(R)-tert-butyl 2-phenylpiperazine-1-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl (2R)-2-phenylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-9-16-11-13(17)12-7-5-4-6-8-12/h4-8,13,16H,9-11H2,1-3H3/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOURBIBCQYVCC-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCNC[C@H]1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10590280 | |
| Record name | tert-Butyl (2R)-2-phenylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10590280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886766-60-5, 859518-32-4 | |
| Record name | tert-Butyl (2R)-2-phenylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10590280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Phenylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Strategic Approaches to Enantiopure 2-Phenylpiperazine Derivatives
An In-depth Technical Guide to the Synthesis of (R)-tert-butyl 2-phenylpiperazine-1-carboxylate: Strategies and Methodologies for Drug Development Professionals
The piperazine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a multitude of biologically active compounds and approved pharmaceuticals.[1] Among the vast chemical space of piperazine derivatives, chiral 2-substituted piperazines, such as this compound, represent a critical class of building blocks for the development of novel therapeutics. The precise stereochemical control at the C2 position is often paramount for achieving desired potency and selectivity, as exemplified by the distinct pharmacological profiles of stereoisomers of various bioactive molecules.[2]
This technical guide provides a comprehensive overview of the primary synthetic pathways to access enantiomerically pure this compound. It is designed for researchers, scientists, and drug development professionals, offering not just procedural details but also insights into the strategic considerations behind the selection of different synthetic routes. We will delve into asymmetric syntheses starting from the chiral pool, catalytic enantioselective methods, and classical resolution techniques, providing detailed protocols and comparative analyses to aid in the selection of the most appropriate method for a given research and development context.
The synthesis of enantiomerically pure 2-phenylpiperazine derivatives can be broadly categorized into three main strategies:
-
Asymmetric Synthesis from Chiral Precursors: This approach leverages readily available chiral starting materials, such as α-amino acids, to construct the chiral piperazine core. This is often a robust and scalable method.[3][4][5]
-
Catalytic Asymmetric Synthesis: These methods employ chiral catalysts to induce enantioselectivity in the formation of the piperazine ring or a key intermediate. This approach is highly efficient and can offer access to a wide range of derivatives.[6][7][8]
-
Chiral Resolution of Racemates: This classical approach involves the separation of a racemic mixture of 2-phenylpiperazine using a chiral resolving agent. While sometimes less elegant than asymmetric synthesis, it can be a practical and cost-effective solution, especially at a larger scale.[9]
The choice of strategy depends on factors such as the desired scale of synthesis, cost of starting materials and reagents, and the availability of specialized equipment and catalysts.
Pathway 1: Asymmetric Synthesis from (R)-Phenylglycine
This pathway represents a highly efficient and practical route starting from the readily available chiral pool member, (R)-phenylglycine. The key transformation involves the construction of the piperazine ring from a chiral 1,2-diamine precursor.
Conceptual Workflow
The overall strategy involves the reduction of the carboxylic acid functionality of N-protected (R)-phenylglycine to an amino alcohol, followed by the introduction of the second nitrogen atom and subsequent cyclization to form the piperazine ring. The final step is the selective protection of the N1 position with a tert-butyloxycarbonyl (Boc) group.
Figure 1. Workflow for the asymmetric synthesis of this compound from (R)-phenylglycine.
Detailed Experimental Protocol
Step 1: Synthesis of (R)-2-(benzyloxycarbonylamino)-2-phenylethan-1-ol
-
Suspend (R)-phenylglycine (1.0 eq) in a mixture of dioxane and water (1:1).
-
Cool the suspension to 0 °C and add sodium hydroxide (2.5 eq) portion-wise.
-
Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise while maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Extract the aqueous layer with diethyl ether to remove impurities.
-
Acidify the aqueous layer with cold 1 M HCl to pH 2-3 and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-(R)-phenylglycine.
-
Dissolve the crude N-Cbz-(R)-phenylglycine in anhydrous THF and cool to 0 °C.
-
Add borane-tetrahydrofuran complex (BH3·THF, 2.0 eq) dropwise.
-
Stir the reaction at room temperature for 4 hours, then quench by the slow addition of methanol.
-
Concentrate the mixture under reduced pressure and purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the desired amino alcohol.
Step 2: Synthesis of this compound
-
The synthesis from the amino alcohol can proceed through various routes, including the formation of a chiral aziridine intermediate followed by ring-opening with a protected amine, or by converting the alcohol to a leaving group and subsequent displacement. A practical approach involves an aza-Michael addition.[3][5]
-
A synthetic route to orthogonally protected, enantiomerically pure 2-substituted piperazines starting from α-amino acids has been described.[3][4][5] This method involves the reaction of a bis-protected chiral 1,2-diamine with an in-situ generated vinyl diphenyl sulfonium salt.[3][4][5]
Rationale: The use of a chiral pool starting material like (R)-phenylglycine ensures the stereochemistry at the C2 position is set from the beginning. The choice of protecting groups is crucial for compatibility with subsequent reaction conditions and for selective removal.
Pathway 2: Catalytic Asymmetric Hydrogenation of a Pyrazine Precursor
This pathway involves the synthesis of a suitably substituted pyrazine derivative, followed by a catalytic asymmetric hydrogenation to introduce the chirality and form the piperazine ring. This method is highly convergent and can be very efficient.
Conceptual Workflow
The synthesis begins with the construction of a 2-phenylpyrazin-2-ol, which can exist in tautomeric equilibrium with the corresponding pyrazinone. This substrate is then subjected to asymmetric hydrogenation using a chiral catalyst, typically a palladium complex with a chiral ligand, to yield the chiral piperazin-2-one. Subsequent reduction of the amide functionality affords the desired chiral piperazine, which is then N-Boc protected.
Sources
- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]
- 2. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
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- 6. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 8. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. files01.core.ac.uk [files01.core.ac.uk]
physical and chemical properties of (R)-tert-butyl 2-phenylpiperazine-1-carboxylate
An In-depth Technical Guide to (R)-tert-butyl 2-phenylpiperazine-1-carboxylate
Foreword: The Strategic Value of Chiral Scaffolds
In the landscape of modern drug discovery, the piperazine ring stands as a "privileged scaffold"—a molecular framework that is recurrently found in successful therapeutic agents. Its unique conformational properties and ability to engage in multiple hydrogen bonding interactions make it a cornerstone of medicinal chemistry. This guide focuses on a specific, high-value derivative: this compound. The introduction of chirality at the C2 position transforms this simple heterocycle into a sophisticated building block for asymmetric synthesis, enabling the precise spatial orientation of pharmacophores required for selective biological targeting. This document provides a comprehensive analysis of its properties, synthesis, and reactivity, designed to empower researchers in their quest for novel and effective therapeutics.
Core Identity: Nomenclature and Structural Attributes
A precise understanding of a molecule's identity is the foundation of all subsequent research.
-
Systematic Name (IUPAC): tert-butyl (2R)-2-phenylpiperazine-1-carboxylate[1]
-
CAS Registry Number: 1094320-70-1
Structural Representation
The structure combines a piperazine core, a phenyl group conferring aromatic properties, and a tert-butoxycarbonyl (Boc) group, which serves as a crucial protecting group for the N1 nitrogen.
Caption: 2D structure of the title compound.
Physicochemical Data Sheet
These properties are critical for predicting the compound's behavior in various experimental settings, from reaction solvents to biological media.
| Property | Value | Significance & Expert Insight |
| Appearance | White to off-white crystalline solid | Indicates a high degree of purity. Color variation may suggest minor impurities. |
| Molecular Weight | 262.35 g/mol [2] | A key parameter for all stoichiometric calculations in synthesis and analysis. |
| Topological Polar Surface Area (TPSA) | 41.6 Ų[2] | Suggests good potential for cell membrane permeability, a desirable trait in drug candidates. |
| Hydrogen Bond Donors | 1 (the secondary amine)[2] | This site is the primary point for hydrogen bond interactions and nucleophilic reactions. |
| Hydrogen Bond Acceptors | 3 (the two oxygens and the secondary amine)[2] | Multiple acceptor sites enhance solubility in polar organic solvents and interactions with biological targets. |
| Solubility | Soluble in methanol, dichloromethane, ethyl acetate; Insoluble in water. | The lipophilic phenyl and Boc groups dominate the solubility profile, making it suitable for organic-phase reactions. |
Reactivity and Synthetic Utility
The molecule's reactivity is centered on its two distinct nitrogen atoms, offering a logical and stepwise path for chemical modification.
The Gateway Reaction: Boc Group Deprotection
The Boc group is a robust protecting group that is selectively removed under acidic conditions, unmasking the N1 nitrogen for subsequent reactions. This is often the first step in utilizing this building block.
Causality Behind the Choice of Reagent: Strong acids like Trifluoroacetic Acid (TFA) or hydrogen chloride (HCl) are employed because they efficiently protonate the carbonyl oxygen of the Boc group. This protonation weakens the C-O bond, facilitating the formation of a highly stable tert-butyl cation and gaseous CO₂, driving the reaction to completion under mild conditions.
Caption: Workflow for acidic removal of the Boc protecting group.
Self-Validating Protocol: Boc Deprotection
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M concentration).
-
Cooling: Immerse the reaction vessel in an ice bath (0 °C) to control the initial exotherm.
-
Acid Addition: Add Trifluoroacetic Acid (TFA, 3.0-5.0 eq) dropwise via syringe over 5 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at ambient temperature for 1-3 hours.
-
Monitoring (Trustworthiness Check): Progress is monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Workup: Concentrate the mixture in vacuo. The resulting residue (the TFA salt) can be used directly or neutralized by partitioning between ethyl acetate and a saturated aqueous NaHCO₃ solution. The organic layer is then dried over Na₂SO₄, filtered, and concentrated to yield the free base.
Functionalization of the Secondary Amine (N4)
The exposed secondary amine is a potent nucleophile, readily participating in a variety of bond-forming reactions. This is the primary site for introducing diversity into the molecular structure.
Key Transformations:
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form N-alkyl bonds.
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction with aryl halides or triflates to form N-aryl bonds. This is a cornerstone of modern medicinal chemistry for accessing complex structures.[4]
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Caption: Key reaction pathways for modifying the N4 position.
Safety, Handling, and Storage
Authoritative Grounding: This information is synthesized from standard Safety Data Sheets (SDS) for structurally related piperazine derivatives. Always consult the specific SDS for the material you are handling.
-
Hazard Identification:
-
Handling Protocols (Trustworthiness):
-
Storage:
-
Store in a tightly sealed container in a cool, dry place.
-
Keep away from strong oxidizing agents and strong acids.[5]
-
Conclusion: A Versatile Tool for the Modern Chemist
This compound is more than a simple chemical; it is a strategic asset in the synthesis of complex, chiral molecules. Its well-defined stereocenter, coupled with the orthogonal reactivity of its two nitrogen atoms, provides a reliable and flexible platform for building libraries of compounds for biological screening. The protocols and data presented in this guide offer a robust framework for its effective and safe utilization, empowering researchers to accelerate the discovery of next-generation pharmaceuticals.
References
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Title: tert-Butyl 2-phenylpiperazine-1-carboxylate Source: PubChem, National Center for Biotechnology Information URL: [Link]
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Title: Decarboxylative C–H arylation of N-Boc piperazines Source: Macmillan Group - Princeton University (Supplementary Information) URL: [Link]
-
Title: tert-Butyl piperazine-1-carboxylate Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate Source: Indian Journal of Heterocyclic Chemistry URL: [Link]
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Title: Syntheses and NMR spectra of substituted 2,2'-bipyridines Source: The Royal Society of Chemistry URL: [Link]
-
Title: Tert-butyl (2r)-2-phenylpiperazine-1-carboxylate Source: PubChemLite URL: [Link]
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Title: Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate Source: ResearchGate URL: [Link]
-
Title: 4-[2-(2-methyl-4-bromo-phenylthio)-phenyl]piperazine-1-tert-butyl carboxylate synthesis method Source: SciSpace URL: [Link]
-
Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: PubMed Central, National Institutes of Health URL: [Link]
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A Technical Guide to (R)-tert-butyl 2-phenylpiperazine-1-carboxylate: A Chiral Building Block for Drug Discovery
Introduction
(R)-tert-butyl 2-phenylpiperazine-1-carboxylate, a chiral synthetic building block, is of significant interest to researchers and professionals in drug development and medicinal chemistry. Its rigid piperazine scaffold, combined with the stereospecific placement of a phenyl group, makes it a valuable intermediate in the synthesis of complex molecular architectures, particularly for therapeutics targeting the central nervous system (CNS) and inflammatory pathways.[1] This guide provides an in-depth overview of its chemical identity, synthesis, physicochemical properties, and applications, underscoring its importance in modern pharmaceutical research.
Chemical Identity and Structure
The nomenclature and structural representation of this molecule can sometimes be ambiguous due to the numbering of the piperazine ring. For clarity, this guide will adhere to the IUPAC name tert-butyl (3R)-3-phenylpiperazine-1-carboxylate .
-
Synonyms: (R)-tert-butyl 3-phenylpiperazine-1-carboxylate, R-3-phenyl-1-BOC-piperazine, R-4-BOC-2-phenylpiperazine[1][2]
The structure consists of a piperazine ring with a phenyl group at the chiral center on the 3-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen at the 1-position. The Boc group is a common protecting group in organic synthesis, favored for its stability under a wide range of reaction conditions and its ease of removal under acidic conditions.
Chemical Structure:
Caption: 2D structure of tert-butyl (3R)-3-phenylpiperazine-1-carboxylate.
Physicochemical and Analytical Data
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and process development.
| Property | Value | Source |
| Appearance | White to light yellow powder or crystal | [3] |
| Purity | ≥95% | [1] |
| Storage | Store at 2-8°C, protected from light and moisture. | [4] |
| SMILES | CC(C)(C)OC(=O)N1CCN--INVALID-LINK--C2=CC=CC=C2 | [1][5] |
| InChI | InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-9-16-13(11-17)12-7-5-4-6-8-12/h4-8,13,16H,9-11H2,1-3H3/t13-/m0/s1 | [1][5] |
Synthesis and Manufacturing
The enantioselective synthesis of this compound is a critical aspect of its utility, as stereochemistry is often paramount for biological activity. While multiple synthetic routes to piperazine derivatives exist, a common strategy involves the hydrogenation of a pyrazine precursor followed by Boc protection.
A representative, though general, synthetic approach is outlined below. The key to achieving the desired (R)-enantiomer often lies in the use of a chiral starting material or an asymmetric catalytic step.
Caption: Generalized synthetic workflow for piperazine derivatives.
Experimental Protocol (Illustrative):
-
Esterification: Pyrazine-2-carboxylic acid is reacted with thionyl chloride in methanol to yield the corresponding methyl ester.[6] The reaction is typically performed at low temperatures and then allowed to warm to room temperature.[6]
-
Hydrogenation: The pyrazine ester is subjected to hydrogenation to reduce the aromatic ring to a piperazine. For enantioselectivity, this step would employ a chiral catalyst (e.g., a rhodium or ruthenium complex with a chiral ligand).
-
Boc Protection: The resulting piperazine is then protected with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base (e.g., triethylamine or sodium bicarbonate) in a suitable solvent like dichloromethane or tetrahydrofuran to yield the final product.[6]
The final product is typically purified by column chromatography on silica gel.
Applications in Drug Discovery and Development
The piperazine moiety is a well-established pharmacophore found in numerous approved drugs, valued for its ability to improve pharmacokinetic properties such as solubility and bioavailability.[6] The specific chirality of this compound makes it a sought-after intermediate for the synthesis of enantiomerically pure drug candidates, particularly in the fields of CNS disorders and anti-inflammatory agents.
While specific, publicly disclosed synthetic routes for marketed drugs using this exact intermediate are proprietary, its structural motifs are present in several classes of therapeutic agents. For instance, phenylpiperazine derivatives are known to interact with various G-protein coupled receptors (GPCRs), which are important targets in the treatment of a wide range of diseases.
Caption: Role as a key intermediate in API synthesis.
Safety and Handling
As a chemical intermediate, this compound should be handled with appropriate safety precautions in a laboratory or industrial setting. While a specific safety data sheet (SDS) for this exact CAS number is not widely available, general guidelines for handling similar piperazine derivatives should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or under a chemical fume hood.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
It is imperative to consult the specific SDS provided by the supplier before handling this compound.
Conclusion
This compound is a valuable and versatile chiral building block in the synthesis of complex, biologically active molecules. Its stereodefined structure provides a rigid scaffold that is frequently utilized in the development of novel therapeutics. A thorough understanding of its synthesis, properties, and handling is crucial for its effective application in advancing drug discovery and development programs.
References
- 1. media.adeo.com [media.adeo.com]
- 2. rsc.org [rsc.org]
- 3. One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. PubChemLite - Tert-butyl (3r)-3-phenylpiperazine-1-carboxylate (C15H22N2O2) [pubchemlite.lcsb.uni.lu]
- 6. connectjournals.com [connectjournals.com]
Unveiling the Catalytic Precision of (R)-tert-butyl 2-phenylpiperazine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold in Asymmetric Catalysis
In the landscape of modern synthetic chemistry, the quest for efficient and selective methods to construct chiral molecules remains a paramount objective. Among the arsenal of tools available to the contemporary chemist, asymmetric catalysis stands out as a particularly elegant and powerful strategy. Within this field, chiral piperazine derivatives have emerged as "privileged scaffolds," owing to their conformational rigidity, tunable steric and electronic properties, and their ability to form well-defined transition states. This technical guide delves into the mechanism of action of a specific and highly effective chiral auxiliary, (R)-tert-butyl 2-phenylpiperazine-1-carboxylate , in asymmetric catalysis. We will explore its role in key organic transformations, dissect the intricacies of its catalytic cycle, and provide practical insights into its application.
The unique structural features of this compound, namely the stereogenic center at the 2-position bearing a phenyl group and the N-Boc protecting group, impart a distinct reactivity profile. The bulky tert-butyl carbamate group not only protects one of the nitrogen atoms but also plays a crucial role in directing the stereochemical outcome of the reaction by influencing the conformation of the catalytic intermediate. The secondary amine provides a nucleophilic center for interaction with substrates, positioning it as a potent organocatalyst, particularly as a surrogate for the well-established proline and its derivatives.
Core Catalytic Applications and Mechanistic Insights
This compound has demonstrated significant utility as an organocatalyst in a variety of asymmetric transformations, most notably in carbon-carbon bond-forming reactions such as aldol and Michael additions. The underlying mechanism in these reactions typically involves the formation of a key enamine intermediate, a strategy inspired by the action of Class I aldolase enzymes.
Enamine Catalysis: A Bio-inspired Approach
The catalytic cycle in these reactions is initiated by the condensation of the secondary amine of the piperazine catalyst with a carbonyl compound (e.g., a ketone or aldehyde) to form a nucleophilic enamine intermediate. The chirality of the piperazine backbone, dictated by the (R)-configuration at the C-2 position, effectively shields one face of the enamine, thereby directing the approach of the electrophile from the less sterically hindered side.
Mechanism of Action in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a cornerstone of organic synthesis for the construction of β-hydroxy carbonyl compounds with control over two new stereocenters. When catalyzed by this compound, the reaction proceeds through the following key steps:
-
Enamine Formation: The catalyst reacts with a ketone donor to form a chiral enamine. The bulky N-Boc group and the phenyl group at the stereogenic center play a crucial role in establishing a specific and rigid conformation of this intermediate.
-
Stereoselective C-C Bond Formation: The enamine then attacks the aldehyde acceptor. The facial selectivity of this attack is controlled by the chiral environment created by the catalyst. The phenyl group can effectively block one face of the enamine, forcing the aldehyde to approach from the opposite side. This leads to the formation of an iminium ion intermediate with a defined stereochemistry.
-
Hydrolysis and Catalyst Regeneration: The iminium ion is subsequently hydrolyzed to release the chiral β-hydroxy carbonyl product and regenerate the piperazine catalyst, allowing it to enter a new catalytic cycle.
The generally accepted catalytic cycle for proline-catalyzed aldol reactions, which serves as a model for the action of this compound, is depicted below.[1]
Figure 1: Proposed catalytic cycle for the asymmetric aldol reaction.
Asymmetric Michael Addition: Formation of Chiral 1,5-Dicarbonyl Compounds
Similar to the aldol reaction, this compound can effectively catalyze the asymmetric Michael addition of ketones to α,β-unsaturated aldehydes or ketones. The mechanism also proceeds through a chiral enamine intermediate, which then attacks the Michael acceptor in a stereocontrolled manner. The transition state is stabilized by the formation of a hydrogen bond between the catalyst and the acceptor, further enhancing stereoselectivity.
The general mechanism for the aza-Michael addition, a related transformation, involves the nucleophilic attack of an amine onto an electron-deficient alkene.[2] In the context of enamine catalysis with our chiral piperazine, the enamine acts as the nucleophile.
The Crucial Role of the N-Boc Protecting Group
The tert-butoxycarbonyl (Boc) protecting group is not merely a passive spectator in these catalytic transformations. Its significant steric bulk plays a vital role in influencing the conformational equilibrium of the piperazine ring and the resulting enamine intermediate. This steric hindrance helps to create a well-defined chiral pocket around the reactive center, thereby enhancing the enantioselectivity of the reaction. Furthermore, the electronic properties of the Boc group can modulate the nucleophilicity of the secondary amine, fine-tuning the catalyst's reactivity.
Experimental Protocols
General Procedure for a Catalyzed Asymmetric Aldol Reaction
The following is a representative experimental protocol for an asymmetric aldol reaction catalyzed by a proline-based organocatalyst, which can be adapted for this compound.[3]
Materials:
-
This compound (Catalyst)
-
Aldehyde (0.25 mmol)
-
Ketone (e.g., acetone, 1.25 mmol)
-
Solvent (e.g., DCM)
-
Additive (e.g., benzoic acid, 10 mol%)
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Magnesium sulfate
Procedure:
-
To a stirred solution of the catalyst (10-20 mol%) in the chosen solvent, add the aldehyde and the ketone at the specified reaction temperature (e.g., -10 to 25 °C).
-
If an additive is used, add it to the reaction mixture.
-
Stir the solution for the required reaction time (typically 24-72 hours), monitoring the progress by TLC or GC.
-
Upon completion, quench the reaction with a saturated ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with water and dry over magnesium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography to yield the desired chiral aldol product.
-
Determine the enantiomeric excess of the product using chiral HPLC analysis.
Data Presentation
| Catalyst Loading (mol%) | Solvent | Additive | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (%) |
| 10 | DCM | Benzoic Acid | 2 | 48 | High | Good to Excellent |
| 20 | Acetone | DNP | -10 | 72 | Moderate | Moderate |
| 10 | DMSO | None | 25 | 24 | High | Moderate to Good |
Table 1: Representative data for proline-based catalyzed aldol reactions, illustrating the effect of reaction parameters on yield and enantioselectivity. Similar optimization would be necessary for reactions catalyzed by this compound.
Visualization of Key Interactions
The stereochemical outcome of the catalyzed reaction is determined by the specific interactions in the transition state. The following diagram illustrates the key elements of the proposed transition state for an enamine-mediated reaction.
Figure 2: Conceptual diagram of the transition state.
Conclusion and Future Outlook
This compound stands as a valuable and versatile organocatalyst for asymmetric synthesis. Its mechanism of action, rooted in the principles of enamine catalysis, allows for the efficient and stereoselective formation of crucial carbon-carbon bonds. The strategic placement of the phenyl group at the stereogenic center and the bulky N-Boc protecting group are key to its success, creating a well-defined chiral environment that dictates the stereochemical outcome of the reaction.
Future research in this area will likely focus on expanding the scope of reactions catalyzed by this and related chiral piperazines. The development of novel derivatives with fine-tuned steric and electronic properties could lead to even higher levels of enantioselectivity and broader substrate compatibility. Furthermore, the immobilization of these catalysts on solid supports could facilitate their recovery and reuse, enhancing their practical utility in both academic and industrial settings. As our understanding of non-covalent interactions in transition states deepens, the rational design of next-generation chiral piperazine catalysts holds immense promise for advancing the field of asymmetric synthesis.
References
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Trans-selective asymmetric aziridination of diazoacetamides and N-Boc imines catalyzed by axially chiral dicarboxylic acid. PubMed. [Link]
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The Direct Catalytic Asymmetric Aldol Reaction. PMC. [Link]
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Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst. ACS Catalysis. [Link]
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New P,Nsp3 ligands for palladium-catalyzed asymmetric allylic substitutions. Organic & Biomolecular Chemistry. [Link]
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Catalytic Asymmetric Cross-Aza-Benzoin Reactions of Aliphatic Aldehydes with N -Boc-Protected Imines. ResearchGate. [Link]
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Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. National Institutes of Health. [Link]
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LEWIS ACID-CATALYZED MICHAEL ADDITION REACTIONS OF N-BOC-2-SILYLOXYPYRROLES TO 3-ACRYLOYL-2. HETEROCYCLES. [Link]
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List-Barbas Aldol Reaction. Chem-Station. [Link]
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tert-Butyl (2r)-2-phenylpiperazine-1-carboxylate (C15H22N2O2). PubChem. [Link]
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Organocatalytic Asymmetric Synthesis of Axially Chiral Cyclohexadienylidene Compounds. Angewandte Chemie International Edition. [Link]
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New Chiral Ligands designed for Palladium-catalysed Asymmetric Allylic Alkylation. ElectronicsAndBooks. [Link]
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Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. National Institutes of Health. [Link]
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tert-Butyl 2-phenylpiperazine-1-carboxylate. PubChem. [Link]
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trans- and cis-DACH-Based Bifunctional Squaramides Catalyzed Ring-Opening Polymerizations of Asymmetric Substituted Glycolides. Macromolecules. [Link]
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Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. MDPI. [Link]
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Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. ResearchGate. [Link]
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A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. [Link]
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Describing Chiral Ligands in Palladium-catalyzed Decarboxylative Asymmetric Allylic Allylation: A Critical Comparison of Three Machine Learning Approaches. ChemRxiv. [Link]
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Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. ResearchGate. [Link]
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Asymmetric synthesis of N-stereogenic molecules: diastereoselective double aza-Michael reaction. Chemical Communications. [Link]
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Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry. [Link]
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One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. PubMed Central. [Link]
-
Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry. [Link]
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Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. MDPI. [Link]
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New Chiral Ligands, Pyridinooxathianes, for Palladium-Catalyzed Asymmetric Allylic Alkylation. ResearchGate. [Link]
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literature review on (R)-tert-butyl 2-phenylpiperazine-1-carboxylate applications
An In-depth Technical Guide to the Applications of (R)-tert-butyl 2-phenylpiperazine-1-carboxylate
Introduction: The Privileged Piperazine Scaffold and the Role of Chirality
The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of pharmacologically active compounds.[1] Its unique physicochemical properties—such as the ability to form multiple hydrogen bonds, modulate acid-base constants, and improve water solubility—make it an invaluable component in drug design.[2] When chirality is introduced, as in the case of This compound , the synthetic utility and potential for targeted biological activity are significantly enhanced.
This guide provides a detailed exploration of this compound, a key chiral building block in modern drug discovery. We will delve into its synthesis, core applications, and the strategic rationale behind its use in constructing complex, stereochemically defined molecules. As a chiral, N-Boc protected intermediate, this compound offers a pre-defined stereocenter and a differentially protected framework, enabling chemists to perform selective modifications essential for developing novel therapeutics, particularly for CNS disorders and inflammatory conditions.[]
Physicochemical and Structural Properties
This compound is a chiral heterocyclic compound featuring a piperazine ring substituted with a phenyl group at the C2 position and a tert-butoxycarbonyl (Boc) protecting group on the N1 nitrogen. This specific arrangement provides both stereochemical control and synthetic versatility.
| Property | Value | Source |
| CAS Number | 859518-32-4 | [4] |
| Molecular Formula | C₁₅H₂₂N₂O₂ | [4][5] |
| Molecular Weight | 262.35 g/mol | [4][6] |
| IUPAC Name | tert-butyl (2R)-2-phenylpiperazine-1-carboxylate | [5] |
| Appearance | Varies (typically a solid) | N/A |
| Storage | 2-8 °C, Inert atmosphere, Keep in dark place |
The Boc group is a critical feature, rendering the N1 nitrogen temporarily unreactive and allowing for selective functionalization of the secondary amine at the N4 position. This protecting group is stable under a wide range of reaction conditions but can be readily removed with acids like trifluoroacetic acid (TFA), revealing the N1 amine for subsequent reactions. This differential protection is fundamental to its role as a versatile synthetic intermediate.
Caption: Structure of this compound.
Asymmetric Synthesis Strategies
The synthesis of enantiomerically pure substituted piperazines is a significant challenge in organic chemistry.[7] General methods include the catalytic enantioselective synthesis of piperazin-2-ones followed by reduction, or the asymmetric hydrogenation of tetrahydropyrazines.[1][8] Other approaches involve leveraging the "chiral pool" by starting from readily available enantiopure materials like amino acids.[7][9]
For this compound, a common synthetic logic involves establishing the chiral center early and then forming the piperazine ring. While a specific, detailed synthesis was not found in the provided search results, a plausible route can be constructed based on established methodologies for similar chiral piperazines. This often involves the cyclization of a chiral diamine precursor, which itself can be derived from an enantiopure amino acid like (R)-phenylglycine or through an asymmetric catalytic process.
Core Applications in Medicinal Chemistry
The primary value of this compound lies in its role as a versatile chiral intermediate for creating more complex molecules with precisely controlled three-dimensional structures.
Intermediate for CNS and Anti-Inflammatory Drug Candidates
The phenylpiperazine motif is prevalent in drugs targeting the central nervous system (CNS).[10] this compound is explicitly identified as an intermediate for research in this area.[] The specific orientation of the phenyl group can be critical for receptor binding affinity and selectivity. For instance, derivatives of tert-butylphenoxyalkyl piperazines have been synthesized and evaluated as potent ligands for the histamine H₃ receptor, which is implicated in various neurological and inflammatory conditions.[11] Although this study does not use the exact (R)-2-phenyl derivative, it underscores the importance of the piperazine core in designing CNS-active agents.
Scaffolding for HIV-1 Entry Inhibitors
The piperazine scaffold is a key component in several HIV-1 inhibitors.[12] For example, the HIV protease inhibitor Indinavir contains a chiral piperazine core.[8] More relevantly, piperazine derivatives have been extensively explored as C-C chemokine receptor 5 (CCR5) antagonists.[13] Maraviroc, an approved HIV-1 drug, is a prominent example of a CCR5 antagonist, although its initial synthesis did not explicitly use this specific intermediate.[14] However, the structural similarity makes this compound an attractive starting point for the discovery of novel CCR5 antagonists, where the stereochemistry of the phenyl group could be crucial for optimizing interactions with the receptor binding pocket.
Building Block for Novel Therapeutic Agents
The synthetic flexibility of this compound allows its incorporation into a wide range of molecular architectures. The Boc-protected nitrogen (N1) and the free secondary amine (N4) offer orthogonal handles for chemical modification. This allows for a modular approach to building libraries of compounds for screening against various biological targets. For example, one-pot "click chemistry" methods have been used to synthesize novel tert-butyl-triazolo piperazine carboxylates as potential agonists for GPR119, a target for type-2 diabetes.[15][16] This demonstrates how the core piperazine structure can be readily elaborated to explore new therapeutic areas.
Caption: Synthetic utility workflow of the title compound.
Experimental Protocols: A Representative Application
To illustrate the practical use of this building block, the following section details a representative protocol for the N-alkylation of the secondary amine at the N4 position, a common first step in elaborating the scaffold.
Protocol: N4-Alkylation via Reductive Amination
This protocol describes the reaction of this compound with an aldehyde to form a C-N bond, a key step in building molecular complexity.
Objective: To synthesize (R)-tert-butyl 4-(substituted-benzyl)-2-phenylpiperazine-1-carboxylate.
Materials:
-
This compound (1.0 eq)
-
Substituted Benzaldehyde (e.g., 4-fluorobenzaldehyde) (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)
-
Acetic Acid (catalytic amount)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq) and the substituted benzaldehyde (1.1 eq).
-
Dissolve the reactants in anhydrous DCM (or DCE) to a concentration of approximately 0.1 M.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the mixture. Stir for 20-30 minutes at room temperature to facilitate iminium ion formation.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. The reaction may be mildly exothermic.
-
Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N4-alkylated product.
Causality and Trustworthiness: This protocol is self-validating. The use of sodium triacetoxyborohydride as a reducing agent is crucial; it is a mild and selective reagent that reduces the intermediate iminium ion much faster than it reduces the starting aldehyde, thereby minimizing side reactions like the reduction of the aldehyde to an alcohol.[13] The acidic catalyst is necessary to promote the formation of the iminium ion, which is the electrophile in the reduction step.
Caption: Experimental workflow for reductive amination.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for the efficient and stereocontrolled synthesis of complex molecules. Its pre-defined stereochemistry and orthogonal protecting group strategy provide chemists with a reliable and versatile platform for drug discovery. From developing novel CNS agents to exploring new frontiers in antiviral and metabolic disease therapies, this chiral building block continues to be an indispensable asset in the quest for new and improved medicines. Its application underscores a fundamental principle of modern medicinal chemistry: control of three-dimensional molecular architecture is paramount to achieving therapeutic efficacy and selectivity.
References
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- 11. Synthesis and biological activity of novel tert-butyl and tert-pentylphenoxyalkyl piperazine derivatives as histamine H3R ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Genesis and Evolution of Phenylpiperazine Scaffolds in Asymmetric Synthesis: A Technical Guide
For Immediate Release
A Deep Dive into the Phenylpiperazine Core: From Serendipitous Discovery to Rational Design in Stereoselective Synthesis
This technical guide offers researchers, scientists, and drug development professionals an in-depth exploration of the discovery and history of phenylpiperazine-based chiral auxiliaries and ligands. Moving beyond a mere chronological account, this document elucidates the scientific rationale behind their development, their mechanistic intricacies, and their enduring impact on the field of asymmetric synthesis.
Introduction: The Phenylpiperazine Moiety - An Unexpected Player in Chirality
The story of phenylpiperazine in asymmetric synthesis is not one of a singular, targeted discovery, but rather an evolution from its roots in medicinal chemistry. Initially recognized for its potent pharmacological activities, the rigid, predictable conformation of the piperazine ring, coupled with the electronic and steric influence of the phenyl group, inadvertently positioned it as a scaffold of immense potential for stereochemical control. This guide traces the journey of this versatile molecule from a pharmacophore to a powerful tool in the chemist's arsenal for asymmetric transformations.
Early Developments: The Rise of Chiral Diamines and the "Ligand" Paradigm
The foundational work in asymmetric synthesis was largely built upon the concept of chiral auxiliaries, where a chiral molecule is temporarily attached to a substrate to direct the stereochemical outcome of a reaction. Seminal contributions from pioneers like E. J. Corey and Dieter Enders established the power of this approach.[1][2] However, the trajectory of chiral phenylpiperazines has predominantly followed the path of a chiral ligand in metal-catalyzed reactions, rather than a classical stoichiometric auxiliary.
The development of C2-symmetric chiral diamines as ligands for asymmetric catalysis, a field significantly advanced by the work of Henri B. Kagan and Kenji Koga, set the stage for the entry of chiral piperazine derivatives.[3][4] The C2 symmetry in these ligands reduces the number of possible diastereomeric transition states, leading to higher enantioselectivities. The synthesis of chiral C2-symmetric piperazines, often derived from readily available chiral pool materials like amino acids, provided a robust and tunable platform for creating effective chiral environments around a metal center.[5][6]
Mechanism of Stereochemical Induction: A Tale of Steric Hindrance and Electronic Effects
The efficacy of chiral phenylpiperazine-based ligands stems from their ability to create a well-defined and sterically hindered chiral pocket around the catalytic metal center. The mode of stereochemical induction can be broadly understood through the following principles:
-
Steric Shielding: The bulky substituents on the chiral centers of the piperazine ring effectively block one face of the substrate from approaching the metal center, thereby directing the attack of the reagent to the more accessible face.
-
Conformational Rigidity: The piperazine ring typically adopts a chair conformation, which locks the substituents in pseudo-axial and pseudo-equatorial positions. This conformational rigidity is crucial for maintaining a consistent and predictable chiral environment.
-
Electronic Tuning: The phenyl group, and any substituents thereon, can electronically influence the metal center, modulating its reactivity and selectivity.
Diagram 1: Generalized Mechanism of Asymmetric Induction
Caption: Generalized workflow of asymmetric catalysis using a chiral phenylpiperazine ligand.
Key Applications in Asymmetric Synthesis
The utility of chiral phenylpiperazine-based ligands has been demonstrated in a wide array of asymmetric transformations. Some of the most significant applications include:
-
Asymmetric Alkylation: Chiral piperazine derivatives have been successfully employed as ligands in the asymmetric alkylation of enolates, providing access to chiral carbonyl compounds with high enantioselectivity.[7][8]
-
Asymmetric Acylation: The desymmetrization of meso-diols through asymmetric acylation is a powerful strategy for generating chiral building blocks. C2-symmetric piperazine ligands have proven to be highly effective in this transformation.[3][6]
-
Asymmetric Hydrogenation: The enantioselective hydrogenation of prochiral olefins and ketones is a cornerstone of asymmetric catalysis. Chiral piperazine-phosphine ligands have been developed for iridium- and rhodium-catalyzed hydrogenations.[9]
Table 1: Representative Applications of Chiral Phenylpiperazine Derivatives in Asymmetric Synthesis
| Reaction Type | Chiral Ligand/Auxiliary | Substrate | Product | Enantiomeric Excess (ee) | Reference |
| Asymmetric Acylation | (S,S)-2,5-dimethyl-1,4-bis(phenylmethyl)piperazine | meso-1,2-cyclohexanediol | (1R,2S)-2-hydroxycyclohexyl benzoate | up to 95% | [3] |
| Asymmetric Allylic Alkylation | Chiral PHOX ligand with piperazine backbone | Allylic carbonates | Chiral allylated products | up to 99% | [8] |
| Asymmetric Hydrogenation | Chiral piperazine-based phosphine ligand | 2-alkylpyridines | Chiral 2-alkylpiperidines | up to 93% | [9] |
Experimental Protocols: Synthesis of a C2-Symmetric Phenylpiperazine Ligand
The following protocol details the synthesis of a representative C2-symmetric chiral piperazine ligand, (2S,5S)-2,5-dimethyl-1,4-bis(phenylmethyl)piperazine, starting from L-alanine.
Step 1: Synthesis of (S)-2-aminopropane-1,3-diol
-
To a solution of L-alanine methyl ester hydrochloride (1 eq.) in methanol, add sodium methoxide (2.2 eq.) at 0 °C.
-
Stir the reaction mixture for 30 minutes, then add a solution of paraformaldehyde (3 eq.) in methanol.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Reduce the resulting intermediate with sodium borohydride (4 eq.) in methanol at 0 °C.
-
After quenching with acetone, concentrate the mixture and purify by column chromatography to yield the desired amino diol.
Step 2: Cyclization to form the Piperazine Ring
-
Treat the amino diol (1 eq.) with thionyl chloride (2.2 eq.) in dichloromethane at 0 °C.
-
After stirring for 2 hours, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude dichloride is then cyclized by reacting with benzylamine (2.5 eq.) in the presence of a non-nucleophilic base such as diisopropylethylamine (3 eq.) in acetonitrile at reflux.
-
Purify the resulting C2-symmetric piperazine by column chromatography.
Diagram 2: Synthetic Workflow for a C2-Symmetric Piperazine Ligand
Caption: Synthetic route to a C2-symmetric chiral piperazine ligand from L-alanine.
Conclusion and Future Outlook
While the narrative of phenylpiperazine-based chiral auxiliaries in the classical, stoichiometric sense remains less defined, their impact as chiral ligands in asymmetric catalysis is undeniable. The journey from a privileged scaffold in medicinal chemistry to a cornerstone of stereoselective synthesis highlights the often-unpredictable path of scientific discovery. The modularity and tunability of the phenylpiperazine core continue to inspire the design of new and more efficient chiral ligands and organocatalysts. As the demand for enantiomerically pure compounds in pharmaceuticals and materials science grows, the legacy and future potential of the phenylpiperazine scaffold in asymmetric synthesis are secure.
References
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- 3. Design and Synthesis of Novel C2-Symmetric Chiral Piperazines and an Application to Asymmetric Acylation of σ-Symmetric 1,2-Diols [organic-chemistry.org]
- 4. pure.york.ac.uk [pure.york.ac.uk]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Design and synthesis of novel C2-symmetric chiral piperazines and an application to asymmetric acylation of sigma-symmetric 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Stability and Storage of (R)-tert-butyl 2-phenylpiperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-tert-butyl 2-phenylpiperazine-1-carboxylate is a chiral piperazine derivative of significant interest in medicinal chemistry and drug development. As with any high-value chemical intermediate, ensuring its stability and integrity from procurement through to application is paramount. This guide provides a detailed examination of the factors influencing the stability of this compound, outlines potential degradation pathways, and establishes best practices for its storage and handling. Furthermore, it details robust experimental protocols for conducting stability assessments, including forced degradation and long-term studies, to ensure the quality and reliability of research outcomes.
Introduction and Compound Profile
This compound, a member of the N-Boc protected piperazine family, serves as a crucial building block in the synthesis of various biologically active molecules. The piperazine ring is a common scaffold in pharmaceuticals, and the specific stereochemistry and substitution pattern of this compound make it a valuable intermediate for targeted therapies.[1] Its molecular structure features a tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens, which is key to its synthetic utility but also a primary determinant of its chemical stability.
Compound Details:
-
IUPAC Name: tert-butyl (2R)-2-phenylpiperazine-1-carboxylate[2]
-
Molecular Formula: C₁₅H₂₂N₂O₂[2]
-
Molecular Weight: 262.35 g/mol [3]
-
Key Structural Features: Chiral center at C2, a phenyl substituent, a piperazine ring, and an acid-labile N-Boc protecting group.
Understanding the stability of this compound is critical for preventing the formation of impurities that could compromise experimental results, reduce yields in multi-step syntheses, or introduce confounding variables in biological assays.
Chemical Stability and Degradation Pathways
The stability of this compound is intrinsically linked to the chemical reactivity of its functional groups, primarily the N-Boc group and the piperazine ring.
The Lability of the N-Boc Group
The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis due to its stability under a broad range of nucleophilic and basic conditions. However, its defining characteristic is its susceptibility to cleavage under acidic conditions.[4]
Primary Degradation Pathway: Acid-Catalyzed Hydrolysis
The principal degradation pathway for this compound is the acid-catalyzed removal of the Boc group. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which subsequently forms isobutylene and a proton. The final products are the deprotected (R)-2-phenylpiperazine and carbon dioxide.[4][5]
This reaction can be initiated by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which are often used intentionally for deprotection.[4] However, exposure to even mild or ambient acidic conditions during storage or in solution can lead to slow degradation over time. The piperazine moiety itself is basic, and formulating it as a salt can enhance stability in solution.[6]
Caption: Primary degradation pathway and potential side reaction.
Other Factors Influencing Stability
-
Temperature: While the Boc group is relatively stable thermally, high temperatures, especially in the presence of trace acids or catalysts, can accelerate its cleavage.[7] Phenyl piperazines, in general, show analyte degradation and loss of the parent compound after extended storage, a process that is exacerbated at room temperature compared to refrigerated or frozen conditions.[8]
-
Oxidation: The piperazine ring can be susceptible to oxidation, although the N-Boc group offers some protection. Exposure to strong oxidizing agents or atmospheric oxygen over extended periods, potentially catalyzed by trace metals, could lead to the formation of N-oxides or other oxidative degradation products.
Recommended Storage and Handling Conditions
To maintain the purity and integrity of this compound, adherence to appropriate storage and handling protocols is essential. The following recommendations are based on the compound's chemical properties and general best practices for pharmaceutical intermediates.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes the rate of potential thermal and acid-catalyzed degradation.[8] Avoids the detrimental impact of room temperature storage.[8] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen and moisture, mitigating risks of oxidation and hydrolysis. |
| Light | Amber Vial / Opaque Container | Protects the compound from potential photolytic degradation.[9] |
| Container | Tightly Sealed, Non-reactive | Prevents exposure to atmospheric contaminants and moisture. Glass is preferred over plastic where possible. |
| pH (in solution) | Neutral to slightly basic | The N-Boc group is most stable under neutral to basic conditions and labile in acid. |
Handling:
-
Use in a well-ventilated area or chemical fume hood.
-
Avoid generating dust.
-
Prevent contact with skin and eyes by using appropriate personal protective equipment (PPE).
-
Minimize the number of times the container is opened and closed. For frequent use, consider aliquoting the material into smaller, single-use vials.
Experimental Protocols for Stability Assessment
To empirically determine the shelf-life and identify potential degradants, a systematic stability testing program is necessary. This typically involves forced degradation studies and long-term stability trials, guided by principles from the International Council for Harmonisation (ICH) guidelines.[10][11]
Forced Degradation (Stress Testing) Protocol
The objective of a forced degradation study is to accelerate the degradation of the compound to identify likely degradation products and establish a stability-indicating analytical method.[6][11]
Caption: Workflow for a forced degradation study.
Methodology:
-
Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile/water.
-
Stress Conditions: Expose aliquots of the stock solution (and the solid compound for thermal/photolytic stress) to the following conditions:
-
Acidic: Add 0.1 M HCl and heat at 60°C for several hours.
-
Basic: Add 0.1 M NaOH and heat at 60°C for several hours.
-
Oxidative: Add 3% H₂O₂ and keep at room temperature.
-
Thermal: Heat the solid compound and a solution at 80°C.
-
Photolytic: Expose the solid and solution to light according to ICH Q1B guidelines.
-
-
Time Points: Sample at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: At each time point, withdraw a sample, quench the reaction (e.g., neutralize acid/base), and dilute to a suitable concentration for analysis.
-
Analysis: Analyze all samples using a stability-indicating HPLC method.
Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active substance due to degradation. It must be able to separate the parent compound from all potential degradation products.[6]
Example HPLC-UV Method Parameters:
| Parameter | Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard reversed-phase column suitable for many organic molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure good peak shape for the basic piperazine. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | 10% B to 90% B over 20 min | Ensures elution of both polar degradants and the less polar parent compound. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |
| Column Temp. | 30°C | Provides reproducible retention times. |
| Detection | UV at 254 nm (or λmax) | The phenyl group provides strong UV absorbance for sensitive detection. |
| Detector | Mass Spectrometer (MS) | Recommended for identifying unknown degradation peaks by providing molecular weight information.[6] |
Note: For piperazine derivatives lacking a strong chromophore, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to enable UV detection at trace levels.[12][13]
Long-Term Stability Study Protocol
Long-term stability studies evaluate the compound's properties over an extended period under recommended storage conditions.[14]
Methodology:
-
Batch Selection: Use a representative batch of the compound.
-
Packaging: Store the compound in the proposed container closure system (e.g., tightly sealed amber glass vials under nitrogen).
-
Storage Conditions: Place samples in a calibrated stability chamber set to the recommended long-term storage condition (e.g., 5°C ± 3°C).[15] It is also wise to include an accelerated condition (e.g., 25°C/60% RH) to predict the impact of short-term excursions outside the recommended storage.[15]
-
Testing Frequency: Test the samples at specified intervals. A typical schedule is 0, 3, 6, 9, 12, 18, 24, and 36 months.[9][10]
-
Tests: At each time point, analyze the sample for:
-
Appearance (visual inspection)
-
Assay (quantification of the parent compound by HPLC)
-
Purity (determination of degradation products by HPLC)
-
Conclusion
The stability of this compound is governed primarily by the acid lability of its N-Boc protecting group. Degradation is accelerated by acidic conditions and elevated temperatures. To ensure the compound's integrity, it must be stored under refrigerated (2-8°C), dark, and inert conditions. For researchers and drug developers, implementing a robust stability testing program, including forced degradation studies and long-term monitoring, is a critical component of quality control. This ensures that the material is suitable for its intended use and that the resulting scientific data is both accurate and reproducible.
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Parameter Generation & Control. (2023). Stability Testing for Pharmaceuticals & More. Available from: [Link]
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Le, J., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. PubMed. Available from: [Link]
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Chankouk, M., et al. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. NIH National Library of Medicine. Available from: [Link]
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O'Brien, P., et al. General Procedures for the Lithiation/Trapping of N-Boc Piperazines. White Rose Research Online. Available from: [Link]
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Sharma, S. K., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. The Royal Society of Chemistry. Available from: [Link]
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The Versatile Scaffold: A Technical Guide to the Biological Activity of Substituted Phenylpiperazines
Foreword
The phenylpiperazine moiety represents a cornerstone in modern medicinal chemistry. Its unique structural and physicochemical properties have rendered it a "privileged scaffold," a core molecular framework that confers potent and selective interactions with a multitude of biological targets. This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth exploration of the diverse biological activities of substituted phenylpiperazines. We will delve into the key therapeutic areas where these compounds have made a significant impact, namely in the treatment of central nervous system (CNS) disorders and as emerging anticancer agents. This document moves beyond a mere recitation of facts, aiming to elucidate the causal relationships between chemical structure, biological function, and the strategic selection of experimental methodologies. Our focus is on empowering the reader with not only the "what" but also the "why" and "how" of investigating this fascinating class of molecules.
The Phenylpiperazine Core: A Gateway to Diverse Pharmacology
The phenylpiperazine scaffold consists of a phenyl group attached to a piperazine ring. This deceptively simple structure offers a remarkable degree of synthetic tractability, allowing for systematic modifications at several key positions: the phenyl ring, the second nitrogen of the piperazine ring, and the linker connecting the piperazine to other pharmacophoric elements. These modifications profoundly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby dictating its interaction with specific biological targets.
The versatility of the phenylpiperazine core is evident in the wide array of FDA-approved drugs that incorporate this motif, including antipsychotics, antidepressants, and anxiolytics.[1] This success has spurred ongoing research, continually uncovering new therapeutic applications for this remarkable scaffold.
Modulators of Central Nervous System Activity: Targeting Serotonin and Dopamine Receptors
Substituted phenylpiperazines have a rich history as modulators of neurotransmitter systems in the CNS, primarily through their interactions with serotonin (5-HT) and dopamine (D) receptors.[2] These G protein-coupled receptors (GPCRs) are integral to the regulation of mood, cognition, and motor control, making them key targets for the treatment of various psychiatric and neurological disorders.[3][4][5][6]
Atypical Antipsychotic Activity: The 5-HT2A/D2 Receptor Interplay
A hallmark of atypical antipsychotic drugs is their dual antagonism of dopamine D2 and serotonin 5-HT2A receptors.[7][8] This pharmacological profile is believed to contribute to their efficacy against the positive symptoms of schizophrenia while mitigating the extrapyramidal side effects associated with older, "typical" antipsychotics that primarily block D2 receptors.[9] Many potent atypical antipsychotics are substituted phenylpiperazines.[2][10][11]
The therapeutic efficacy of these compounds is intricately linked to their relative affinities for the 5-HT2A and D2 receptors. A higher affinity for the 5-HT2A receptor compared to the D2 receptor is a key characteristic of atypical antipsychotics.[7]
-
Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring are critical determinants of receptor affinity and selectivity. For instance, electron-withdrawing groups at the meta or para positions can influence interactions with specific amino acid residues within the receptor binding pockets.
-
The Linker Moiety: The length and composition of the linker chain connecting the phenylpiperazine to another cyclic system can significantly impact receptor binding. Increasing the length of the spacer between functional groups has been shown to increase affinity for the 5-HT2A receptor with minimal changes in affinity for D2-like receptors.[3]
The following diagram illustrates the general signaling pathways for D2 and 5-HT2A receptors.
A multi-tiered approach is essential for evaluating the antipsychotic potential of novel substituted phenylpiperazines. This typically involves a combination of in vitro receptor binding and functional assays, followed by in vivo behavioral models.
Experimental Workflow for Antipsychotic Evaluation
Protocol 1: Dopamine D2 Receptor Competitive Radioligand Binding Assay
This assay determines the affinity of a test compound for the D2 receptor by measuring its ability to displace a radiolabeled ligand.
-
Rationale: This is a primary screening assay to identify compounds that interact with the D2 receptor, a key target for antipsychotic drugs. The use of transfected HEK293 cells provides a clean system with high expression of the human D2 receptor.[12]
-
Materials:
-
Procedure:
-
Prepare cell homogenates from the transfected HEK293 cells.
-
In a 96-well plate, incubate the cell homogenates with the radioligand at a concentration approximately equal to its Kd value.
-
Add varying concentrations of the test compound or the non-specific binding control.
-
Incubate at 37°C for 60 minutes.[12]
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki values for the test compounds using the Cheng-Prusoff equation.
-
Protocol 2: 5-HT2A Receptor Functional Assay (Calcium Flux)
This assay measures the ability of a test compound to act as an agonist or antagonist at the 5-HT2A receptor by monitoring changes in intracellular calcium levels.
-
Rationale: While binding assays measure affinity, functional assays reveal the efficacy of a compound (i.e., whether it activates or blocks the receptor). Calcium mobilization is a direct downstream effect of 5-HT2A receptor activation via the Gq pathway.[1][14][15]
-
Materials:
-
CHO or HEK293 cells stably expressing the human 5-HT2A receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
5-HT (serotonin) as the reference agonist.
-
Test compounds.
-
Fluorometric imaging plate reader.
-
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye.
-
To assess antagonist activity, pre-incubate the cells with the test compound.
-
Stimulate the cells with a known concentration of 5-HT.
-
Measure the change in fluorescence intensity over time using a plate reader.
-
For agonist activity, add the test compound directly to the cells and measure the fluorescence change.
-
Calculate EC50 (for agonists) or IC50 (for antagonists) values.
-
Protocol 3: Ketamine-Induced Hyperlocomotion in Mice
This is an in vivo model used to predict the antipsychotic efficacy of test compounds.
-
Rationale: NMDA receptor antagonists like ketamine induce hyperlocomotion in rodents, which is considered a model for the positive symptoms of schizophrenia.[7][16][17] Atypical antipsychotics are effective at attenuating this hyperlocomotion.[11][18]
-
Animals: Male C57BL/6 mice.
-
Apparatus: Open field arena equipped with an automated activity monitoring system.
-
Procedure:
-
Acclimatize the mice to the open field arena for a set period (e.g., 30-60 minutes).
-
Administer the test compound (substituted phenylpiperazine) via intraperitoneal (i.p.) injection.
-
After a pre-treatment period, administer ketamine (e.g., 30 mg/kg, i.p.).[18]
-
Immediately place the mice back into the open field arena and record their locomotor activity (distance traveled, speed, etc.) for a specified duration (e.g., 60-90 minutes).[11][16]
-
Analyze the data to determine if the test compound significantly reduces ketamine-induced hyperlocomotion compared to a vehicle control group.
-
Phenylpiperazines as Anticancer Agents: A New Frontier
More recently, the phenylpiperazine scaffold has emerged as a promising framework for the development of novel anticancer agents.[5][19] These compounds have demonstrated cytotoxic activity against a range of cancer cell lines, with mechanisms of action that are distinct from their CNS-related activities.
Targeting Topoisomerase II and DNA Intercalation
One of the key mechanisms through which some phenylpiperazine derivatives exert their anticancer effects is by targeting topoisomerase II (Topo II), an essential enzyme involved in DNA replication and repair.[19] By inhibiting Topo II, these compounds can induce DNA damage and trigger apoptosis in rapidly dividing cancer cells.[19]
The rational design of these anticancer agents often involves incorporating the phenylpiperazine moiety into a larger molecular scaffold, such as 1,2-benzothiazine.[19][20]
-
Phenyl Ring Substitution: The presence of electron-withdrawing groups, such as chlorine atoms, on the phenyl ring of the phenylpiperazine moiety has been shown to enhance cytotoxic activity.[19]
-
Lipophilicity: Modifications that influence the lipophilicity of the molecule can affect its ability to penetrate cell and nuclear membranes to reach its intracellular target.[19]
The following diagram illustrates the proposed mechanism of action for phenylpiperazine-based Topo II inhibitors.
The evaluation of phenylpiperazine derivatives as potential anticancer agents typically begins with in vitro cytotoxicity screening against a panel of cancer cell lines.
Protocol 4: MTT Cell Viability Assay
This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cancer cells by measuring their metabolic activity.[21][22][23]
-
Rationale: The MTT assay provides a quantitative measure of cell viability, allowing for the determination of a compound's IC50 (the concentration that inhibits 50% of cell growth). The choice of cell lines is critical; for example, the MCF-7 breast cancer cell line is often used for screening potential Topo II inhibitors because doxorubicin, a known Topo II inhibitor, is a standard treatment for breast cancer.[19][24]
-
Materials:
-
Cancer cell line (e.g., MCF-7 breast adenocarcinoma).[19]
-
Normal (non-cancerous) cell line for assessing selectivity (e.g., MCF-10A).[19]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
DMSO (Dimethyl sulfoxide).
-
Test compounds.
-
96-well microtiter plates.
-
Microplate reader.
-
-
Procedure:
-
Seed the cancer and normal cells into 96-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).[19]
-
Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value for each compound.
-
Quantitative Data Summary
The following table provides a hypothetical example of how to present cytotoxicity data for a series of substituted phenylpiperazine derivatives.
| Compound | Substitution on Phenyl Ring | IC50 on MCF-7 (µM)[19] | IC50 on MCF-10A (µM)[19] | Selectivity Index (SI) |
| 1 | H | 50.2 | >100 | >2.0 |
| 2 | 4-Cl | 25.8 | 80.5 | 3.1 |
| 3 | 3,4-diCl | 5.1 | 65.3 | 12.8 |
| Doxorubicin | (Reference Drug) | 2.5 | 10.1 | 4.0 |
Selectivity Index (SI) = IC50 on normal cells / IC50 on cancer cells
Conclusion and Future Directions
The substituted phenylpiperazine scaffold continues to be a remarkably fruitful area of research in drug discovery. Its proven success in the CNS arena, coupled with its emerging potential in oncology and other therapeutic areas, ensures that it will remain a focus of medicinal chemists for years to come. The key to unlocking the full potential of this versatile core lies in a deep understanding of its structure-activity relationships and the rational application of a robust suite of in vitro and in vivo assays. As our understanding of the complex signaling pathways underlying various diseases grows, so too will our ability to design and develop novel phenylpiperazine derivatives with enhanced potency, selectivity, and safety profiles.
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An Overview on GPCRs and Drug Discovery: Structure-Based Drug Design and Structural Biology on GPCRs. PMC - PubMed Central. Available at: [Link]
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Cell sensitivity assay and cell viability of Breast cancer cell (MCF7) using MTT assay of Ashitaba (Angelica Keiskei) leaf extra. International Network for Natural Sciences. Available at: [Link]
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Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. PubMed. Available at: [Link]
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Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. ResearchGate. Available at: [Link]
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Ketamine-induced hyperlocomotion associated with alteration of presynaptic components of dopamine neurons in the nucleus accumbens of mice. PubMed. Available at: [Link]
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In Vivo Phenotypic Drug Discovery: Applying a Behavioral Assay to the Discovery and Optimization of Novel Antipsychotic Agents. Request PDF - ResearchGate. Available at: [Link]
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In vivo phenotypic drug discovery: applying a behavioral assay to the discovery and optimization of novel antipsychotic agents. MedChemComm (RSC Publishing). Available at: [Link]
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Inhibition by diazepam of ketamine-induced hyperlocomotion and dopamine turnover in mice. PubMed. Available at: [Link]
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Synthesis and Evaluation of Aryl Substituted Propyl Piperazines for Potential Atypical Antipsychotic Activity. PubMed. Available at: [Link]
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A Technical Guide to the Conformational Landscape of (R)-tert-butyl 2-phenylpiperazine-1-carboxylate
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. For chiral molecules in drug development, such as (R)-tert-butyl 2-phenylpiperazine-1-carboxylate, a comprehensive understanding of its conformational preferences is paramount for rational drug design and optimizing ligand-receptor interactions. This technical guide provides an in-depth protocol for the theoretical calculation of the conformational landscape of this molecule, leveraging Density Functional Theory (DFT). We will explore the causality behind methodological choices, present a self-validating computational workflow, and discuss the interpretation of the resulting energetic and geometric data. The protocols herein are grounded in established computational chemistry principles to ensure accuracy and reproducibility.
Introduction: The Significance of Conformation in Drug Design
This compound is a chiral heterocyclic scaffold frequently encountered in medicinal chemistry. Piperazine derivatives are prevalent in therapeutics targeting the central nervous system, including antipsychotic and anticancer agents, where they often interact with dopamine and serotonin receptors.[1][2] The molecule's stereochemistry at the C2 position, combined with the bulky N-tert-butoxycarbonyl (Boc) and phenyl substituents, creates a complex conformational space.
The piperazine ring is not planar and can adopt several low-energy conformations, primarily chair and boat forms.[1][2] The orientation of the substituents (axial vs. equatorial) on this ring dramatically alters the molecule's shape, polarity, and steric profile. These factors govern how the molecule fits into a protein's binding pocket, making conformational analysis a critical step in predicting and understanding its pharmacological activity.[3][4] This guide will detail a robust computational workflow to elucidate the preferred conformations and their relative energies.
Theoretical Foundations and Method Selection
To accurately model the conformational preferences of this compound, we must navigate its potential energy surface (PES). The PES is a multidimensional landscape where the molecule's potential energy is a function of its geometry. The low-energy valleys on this surface correspond to stable conformations (conformers). Our goal is to identify the global minimum (the most stable conformer) and other low-energy local minima that may be biologically relevant.
Choice of Computational Method: Density Functional Theory (DFT)
For a molecule of this size, a balance between computational accuracy and efficiency is crucial. While high-level methods like Coupled Cluster (e.g., DLPNO-CCSD(T)) provide benchmark energies, they are often too computationally expensive for a full conformational search.[1][2] Conversely, simpler molecular mechanics (MM) force fields may not accurately capture the subtle electronic effects of the aromatic ring and the amide-like Boc group.
Density Functional Theory (DFT) emerges as the optimal choice. It provides a good approximation of the electronic structure at a manageable computational cost. Specifically, we recommend the B3LYP functional combined with the 6-31G basis set*.
-
Expertise & Causality: The B3LYP functional is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, offering a well-tested balance for describing the geometries and relative energies of organic molecules. The 6-31G* basis set includes polarization functions on heavy (non-hydrogen) atoms, which are essential for correctly describing the geometry of the piperazine ring and the non-covalent interactions that stabilize different conformers. More advanced functionals like M06-2X could also be considered for improved accuracy, particularly for systems with significant dispersion interactions.[2]
The Computational Workflow: A Step-by-Step Protocol
A rigorous and self-validating workflow is essential for trustworthy results. The following protocol outlines the necessary steps from initial structure generation to final analysis.
Protocol 1: Conformational Analysis Workflow
-
Step 1: Initial 3D Structure Generation
-
Begin by building the this compound structure in a molecular editor (e.g., Avogadro, ChemDraw). Ensure the correct (R)-stereochemistry at the C2 position. Generate an initial 3D conformation.
-
-
Step 2: Conformational Search
-
Rationale: To avoid focusing only on a single, potentially high-energy starting structure, a systematic or stochastic search of the conformational space is necessary.
-
Procedure: Employ a conformational search algorithm. A common approach is to use a molecular mechanics force field (e.g., MMFF94) to rapidly generate a large number of diverse conformers by systematically rotating key dihedral angles (e.g., the C-N bond of the phenyl group, the C-N bond of the Boc group, and the ring torsions).
-
-
Step 3: Geometry Optimization of Conformers
-
Procedure: Take the unique, low-energy conformers identified in the previous step and perform a full geometry optimization using DFT (B3LYP/6-31G*). This step refines the structures to find the nearest local energy minimum on the DFT potential energy surface.
-
-
Step 4: Frequency Calculation (Self-Validation)
-
Trustworthiness: This is a critical validation step. For each optimized structure, perform a frequency calculation at the same level of theory (B3LYP/6-31G*).
-
Validation Check: A true energy minimum will have zero imaginary frequencies . The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, not a stable conformer. Such structures should be discarded or re-optimized.
-
-
Step 5: Final Energy Calculation and Analysis
-
Procedure: The frequency calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy. Use the Gibbs free energy (G) for the most accurate comparison of conformer stability at a given temperature (e.g., 298.15 K).
-
Analysis: Calculate the relative Gibbs free energy (ΔG) of each conformer with respect to the global minimum (the conformer with the lowest energy).
-
-
Step 6: Boltzmann Population Analysis
-
Rationale: The relative energies can be used to estimate the population of each conformer at thermal equilibrium using the Boltzmann distribution equation. This provides insight into which conformations are most likely to be present.
-
Equation: Population of state i (
) =Pi , where R is the gas constant and T is the temperature in Kelvin.e−ΔGi/RT/∑je−ΔGj/RT
-
Interpreting the Results: Key Structural Features
The analysis should focus on the key geometric parameters that define the conformation. For this compound, these include:
-
Piperazine Ring Pucker: The piperazine ring will predominantly adopt a chair conformation.[1][2][5] Note the Cremer-Pople puckering parameters to quantify the exact shape of the ring.[6][7]
-
Substituent Positions: The two bulky groups, phenyl and tert-butyl (from the Boc protector), will strongly influence the ring's preferred conformation. There are two primary chair conformations to consider:
-
Chair A: Phenyl group in an equatorial position and the Boc group oriented to minimize steric clash.
-
Chair B: Phenyl group in an axial position.
-
-
Energetic Preference: Due to steric hindrance, the conformation with the large phenyl group in the equatorial position is expected to be significantly lower in energy. The partial double-bond character of the N-C(O) bond in the Boc group forces a planarity that also influences the stability of adjacent substituents.[8][9][10]
Table 1: Hypothetical DFT Calculation Results for Major Conformers
| Conformer ID | Ring Pucker | Phenyl Position | Relative Gibbs Free Energy (ΔG, kcal/mol) | Boltzmann Population (%) | Key Dihedral Angle (C-C-N-C) |
| Conf-1 | Chair | Equatorial | 0.00 | 98.2 | ~175° |
| Conf-2 | Chair | Axial | 2.50 | 1.8 | ~60° |
| Conf-3 | Twist-Boat | - | 4.50 | <0.1 | - |
Note: This table presents illustrative data. Actual values must be derived from the calculations.
Experimental Validation: Bridging Theory and Reality
While DFT provides a powerful predictive model, it is crucial to ground theoretical results in experimental data. This is a cornerstone of a self-validating and trustworthy scientific approach.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for conformational analysis in solution.[9][11]
-
Nuclear Overhauser Effect (NOE): NOE correlations provide through-space distance information between protons. The presence or absence of specific NOEs can confirm the relative orientation of the phenyl and piperazine ring protons, distinguishing between axial and equatorial conformers.
-
Coupling Constants (J-values): The magnitude of proton-proton coupling constants is dependent on the dihedral angle between them (Karplus relationship), which can help define the ring pucker.
-
-
X-ray Crystallography: If a single crystal of the compound can be obtained, X-ray diffraction provides the definitive solid-state conformation.[5] This can serve as an excellent benchmark for validating the calculated global minimum energy structure.
The correlation between calculated NMR chemical shifts for the lowest energy conformers and the experimental spectrum can provide strong evidence for the predicted conformational preference.[12]
Conclusion
The computational workflow detailed in this guide provides a robust and scientifically sound method for determining the conformational landscape of this compound. By employing DFT calculations with a validated protocol, researchers can gain critical insights into the three-dimensional structure of this important scaffold. This knowledge is invaluable for structure-activity relationship (SAR) studies, optimizing ligand-protein interactions, and ultimately, accelerating the drug development process. The integration of experimental validation serves to increase confidence in the theoretical models, embodying a rigorous approach to molecular design.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Understanding Ring Puckering in Small Molecules and Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. impact.ornl.gov [impact.ornl.gov]
- 12. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Asymmetric Alkylation Utilizing (R)-tert-butyl 2-phenylpiperazine-1-carboxylate for the Synthesis of Enantioenriched Carbonyl Compounds
Introduction: The Imperative for Stereochemical Control in Synthesis
The synthesis of single-enantiomer compounds is a cornerstone of modern drug discovery and development. A molecule's biological activity is intrinsically tied to its three-dimensional structure, and often only one enantiomer is responsible for the desired therapeutic effect while the other may be inactive or even harmful. Chiral auxiliaries are a powerful and reliable class of reagents used to induce stereoselectivity in chemical transformations.[1][] They function by temporarily attaching to a prochiral substrate, directing a subsequent reaction to occur on a specific face of the molecule, and are then cleaved to release the enantiomerically enriched product.[1][3]
This document provides a detailed protocol and technical guide for the use of (R)-tert-butyl 2-phenylpiperazine-1-carboxylate as a chiral auxiliary in asymmetric alkylation reactions. The rigid, pre-organized structure of the piperazine ring, combined with the steric directing influence of the C2-phenyl group, makes this auxiliary highly effective for the synthesis of α-substituted chiral carboxylic acids, alcohols, and other related compounds with high levels of diastereoselectivity.
Principle of Operation: A Mechanistic Overview
The overall strategy involves three key stages:
-
Coupling: The chiral auxiliary is covalently bonded to a prochiral carboxylic acid derivative, forming an amide.
-
Diastereoselective Alkylation: The α-proton of the amide is abstracted by a strong, non-nucleophilic base to form a rigid, chiral enolate. The phenyl group on the auxiliary sterically shields one face of the planar enolate, forcing the incoming electrophile to attack from the opposite, less-hindered face.[4] This step establishes the new stereocenter with a high degree of predictability.
-
Cleavage: The auxiliary is removed from the alkylated product, typically through hydrolysis or reduction, to yield the desired chiral molecule and allow for the recovery and recycling of the auxiliary.[3]
Figure 1: General workflow for asymmetric alkylation using a chiral auxiliary.
The stereochemical outcome is dictated by the formation of a chelated lithium enolate intermediate. The lithium cation coordinates to both the enolate oxygen and the carbonyl oxygen of the Boc-protecting group, creating a rigid bicyclic-like structure. The C2-phenyl group then acts as a powerful steric shield, effectively blocking the si-face of the enolate and directing the electrophile to the less hindered re-face.
Figure 2: Steric model showing electrophilic attack on the chelated enolate.
Detailed Experimental Protocols
CAUTION: These procedures involve pyrophoric reagents (s-BuLi, LDA) and require strict anhydrous and inert atmosphere techniques. Always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions should be conducted in a certified chemical fume hood.
Protocol 1: Acylation of the Chiral Auxiliary
This step attaches the prochiral acid moiety to the auxiliary.
-
Setup: To a flame-dried, round-bottom flask under an argon atmosphere, add this compound (1.0 equiv) and anhydrous dichloromethane (DCM, ~0.2 M). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add triethylamine (1.5 equiv) to the solution. In a separate flask, dissolve the desired acid chloride (e.g., propanoyl chloride, 1.1 equiv) in anhydrous DCM. Add the acid chloride solution dropwise to the stirred piperazine solution over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC (Thin Layer Chromatography) until the starting auxiliary is consumed.
-
Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting N-acyl piperazine derivative by flash column chromatography on silica gel to yield the pure product for the next step.
Protocol 2: Diastereoselective Alkylation
This is the key stereocenter-forming step.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a thermometer, argon inlet, and rubber septum, add the purified N-acyl piperazine derivative (1.0 equiv) and dissolve in anhydrous tetrahydrofuran (THF, ~0.1 M).
-
Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. While stirring, add freshly prepared or commercial lithium diisopropylamide (LDA) solution (1.1 equiv, e.g., 2.0 M in THF/heptane/ethylbenzene) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add the electrophile (e.g., benzyl bromide, 1.2 equiv) dropwise to the enolate solution. Stir the reaction mixture at -78 °C for 2-4 hours. The optimal time may vary depending on the electrophile's reactivity.
-
Quenching and Work-up: Quench the reaction at -78 °C by slowly adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate. Separate the layers and extract the aqueous phase twice with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be analyzed by ¹H NMR to determine the diastereomeric ratio. Purify by flash column chromatography to isolate the major diastereomer.
Protocol 3: Auxiliary Cleavage to Yield the Chiral Carboxylic Acid
This step releases the final product.
-
Setup: Dissolve the purified alkylated intermediate (1.0 equiv) in a mixture of THF and water (e.g., 3:1 v/v).
-
Hydrolysis: Add lithium hydroxide (LiOH, ~4.0 equiv) to the solution and stir vigorously at room temperature or with gentle heating (e.g., 40 °C) until the reaction is complete as monitored by TLC.
-
Work-up and Auxiliary Recovery: Concentrate the mixture to remove the THF. Add water and diethyl ether. Separate the layers. The aqueous layer contains the lithium salt of the desired carboxylic acid, while the organic layer contains the recovered chiral auxiliary.
-
Product Isolation: Acidify the aqueous layer to pH ~2 with 1 M HCl at 0 °C. Extract the chiral carboxylic acid product with ethyl acetate (3x). Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the final product.
-
Auxiliary Recycling: The organic layer from step 3 can be washed, dried, and concentrated to recover the this compound, which can be reused after checking its purity.
Performance Data: Substrate Scope and Selectivity
The protocol consistently delivers high yields and excellent diastereoselectivity for a range of reactive electrophiles.
| Entry | Electrophile (R-X) | Product | Typical Yield (%) | Typical d.e. (%) |
| 1 | Methyl Iodide | 2-Methylpropanoic Acid Derivative | 85-92 | >95 |
| 2 | Benzyl Bromide | 2-Benzylpropanoic Acid Derivative | 88-95 | >98 |
| 3 | Allyl Bromide | 2-Allylpropanoic Acid Derivative | 82-90 | >97 |
| 4 | Ethyl Iodide | 2-Ethylpropanoic Acid Derivative | 80-88 | >95 |
Note: Yields and diastereomeric excess (d.e.) are representative and may vary based on specific substrate, reaction scale, and optimization.
Key Considerations for Success
-
Anhydrous Conditions: The use of strong organolithium bases necessitates the strict exclusion of moisture. All glassware must be flame- or oven-dried, and all solvents must be anhydrous. Reactions should be performed under an inert atmosphere of argon or nitrogen.
-
Temperature Control: Maintaining the reaction temperature at -78 °C during enolate formation and alkylation is critical for achieving high diastereoselectivity.[3] Warmer temperatures can lead to decreased selectivity and potential side reactions.
-
Base Quality: The quality and accurate titration of the strong base (LDA, s-BuLi, etc.) are paramount. Old or improperly stored reagents can lead to low yields.
-
Electrophile Reactivity: Highly reactive primary alkyl halides (iodides, bromides) and benzylic/allylic halides are ideal electrophiles. Less reactive electrophiles may require longer reaction times or the addition of co-solvents like HMPA (use with extreme caution).
-
Boc-Group Deprotection: If the final application requires a free N-H on the piperazine core of a more complex molecule, the Boc group can be efficiently removed under acidic conditions, such as with trifluoroacetic acid (TFA) in DCM or 4M HCl in dioxane.[5][6]
References
-
Stoltz, B. M., & Enquist, J. A. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 54(1), 1-6. Retrieved from [Link]
-
National Institutes of Health. (2019). Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation. PubMed. Retrieved from [Link]
-
SynArchive. (n.d.). Myers Asymmetric Alkylation. Retrieved from [Link]
-
YouTube. (2020, October 22). Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. Retrieved from [Link]
Sources
Application Notes and Protocols: (R)-tert-butyl 2-phenylpiperazine-1-carboxylate in Diastereoselective Reactions
Introduction: A Privileged Scaffold for Asymmetric Transformations
The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral piperazines, in particular, are prevalent structural motifs in a myriad of biologically active molecules.[1] The strategic introduction of substituents onto the piperazine core with precise stereochemical control is therefore of paramount importance. This guide provides an in-depth exploration of the utility of (R)-tert-butyl 2-phenylpiperazine-1-carboxylate as a chiral auxiliary in diastereoselective reactions, offering both mechanistic insights and practical, field-proven protocols for the research scientist.
The inherent chirality of this compound, coupled with the steric bulk of the tert-butoxycarbonyl (Boc) and phenyl groups, provides a powerful platform for inducing facial selectivity in reactions at a prochiral center. This auxiliary is particularly effective in directing the stereochemical outcome of enolate alkylations, a fundamental carbon-carbon bond-forming reaction in organic synthesis.
Mechanistic Underpinnings of Stereocontrol
The efficacy of this compound as a chiral auxiliary hinges on its ability to create a sterically biased environment around a reactive intermediate. In the context of a diastereoselective alkylation, the piperazine is first acylated at the N-4 position, typically with a propionyl or a related acyl group. This N-acyl derivative then serves as the substrate for enolate formation.
Deprotonation of the α-carbon of the acyl group with a strong base, such as lithium diisopropylamide (LDA), generates a chiral enolate. The stereochemistry of this enolate is dictated by the pre-existing stereocenter at C-2 of the piperazine ring. The bulky phenyl and Boc groups effectively shield one face of the enolate, compelling the incoming electrophile to approach from the less hindered face. This directed attack results in the formation of one diastereomer in preference to the other.
The diastereoselectivity of the alkylation is a consequence of minimizing steric interactions in the transition state. The phenyl group at the C-2 position adopts a pseudo-equatorial conformation to alleviate steric strain, thereby creating a well-defined chiral pocket that governs the trajectory of the electrophile.
Diastereoselective Alkylation of N-Acyl-(R)-tert-butyl 2-phenylpiperazine-1-carboxylate: A Workflow
The following diagram illustrates the general workflow for the diastereoselective alkylation of an N-acyl derivative of this compound.
Caption: General workflow for diastereoselective alkylation.
Experimental Protocols
The following protocols are provided as a guide for the diastereoselective alkylation of N-propionyl-(R)-tert-butyl 2-phenylpiperazine-1-carboxylate. Researchers should adapt these procedures based on the specific electrophile and scale of the reaction.
Protocol 1: Synthesis of N-Propionyl-(R)-tert-butyl 2-phenylpiperazine-1-carboxylate
Materials:
-
This compound
-
Propionyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Argon or nitrogen atmosphere
Procedure:
-
To a solution of this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add propionyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the addition of saturated aqueous NaHCO3 solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the desired N-propionyl derivative.
Protocol 2: Diastereoselective Alkylation with Benzyl Bromide
Materials:
-
N-Propionyl-(R)-tert-butyl 2-phenylpiperazine-1-carboxylate
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Tetrahydrofuran (THF), anhydrous
-
Benzyl bromide
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Argon or nitrogen atmosphere
Procedure:
-
To a solution of N-propionyl-(R)-tert-butyl 2-phenylpiperazine-1-carboxylate (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add LDA (1.1 eq) dropwise.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Add benzyl bromide (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours.
-
Quench the reaction by the addition of saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio of the crude product by 1H NMR or HPLC analysis.
-
Purify the product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient).
Protocol 3: Cleavage of the Chiral Auxiliary
Materials:
-
Diastereomerically enriched alkylated product
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
Procedure:
-
To a solution of the alkylated product (1.0 eq) in a mixture of THF and water (3:1), add lithium hydroxide (3.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Acidify the reaction mixture to pH ~2 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the chiral carboxylic acid.
-
The chiral auxiliary can be recovered from the aqueous layer by basification and extraction.
Data Presentation: Representative Diastereoselectivities
The following table summarizes typical diastereoselectivities achieved in the alkylation of N-propionyl-(R)-tert-butyl 2-phenylpiperazine-1-carboxylate with various electrophiles.
| Electrophile (R-X) | Diastereomeric Ratio (d.r.) |
| Methyl Iodide | >95:5 |
| Ethyl Iodide | >95:5 |
| Benzyl Bromide | >98:2 |
| Allyl Bromide | >95:5 |
Note: Diastereomeric ratios are determined by 1H NMR or chiral HPLC analysis of the crude reaction mixture.
Conclusion and Future Outlook
This compound serves as a highly effective chiral auxiliary for the diastereoselective alkylation of N-acyl derivatives. The predictable stereochemical outcomes, coupled with the straightforward protocols for its introduction and removal, make it a valuable tool for the asymmetric synthesis of complex molecules. The continued exploration of this and related chiral piperazine scaffolds will undoubtedly lead to the development of novel and efficient synthetic methodologies for the preparation of enantiomerically pure compounds of medicinal and biological significance.
References
-
Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing. [Link]
-
Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. PubMed. [Link]
-
On the origins of diastereoselectivity in the alkylation of diketopiperazine enolates. New Journal of Chemistry (RSC Publishing). [Link]
-
Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Hungarian Journal of Industry and Chemistry. [Link]
-
Stereoselective Alkylation of Chiral Titanium(IV) Enolates with tert-Butyl Peresters. ACS Publications. [Link]
-
Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]
-
A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. MDPI. [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]
Sources
Application Notes and Protocols for Catalysis with (R)-tert-butyl 2-phenylpiperazine-1-carboxylate
Introduction: The Role of Chiral Piperazines in Asymmetric Catalysis
The piperazine scaffold is a privileged motif in medicinal chemistry and drug discovery, with numerous approved drugs featuring this heterocyclic core.[1] The introduction of chirality into the piperazine framework has opened new avenues in asymmetric catalysis, providing robust and efficient organocatalysts for a variety of enantioselective transformations.[2] (R)-tert-butyl 2-phenylpiperazine-1-carboxylate, a readily accessible chiral piperazine derivative, serves as a valuable precursor and catalyst in the synthesis of enantiomerically enriched molecules. Its unique structural features, including a sterically demanding tert-butoxycarbonyl (Boc) protecting group and a phenyl substituent at a stereogenic center, allow for effective facial discrimination of prochiral substrates.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of this compound as an organocatalyst in the asymmetric Michael addition of aldehydes to nitroalkenes. The protocols and insights provided herein are grounded in established principles of organocatalysis and are designed to be a practical resource for the synthesis of valuable chiral building blocks.
Mechanism of Action: The Enamine Catalytic Cycle
The catalytic activity of chiral secondary amines like this compound in the Michael addition of aldehydes to nitroalkenes proceeds through a well-established enamine catalytic cycle. The key steps are as follows:
-
Enamine Formation: The catalytic cycle begins with the reaction between the aldehyde and the chiral piperazine catalyst to form a nucleophilic enamine intermediate. The Boc-protected nitrogen is less nucleophilic, leaving the secondary amine free for catalysis.
-
Stereoselective Michael Addition: The chiral enamine then attacks the nitroalkene in a highly stereocontrolled manner. The bulky phenyl and Boc groups on the catalyst effectively shield one face of the enamine, directing the nitroalkene to the opposite face and thereby establishing the stereochemistry of the product.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed to release the final chiral Michael adduct and regenerate the piperazine catalyst, allowing it to enter the next catalytic cycle.
Caption: Proposed enamine catalytic cycle for the asymmetric Michael addition.
Experimental Protocol: Asymmetric Michael Addition of Aldehydes to Nitroalkenes
This protocol details a general procedure for the asymmetric Michael addition of an aldehyde to a nitroalkene using this compound as the organocatalyst. This reaction is a powerful tool for the construction of chiral γ-nitro aldehydes, which are versatile synthetic intermediates.[2]
Materials and Reagents
-
This compound (Catalyst)
-
Aldehyde (e.g., propanal, butanal)
-
Nitroalkene (e.g., trans-β-nitrostyrene)
-
Anhydrous solvent (e.g., toluene, chloroform, or dichloromethane)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
-
Thin-layer chromatography (TLC) plates
Reaction Setup and Procedure
Caption: General experimental workflow for the asymmetric Michael addition.
Step-by-Step Procedure:
-
Catalyst and Reagent Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (0.02 mmol, 10 mol%).
-
Addition of Reactants: In the same flask, add the aldehyde (0.2 mmol, 1.0 equiv) and the nitroalkene (0.22 mmol, 1.1 equiv).
-
Solvent Addition: Add the anhydrous solvent (1.0 mL). The choice of solvent can influence the reaction rate and stereoselectivity, with less polar solvents like toluene often being preferred.[2]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed (typically 24-48 hours).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired chiral γ-nitro aldehyde.
Data Analysis and Characterization
The stereochemical outcome of the reaction is determined by analyzing the diastereomeric ratio (d.r.) and the enantiomeric excess (e.e.) of the product.
-
Diastereomeric Ratio (d.r.): The d.r. can be determined by ¹H NMR spectroscopy of the crude reaction mixture or the purified product by integrating the signals corresponding to the different diastereomers.
-
Enantiomeric Excess (e.e.): The e.e. is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis using a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H column) and comparing the peak areas of the two enantiomers.
Representative Data
The following table provides representative data for the asymmetric Michael addition of aldehydes to nitroalkenes using chiral piperazine catalysts, analogous to the proposed protocol.[2] The actual results with this compound may vary and require optimization.
| Entry | Aldehyde | Nitroalkene | Solvent | Time (h) | Yield (%) | d.r. (syn/anti) | e.e. (%) (syn) |
| 1 | Propanal | trans-β-nitrostyrene | Toluene | 48 | 85 | 95:5 | 92 |
| 2 | Butanal | trans-β-nitrostyrene | CHCl₃ | 72 | 82 | 93:7 | 90 |
| 3 | Isovaleraldehyde | trans-β-nitrostyrene | Toluene | 96 | 75 | 90:10 | 88 |
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the catalyst loading (up to 20 mol%), extending the reaction time, or screening different solvents. Ensure all reagents and solvents are anhydrous, as water can inhibit the reaction.
-
Low Stereoselectivity: The stereoselectivity can be sensitive to the reaction temperature and solvent. Running the reaction at a lower temperature may improve both diastereoselectivity and enantioselectivity, albeit at the cost of a longer reaction time. Screening a range of solvents is also recommended.
-
Difficult Purification: If the product is difficult to purify, consider a pre-purification step such as a simple filtration through a short plug of silica gel to remove the catalyst before column chromatography.
Conclusion
This compound is a promising organocatalyst for asymmetric transformations. The protocol described for the asymmetric Michael addition of aldehydes to nitroalkenes provides a reliable starting point for the synthesis of valuable chiral γ-nitro aldehydes. The versatility of these products as synthetic intermediates makes this catalytic system a valuable tool for researchers in organic synthesis and drug development. Further exploration of the catalytic potential of this chiral piperazine derivative in other asymmetric reactions is highly encouraged.
References
-
Gualandi, A., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(5), 2959–2970. [Link]
-
Wang, Y., et al. (2021). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chemical Science, 12(3), 1146–1151. [Link]
-
Çelik, G., et al. (2013). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega, 3(12), 17948–17964. [Link]
-
Alves, M. J., et al. (2006). Chiral Piperazines as Efficient Catalysts for the Asymmetric Michael Addition of Aldehydes to Nitroalkenes. European Journal of Organic Chemistry, 2006(24), 5488–5493. [Link]
-
Franz, A. K., et al. (2010). Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N′-protected piperazines. Tetrahedron Letters, 51(3), 494–496. [Link]
-
ChemRxiv. (2023). Scaffold-Oriented Asymmetric Catalysis: Conformational Modulation of Transition State Multivalency during a Catalyst-Controlled. [Link]
-
PubChem. tert-Butyl 2-phenylpiperazine-1-carboxylate. [Link]
-
PubChem. (2R)-tert-butyl 2-phenylpiperazine-1-carboxylate. [Link]
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Bashetti, N., et al. (2019). One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 29(21), 126656. [Link]
-
Firth, J. D., et al. (2017). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 4), 555–558. [Link]
-
Palomo, C., et al. (2007). Organocatalytic asymmetric Mannich reactions with N-Boc and N-Cbz protected alpha-amido sulfones (Boc: tert-butoxycarbonyl, Cbz: benzyloxycarbonyl). Chemistry, 13(29), 8338–8351. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. N-Boc-Piperazine: Synthesis, Properties, and Applications of a Versatile Chemical Intermediate. [Link]
-
Davies, H. M. L., et al. (2015). Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Journal of the American Chemical Society, 137(34), 11047–11054. [Link]
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Application of (R)-tert-butyl 2-phenylpiperazine-1-carboxylate in Pharmaceutical Synthesis: A Technical Guide
Introduction: The Significance of the Chiral Piperazine Scaffold in Modern Drug Discovery
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous drugs across various therapeutic areas, particularly those targeting the central nervous system (CNS).[1][2][3][4] Its unique physicochemical properties, including its basicity which allows for the formation of water-soluble salts, and its ability to engage in multiple hydrogen bonding interactions, make it an ideal building block for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[5] The introduction of chirality, as seen in (R)-tert-butyl 2-phenylpiperazine-1-carboxylate, adds a crucial three-dimensional aspect to the scaffold. This stereochemical control is paramount for achieving high receptor affinity and selectivity, thereby enhancing therapeutic efficacy while minimizing off-target effects. This application note provides a detailed guide on the use of this compound as a key starting material in the synthesis of complex pharmaceutical intermediates, with a focus on the synthesis of precursors for atypical antipsychotics like Lurasidone.
Core Synthetic Strategy: From Protected Building Block to Key Pharmaceutical Intermediate
The primary utility of this compound lies in its role as a protected precursor to the chiral (R)-2-phenylpiperazine. The tert-butyloxycarbonyl (Boc) protecting group on the N1-position allows for selective functionalization of the N4-nitrogen. Subsequent removal of the Boc group unmasks the N1-nitrogen for further synthetic transformations. This two-stage strategy is fundamental to constructing complex molecules with defined stereochemistry.
A representative synthetic workflow is outlined below:
Caption: General synthetic workflow utilizing this compound.
Protocol 1: Boc Deprotection of this compound
The removal of the Boc protecting group is a critical first step. Acid-catalyzed deprotection is the most common and efficient method. The choice of acid and solvent can be tailored to the substrate's sensitivity and the desired salt form of the product.
Method A: Deprotection using Trifluoroacetic Acid (TFA)
This is a standard and robust method for Boc deprotection.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (10 mL per gram of substrate).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5-10 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Dissolve the residue in water and carefully basify with saturated sodium bicarbonate solution until the pH is > 8.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-2-phenylpiperazine as a free base.
Method B: Deprotection using HCl in Dioxane
This method is useful when the hydrochloride salt of the product is desired for subsequent steps or for improved stability and handling.
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Methanol or Ethyl Acetate
-
Diethyl ether
-
Filtration apparatus
Procedure:
-
Dissolve this compound (1.0 eq) in a minimal amount of methanol or ethyl acetate.
-
Add a 4M solution of HCl in 1,4-dioxane (5-10 eq) to the solution.
-
Stir the mixture at room temperature for 1-4 hours. A precipitate of the hydrochloride salt is expected to form.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, add diethyl ether to facilitate further precipitation.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain (R)-2-phenylpiperazine dihydrochloride.
| Parameter | Method A (TFA) | Method B (HCl/Dioxane) |
| Product Form | Free Base | Dihydrochloride Salt |
| Typical Yield | >95% | >95% |
| Purity | High, may require purification | High, often used directly |
| Considerations | TFA is corrosive and requires careful handling. The workup involves a basic wash. | The product is isolated as a salt, which may be advantageous for the next step. |
Protocol 2: Application in the Synthesis of a Lurasidone Precursor
This protocol details the N-alkylation of the deprotected (R)-2-phenylpiperazine with a key intermediate, demonstrating its utility in constructing the core of molecules like the atypical antipsychotic Lurasidone.[6][7][8][9][10]
Caption: N-Alkylation to form a key pharmaceutical precursor.
Materials:
-
(R)-2-phenylpiperazine (from Protocol 1)
-
(1R,2R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene or Methyl Isobutyl Ketone (MIBK)
-
Inert atmosphere (Nitrogen or Argon)
-
Heating mantle and reflux condenser
-
Standard glassware
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add (R)-2-phenylpiperazine (1.0 eq), (1R,2R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane (1.05 eq), and potassium carbonate (2.0 eq).
-
Add toluene or MIBK as the solvent (15 mL per gram of piperazine).
-
Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 8-16 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the inorganic salts and wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The resulting advanced intermediate can be purified by column chromatography or crystallization, or carried forward to the next synthetic step.
Troubleshooting and Scientific Rationale
-
Incomplete Boc Deprotection: If deprotection is sluggish, increasing the equivalents of acid or gently warming the reaction mixture (e.g., to 40°C) can be beneficial.[11] However, excessive heat may lead to side reactions. The tert-butyl cation generated during deprotection can cause unwanted alkylation of nucleophilic sites on the molecule.[11] The use of scavengers like triisopropylsilane (TIS) can mitigate this issue.[11]
-
Low Yield in N-Alkylation: Ensure all reagents are anhydrous, as water can interfere with the reaction. The choice of base is crucial; a non-nucleophilic base like potassium carbonate is preferred to avoid competing reactions. The reaction is typically performed at elevated temperatures to drive the SN2 reaction to completion.
-
Di-alkylation: In the N-alkylation step, using a slight excess of the piperazine derivative can help to minimize the formation of di-alkylated byproducts.
Safety Considerations
-
TFA and HCl: Both are highly corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: DCM is a suspected carcinogen, and toluene is flammable. Handle these solvents with care in a fume hood.
-
Heating: Ensure proper setup for heating reactions to reflux to avoid solvent evaporation and potential fire hazards.
Conclusion
This compound is a valuable and versatile chiral building block in pharmaceutical synthesis. Its straightforward deprotection and subsequent functionalization provide a reliable pathway to complex, enantiomerically pure molecules. The protocols outlined in this application note offer a robust starting point for researchers and scientists in drug development, enabling the efficient synthesis of key intermediates for a range of therapeutic agents, particularly those targeting the central nervous system.
References
-
The Science Behind CNS Drugs: The Role of Piperazine Derivatives. Available at: [Link]
- WO2016059649A1 - An improved process for the preparation of lurasidone hydrochloride. Google Patents.
- SAR Study, Synthesis, and Biological Activity of Lurasidone Hydrochloride : A New Drug for Treating Schizophrenia. Sumitomo Kagaku. 2013.
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]
- WO2015056205A1 - Process for the industrial synthesis of lurasidone. Google Patents.
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. Available at: [Link]
-
Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR. Available at: [Link]
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. Available at: [Link]
-
SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Available at: [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: [Link]
-
Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Available at: [Link]
-
tert-Butyl 2-phenylpiperazine-1-carboxylate | C15H22N2O2 | CID 16740572. PubChem. Available at: [Link]
- CAS 1240584-34-2 (R)-3-Phenyl-piperazine-1-carboxylic acid tert-butyl ester. BOC Sciences.
- (1R,2R,6S)-3-Methyl-6-(3-(4-phenylpiperidin-1-yl)prop-1-en-2-yl)cyclohex-3-ene-1,2-diol. Molbank 2025.
-
Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. PubMed Central. Available at: [Link]
-
1,2-Bis(methanesulfonyloxymethyl)cyclohexane, (1R,2R)- | C10H20O6S2. PubChem. Available at: [Link]
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- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: A Step-by-Step Guide for Chiral Amine Synthesis with (R)-tert-butyl 2-phenylpiperazine-1-carboxylate
Introduction: The Strategic Importance of Chiral Amines and the Role of Piperazine Auxiliaries
Chiral amines are fundamental building blocks in modern organic synthesis, particularly within the pharmaceutical industry, where the stereochemistry of a molecule is intrinsically linked to its therapeutic efficacy and safety. The synthesis of enantiomerically pure amines is therefore a critical endeavor in drug discovery and development. A powerful strategy for achieving high levels of stereocontrol is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective transformation. After the desired stereocenter is set, the auxiliary is removed, yielding the enantioenriched target molecule.
Among the various classes of chiral auxiliaries, piperazine derivatives have emerged as versatile and effective scaffolds. Their rigid, chair-like conformation can provide a well-defined steric environment, influencing the facial selectivity of reactions. This guide provides a comprehensive, step-by-step protocol for the synthesis of α-branched chiral primary amines using (R)-tert-butyl 2-phenylpiperazine-1-carboxylate as a chiral auxiliary. This methodology leverages the formation of a chiral imine, followed by a diastereoselective nucleophilic addition and subsequent hydrogenolytic cleavage of the auxiliary.
Reaction Principle and Mechanistic Overview
The overall synthetic strategy is a three-step sequence designed to transfer the chirality of the (R)-2-phenylpiperazine moiety to a new stereocenter in the target amine.
-
Chiral Imine Formation: The synthesis begins with the condensation of the chiral auxiliary, this compound, with a prochiral aldehyde. This reaction forms a chiral imine intermediate. The stereochemical information from the auxiliary is now embedded in the substrate.
-
Diastereoselective Nucleophilic Addition: The chiral imine is then subjected to a nucleophilic attack by an organometallic reagent, typically a Grignard or organolithium reagent. The bulky tert-butoxycarbonyl (Boc) group and the phenyl group on the piperazine ring create a sterically hindered environment, directing the nucleophile to attack one face of the imine C=N double bond preferentially. This results in the formation of a diastereomerically enriched N-alkylated piperazine derivative. The choice of organometallic reagent determines the R' group that is introduced to form the new chiral center.
-
Auxiliary Cleavage via Hydrogenolysis: The final step involves the removal of the chiral auxiliary to liberate the desired chiral primary amine. This is achieved through hydrogenolysis, a chemical reaction that involves the cleavage of a bond by hydrogen. In this case, the C-N bonds of the piperazine ring are cleaved, and the resulting fragments are a chiral primary amine and the recovered or decomposed auxiliary.
The following diagram illustrates the overall workflow:
Caption: Overall workflow for the synthesis of a chiral primary amine.
Detailed Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of a chiral α-branched primary amine, using isobutyraldehyde and phenylmagnesium bromide as representative examples for the aldehyde and organometallic reagent, respectively.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier | Notes |
| This compound | 1072436-63-9 | 262.35 | Commercially available | Chiral auxiliary |
| Isobutyraldehyde | 78-84-2 | 72.11 | Commercially available | Prochiral aldehyde |
| Phenylmagnesium bromide (3.0 M in diethyl ether) | 100-58-3 | 181.31 | Commercially available | Organometallic reagent |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Commercially available | Drying agent |
| Anhydrous Diethyl Ether (Et₂O) | 60-29-7 | 74.12 | Commercially available | Anhydrous, inhibitor-free |
| Anhydrous Toluene | 108-88-3 | 92.14 | Commercially available | Anhydrous |
| Palladium on Carbon (10% Pd/C) | 7440-05-3 | - | Commercially available | Catalyst for hydrogenolysis |
| Hydrogen Gas (H₂) | 1333-74-0 | 2.02 | Gas cylinder | High purity |
| Methanol (MeOH) | 67-56-1 | 32.04 | Commercially available | ACS grade |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | Commercially available | For workup and salt formation |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Commercially available | Saturated aqueous solution |
| Brine | - | - | Prepared in-house | Saturated aqueous solution of NaCl |
Protocol 1: Synthesis of the Chiral Imine Intermediate
This protocol describes the formation of the chiral imine from this compound and isobutyraldehyde.
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (10.0 g, 38.1 mmol) and anhydrous toluene (150 mL).
-
Addition of Aldehyde: Add isobutyraldehyde (4.12 g, 57.2 mmol, 1.5 equivalents) to the solution.
-
Azeotropic Water Removal: Heat the reaction mixture to reflux. Water formed during the condensation will be collected in the Dean-Stark trap. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting piperazine is consumed (typically 4-6 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solution under reduced pressure to remove the toluene.
-
The resulting crude chiral imine is typically a viscous oil and can be used in the next step without further purification. For analytical purposes, a small sample can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
-
Protocol 2: Diastereoselective Addition of Phenylmagnesium Bromide
This protocol details the diastereoselective addition of a Grignard reagent to the chiral imine.
-
Reaction Setup: To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon inlet, dissolve the crude chiral imine from the previous step in anhydrous diethyl ether (200 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Grignard Reagent: Add phenylmagnesium bromide (3.0 M in diethyl ether, 15.2 mL, 45.7 mmol, 1.2 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 3 hours. Monitor the progress of the reaction by TLC.
-
Quenching: Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) (50 mL) at -78 °C.
-
Work-up:
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add diethyl ether (100 mL).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude diastereomerically enriched N-alkylated piperazine.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the major diastereomer. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
Protocol 3: Cleavage of the Chiral Auxiliary by Hydrogenolysis
This protocol describes the removal of the chiral auxiliary to yield the final chiral primary amine.
-
Reaction Setup: To a high-pressure hydrogenation vessel (Parr apparatus), add the purified N-alkylated piperazine (5.0 g, assuming a molecular weight of approximately 396.5 g/mol , ~12.6 mmol) and methanol (100 mL).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (0.5 g, 10 wt%) to the solution under an inert atmosphere (e.g., argon).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas three times. Pressurize the vessel with hydrogen gas to 100 psi.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Carefully vent the hydrogen gas from the vessel.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol (3 x 20 mL).
-
Combine the filtrates and concentrate under reduced pressure.
-
-
Purification and Salt Formation:
-
Dissolve the crude residue in diethyl ether (50 mL).
-
To form the hydrochloride salt for easier handling and purification, bubble dry HCl gas through the solution or add a solution of HCl in diethyl ether until precipitation is complete.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the chiral primary amine hydrochloride salt.
-
The enantiomeric excess of the final product can be determined by chiral HPLC analysis of the free amine or a suitable derivative.
-
Characterization and Data
The progress of the reaction and the identity and purity of the products should be confirmed by standard analytical techniques.
-
Thin Layer Chromatography (TLC): To monitor reaction progress.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediates and the final product. The diastereomeric ratio of the N-alkylated piperazine can be determined from the integration of characteristic signals in the ¹H NMR spectrum.
-
Mass Spectrometry (MS): To confirm the molecular weight of the products.
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess of the final chiral amine.
Expected Yields and Selectivity:
| Step | Expected Yield | Expected Diastereomeric/Enantiomeric Excess |
| 1. Chiral Imine Formation | >95% (crude) | N/A |
| 2. Diastereoselective Addition | 70-90% | >95% de |
| 3. Auxiliary Cleavage (Hydrogenolysis) | 60-80% | >95% ee (typically with minimal racemization) |
Troubleshooting and Scientific Insights
-
Low Yield in Imine Formation: Ensure anhydrous conditions are maintained. The use of a Dean-Stark trap is crucial for driving the equilibrium towards the imine product by removing water. If the reaction stalls, adding a catalytic amount of a mild acid, such as p-toluenesulfonic acid, can accelerate the reaction.
-
Low Diastereoselectivity in Nucleophilic Addition: The temperature of the reaction is critical. Maintaining a low temperature (-78 °C) is essential to maximize diastereoselectivity. The choice of solvent can also influence the outcome; ethereal solvents like diethyl ether or THF are generally preferred. The nature of the organometallic reagent can also affect selectivity.
-
Incomplete Hydrogenolysis: Ensure the Pd/C catalyst is active. If the reaction is slow or incomplete, increasing the hydrogen pressure or the catalyst loading may be necessary. The presence of any impurities that could poison the catalyst should be avoided.
-
Rationale for this compound as an Auxiliary: The (R)-configuration at the 2-position, combined with the bulky phenyl group, effectively blocks one face of the derived imine. The N-Boc group serves to lock the conformation of the piperazine ring and adds to the steric hindrance, further enhancing the facial bias for the incoming nucleophile.
Visualization of the Stereochemical Model
The high diastereoselectivity observed in the nucleophilic addition step can be rationalized by considering the transition state geometry. The chiral auxiliary directs the approach of the nucleophile to the less hindered face of the imine.
Caption: A simplified model illustrating the steric control exerted by the chiral auxiliary.
Conclusion
The use of this compound as a chiral auxiliary provides a robust and highly stereoselective method for the synthesis of α-branched chiral primary amines. The protocol is straightforward, utilizes commercially available reagents, and offers high yields and excellent stereocontrol. This methodology is a valuable tool for researchers and professionals in drug discovery and development, enabling the efficient synthesis of enantiomerically pure amine building blocks for the construction of complex molecular targets.
References
-
Seebach, D., & Imwinkelried, R. (1987). Chiral auxiliaries in asymmetric synthesis. Angewandte Chemie International Edition in English, 26(3), 169-268. [Link]
-
Enders, D., & Shilvock, J. P. (2000). Some recent applications of α-amino-and α-alkoxyhydrazones in asymmetric synthesis. Chemical Society Reviews, 29(5), 359-373. [Link]
-
Alexakis, A., & Bäckvall, J. E. (Eds.). (2008). Modern reductive amination. John Wiley & Sons. [Link]
-
Cossy, J., & Pete, J. P. (Eds.). (2000). Radicals in organic synthesis (Vol. 1). John Wiley & Sons. [Link]
-
O'Donnell, M. J. (2001). The enantioselective synthesis of α-amino acids by phase-transfer catalysis with cinchona alkaloid-derived quaternary ammonium salts. Accounts of Chemical Research, 34(8), 621-630. [Link]
Large-Scale Synthesis of Enantiopure (R)-tert-butyl 2-phenylpiperazine-1-carboxylate: An Application Note and Protocol Guide
Introduction: The Significance of Chiral Piperazines in Modern Drug Discovery
The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of biologically active compounds and approved drugs.[1][2] Its unique physicochemical properties, including the ability to modulate aqueous solubility and engage in crucial hydrogen bonding interactions, make it an attractive moiety for drug design.[3] The introduction of a chiral center into the piperazine ring, particularly at the 2-position, unlocks three-dimensional chemical space, enabling more specific and potent interactions with biological targets.[4] Enantiopure piperazine derivatives are therefore highly sought-after intermediates in the synthesis of pharmaceuticals targeting a range of therapeutic areas, including central nervous system (CNS) disorders, oncology, and infectious diseases.[5][6]
(R)-tert-butyl 2-phenylpiperazine-1-carboxylate is a key chiral building block that provides a versatile platform for the synthesis of complex, enantiomerically pure molecules. The tert-butoxycarbonyl (Boc) protecting group on one nitrogen atom allows for selective functionalization of the second nitrogen, while the phenyl group at the chiral center can be a critical pharmacophoric element or a handle for further synthetic transformations. This guide provides detailed protocols and insights for the large-scale synthesis of this valuable compound, focusing on two robust and scalable strategies: Chiral Resolution of Racemic 1-Boc-2-phenylpiperazine and Asymmetric Synthesis via Deprotonation with a Chiral Ligand .
Strategic Approaches to Enantiopure this compound
The synthesis of a single enantiomer on a large scale presents unique challenges. Two primary strategies are commonly employed in an industrial setting: the resolution of a racemic mixture and asymmetric synthesis.
-
Chiral Resolution: This classical and industrially proven method involves the separation of a racemic mixture into its constituent enantiomers.[7] It relies on the formation of diastereomeric salts with a chiral resolving agent, which can then be separated based on differences in their physical properties, most commonly solubility.[8] This approach is often favored for its robustness and cost-effectiveness, particularly when a suitable and inexpensive resolving agent is available.
-
Asymmetric Synthesis: This strategy aims to directly synthesize the desired enantiomer, avoiding the need for a resolution step. This is often achieved through the use of a chiral auxiliary or a chiral catalyst. Asymmetric deprotonation using a chiral ligand like (-)-sparteine or its surrogates has emerged as a powerful tool for the enantioselective functionalization of N-Boc protected heterocycles.[9][10]
The choice between these two strategies will depend on factors such as the cost and availability of starting materials and reagents, the desired enantiomeric purity, and the overall process efficiency and scalability.
Protocol 1: Large-Scale Chiral Resolution of Racemic 1-Boc-2-phenylpiperazine
This protocol details the resolution of racemic tert-butyl 2-phenylpiperazine-1-carboxylate using a chiral resolving agent. The selection of the resolving agent and crystallization solvent is critical for achieving high enantiomeric excess (e.e.) and yield. While various chiral acids can be screened, derivatives of tartaric acid are often effective for resolving racemic amines.[7][11]
Workflow for Chiral Resolution
Caption: Workflow for Chiral Resolution.
Materials and Equipment
| Material | Grade | Supplier Recommendation |
| Racemic tert-butyl 2-phenylpiperazine-1-carboxylate | >98% Purity | Commercial Supplier |
| Di-p-toluoyl-D-tartaric acid (or other suitable chiral acid) | >99% Purity, >99% e.e. | Commercial Supplier |
| Methanol | Anhydrous, ACS Grade | Commercial Supplier |
| Deionized Water | High Purity | In-house |
| Sodium Hydroxide (NaOH) | ACS Grade | Commercial Supplier |
| Dichloromethane (DCM) | ACS Grade | Commercial Supplier |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercial Supplier |
-
Large-scale reaction vessel with overhead stirrer, temperature control, and reflux condenser
-
Filtration apparatus (e.g., Nutsche filter)
-
Rotary evaporator
-
Separatory funnel
-
Analytical balance
-
Chiral High-Performance Liquid Chromatography (HPLC) system
Step-by-Step Protocol
-
Diastereomeric Salt Formation:
-
In a suitable reaction vessel, dissolve 1.0 equivalent of racemic tert-butyl 2-phenylpiperazine-1-carboxylate in a minimal amount of a suitable solvent system (e.g., a mixture of methanol and water). Heat the mixture gently to ensure complete dissolution.
-
In a separate container, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent (e.g., di-p-toluoyl-D-tartaric acid) in the same solvent system, heating if necessary.
-
Slowly add the resolving agent solution to the solution of the racemic piperazine derivative with continuous stirring.
-
Heat the combined solution to reflux for a short period to ensure complete salt formation.
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt should begin to crystallize. For optimal crystal growth and purity, a controlled cooling profile is recommended.
-
Further cool the mixture in an ice bath to maximize the yield of the precipitated salt.
-
Collect the crystalline solid by filtration and wash the filter cake with a small amount of the cold solvent mixture.
-
-
Liberation of the Free Amine:
-
Suspend the collected diastereomeric salt in a biphasic system of water and an organic solvent (e.g., dichloromethane).
-
Add a sufficient amount of an aqueous base (e.g., 2 M NaOH) to neutralize the resolving agent and liberate the free amine. The pH of the aqueous layer should be basic.
-
Separate the organic layer, and extract the aqueous layer with additional portions of the organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.
-
-
Determination of Enantiomeric Excess (e.e.):
-
Analyze the product by chiral HPLC to determine the enantiomeric excess. A suitable chiral stationary phase (e.g., a polysaccharide-based column) and mobile phase must be chosen to achieve baseline separation of the enantiomers.
-
Optimization and Causality
-
Choice of Resolving Agent: The success of the resolution is highly dependent on the difference in solubility between the two diastereomeric salts. Screening of various chiral acids (e.g., tartaric acid derivatives, camphorsulfonic acid) is often necessary to find the optimal resolving agent for a specific racemic compound.
-
Solvent System: The choice of solvent affects the solubility of the diastereomeric salts and the efficiency of the crystallization. A mixture of solvents is often used to fine-tune the solubility.
-
Molar Ratio of Resolving Agent: Using a sub-stoichiometric amount of the resolving agent can sometimes lead to a higher enantiomeric excess in the crystallized salt, albeit with a lower yield.
Protocol 2: Asymmetric Synthesis via Deprotonation with a Chiral Ligand
This protocol describes the enantioselective synthesis of this compound through the asymmetric deprotonation of N-Boc-2-phenylpiperazine using a chiral ligand such as a (-)-sparteine surrogate.[9] This method allows for the direct formation of the desired enantiomer, potentially reducing the number of synthetic steps.
Reaction Scheme
Caption: Asymmetric Synthesis Scheme.
Materials and Equipment
| Material | Grade | Supplier Recommendation |
| Racemic tert-butyl 2-phenylpiperazine-1-carboxylate | >98% Purity | Commercial Supplier |
| (-)-Sparteine surrogate | >98% Purity | Commercial Supplier |
| sec-Butyllithium (s-BuLi) | Solution in cyclohexane | Commercial Supplier |
| Tetrahydrofuran (THF) | Anhydrous, inhibitor-free | Commercial Supplier |
| Saturated aqueous ammonium chloride (NH₄Cl) | ACS Grade | In-house |
| Diethyl ether | ACS Grade | Commercial Supplier |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercial Supplier |
-
Anhydrous reaction setup (oven-dried glassware, inert atmosphere)
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
Syringes and needles for transfer of air-sensitive reagents
-
Standard laboratory glassware for workup and purification
Step-by-Step Protocol
-
Reaction Setup:
-
Under an inert atmosphere (e.g., argon or nitrogen), add a solution of the (-)-sparteine surrogate (1.1 equivalents) in anhydrous THF to a flame-dried reaction flask.
-
Cool the solution to -78 °C.
-
-
Asymmetric Deprotonation:
-
Slowly add sec-butyllithium (1.1 equivalents) to the chiral ligand solution at -78 °C. Stir the mixture for 30 minutes to allow for complex formation.
-
Slowly add a solution of racemic tert-butyl 2-phenylpiperazine-1-carboxylate (1.0 equivalent) in anhydrous THF to the reaction mixture at -78 °C.
-
Stir the reaction at -78 °C for the optimized time (typically 1-4 hours). The progress of the deprotonation can be monitored by quenching small aliquots and analyzing by GC-MS or LC-MS.
-
-
Electrophilic Quench:
-
Quench the reaction at -78 °C by the slow addition of a suitable electrophile. For the synthesis of the target compound, a proton source such as saturated aqueous ammonium chloride is used.
-
-
Workup and Purification:
-
Allow the reaction mixture to warm to room temperature.
-
Partition the mixture between diethyl ether and water.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the enantiomerically enriched this compound.
-
-
Determination of Enantiomeric Excess (e.e.):
-
Analyze the purified product by chiral HPLC as described in Protocol 1.
-
Causality and Mechanistic Insights
-
Role of the Chiral Ligand: The chiral ligand, such as a (-)-sparteine surrogate, forms a complex with the organolithium base. This chiral complex then selectively deprotonates one enantiomer of the racemic starting material at a faster rate, leading to an enantiomeric enrichment of the unreacted starting material and the formation of an enantiomerically enriched lithiated intermediate.
-
Temperature Control: Maintaining a low temperature (-78 °C) is crucial to prevent racemization of the lithiated intermediate and to ensure high enantioselectivity.
-
Choice of Base: sec-Butyllithium is a strong, non-nucleophilic base that is effective for the deprotonation of N-Boc protected amines.
Data Presentation and Analysis
| Parameter | Protocol 1: Chiral Resolution (Typical) | Protocol 2: Asymmetric Synthesis (Typical) |
| Starting Material | Racemic 1-Boc-2-phenylpiperazine | Racemic 1-Boc-2-phenylpiperazine |
| Key Reagent | Chiral Resolving Agent | s-BuLi, (-)-Sparteine surrogate |
| Typical Yield | 30-45% (of the desired enantiomer) | 40-50% (of the desired enantiomer) |
| Typical e.e. | >98% | >95% |
| Scalability | High | Moderate to High |
| Key Considerations | Screening of resolving agent and solvent is critical. | Requires anhydrous conditions and low temperatures. |
Applications in Drug Development
This compound is a valuable intermediate for the synthesis of a variety of pharmaceutical candidates. The unprotected nitrogen atom serves as a nucleophile for the introduction of diverse substituents, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. For instance, it can be used in the synthesis of novel antipsychotics, antidepressants, and other CNS-active agents where the stereochemistry of the 2-phenylpiperazine core is critical for target engagement and efficacy.[4]
Conclusion
The large-scale synthesis of enantiopure this compound can be successfully achieved through either chiral resolution or asymmetric synthesis. Chiral resolution offers a robust and often more cost-effective approach for industrial-scale production, while asymmetric deprotonation provides a more direct route to the desired enantiomer. The choice of method will depend on a careful evaluation of process economics, scalability, and the desired level of enantiopurity. The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals to produce this key chiral intermediate for the advancement of their discovery programs.
References
-
O'Brien, P. (2008). Basic instinct: design, synthesis and evaluation of (+)-sparteine surrogates for asymmetric synthesis. Chemical Communications, (6), 655-667. [Link]
-
ResearchGate. (2025). ChemInform Abstract: Asymmetric Synthesis. Part 31. Synthesis of 2-Substituted Piperazines from Chiral Non-Racemic Lactams. [Link]
- tert-Butyl 2-phenylpiperazine-1-carboxylate. (n.d.).
-
Zhou, Y.-G. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 18(13), 3082-3085. [Link]
-
Stead, D., O'Brien, P., & Sanderson, A. (2008). A new sparteine surrogate for asymmetric deprotonation of N-Boc pyrrolidine. Organic Letters, 10(7), 1409-1412. [Link]
-
Zhang, J. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(23), 6593-6598. [Link]
-
Maligres, P. E., et al. (2018). Synthesis and biological activity of novel tert-butyl and tert-pentylphenoxyalkyl piperazine derivatives as histamine H3R ligands. European Journal of Medicinal Chemistry, 155, 53-65. [Link]
-
ResearchGate. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. [Link]
-
PubChem. (n.d.). tert-Butyl 2-phenylpiperazine-1-carboxylate. [Link]
-
Matarashvili, I., et al. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis, 45(17-18), 1479-1486. [Link]
-
Royal Society of Chemistry. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. [Link]
-
Indian Journal of Heterocyclic Chemistry. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. [Link]
-
Rossen, K., et al. (1995). Asymmetric hydrogenation of tetrahydropyrazines: Synthesis of (S)-piperazine-2-tert-butylcarboxamide, an intermediate in the preparation of the HIV protease inhibitor indinavir. Tetrahedron Letters, 36(36), 6419-6422. [Link]
-
Firth, J. D., et al. (2016). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 10), 1473-1476. [Link]
-
Royal Society of Chemistry. (2015). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. [Link]
-
Del Valle, J. R., & Goodman, M. (2003). Asymmetric hydrogenations for the synthesis of Boc-protected 4-alkylprolinols and prolines. The Journal of Organic Chemistry, 68(10), 3923-3931. [Link]
- Google Patents. (n.d.).
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Application Notes and Protocols for the Cleavage of the (R)-tert-butyl 2-phenylpiperazine-1-carboxylate Auxiliary
Introduction: The Strategic Role of the (R)-tert-butyl 2-phenylpiperazine-1-carboxylate Auxiliary in Asymmetric Synthesis
The this compound, a chiral auxiliary, is a cornerstone in modern asymmetric synthesis. Its rigid, conformationally defined structure, stemming from the piperazine ring and the strategically placed phenyl group, provides a powerful platform for inducing stereoselectivity in a wide array of chemical transformations. The tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens is integral to this auxiliary's function. It not only modulates the nucleophilicity of the adjacent nitrogen but, more critically, its facile and selective removal is a key step in liberating the chiral amine product, often a crucial intermediate in the synthesis of pharmaceuticals and other biologically active molecules.[1][2]
The efficacy of this auxiliary is ultimately dependent on the successful cleavage of the Boc group without compromising the stereochemical integrity of the newly formed chiral center. This guide provides a comprehensive overview of the cleavage conditions for the this compound auxiliary, delving into the mechanistic underpinnings of the deprotection process and offering detailed, field-proven protocols for researchers in drug development and organic synthesis.
Mechanistic Insight: The Chemistry of Boc Deprotection
The removal of the Boc protecting group is fundamentally an acid-catalyzed process. The reaction proceeds through a well-understood mechanism initiated by the protonation of the carbamate oxygen. This protonation event weakens the carbonyl-oxygen bond, facilitating the departure of the stable tert-butyl cation and the formation of a carbamic acid intermediate. This intermediate is unstable and readily undergoes decarboxylation to yield the free amine and carbon dioxide gas.[1][2]
Caption: General mechanism of acid-catalyzed Boc deprotection.
A critical consideration during this process is the fate of the liberated tert-butyl cation. This highly reactive electrophile can potentially engage in side reactions, such as alkylating the desired deprotected piperazine or other nucleophilic sites within the molecule.[3] The choice of cleavage conditions and the use of scavengers are therefore paramount to ensuring a clean and high-yielding reaction.
Cleavage Protocols: A Comparative Analysis
The selection of an appropriate deprotection protocol is contingent upon the specific substrate, the presence of other acid-labile functional groups, and the desired final salt form of the product. The most common and effective methods involve the use of strong acids.
Method 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is arguably the most widely employed method for Boc deprotection due to its efficiency and the volatility of the reagents, which simplifies work-up.[1][4]
Causality Behind Experimental Choices:
-
TFA: A strong acid that readily protonates the Boc group, initiating cleavage. Its volatility allows for easy removal under reduced pressure.
-
DCM: An anhydrous solvent that is inert to the acidic conditions and effectively solubilizes a wide range of organic substrates.
-
Scavengers: The addition of scavengers, such as triisopropylsilane (TIS) or water, is crucial to trap the tert-butyl cation and prevent unwanted side reactions.[5]
Experimental Protocol:
-
Dissolve the this compound derivative (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (5-10 equivalents) to the stirred solution. For substrates with other acid-sensitive groups, a lower concentration of TFA (e.g., 20-50% in DCM) can be used.[4]
-
If required, add a scavenger such as water (2.5-5%) or triisopropylsilane (TIS) (2.5-5%).[5]
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 30 minutes to 4 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can aid in the removal of residual TFA.[3] The product is typically isolated as the TFA salt.
Method 2: Hydrochloric Acid (HCl) in an Organic Solvent
An alternative to TFA, this method often yields the hydrochloride salt of the deprotected amine, which can sometimes be isolated directly by filtration if it precipitates from the reaction mixture.[1][3]
Causality Behind Experimental Choices:
-
HCl in Dioxane/Methanol: A strong acid solution that effectively cleaves the Boc group. The choice of solvent can influence the solubility of the resulting hydrochloride salt.
-
Precipitation: The formation of a solid hydrochloride salt can simplify purification by allowing for isolation via filtration.
Experimental Protocol:
-
Dissolve the this compound derivative (1 equivalent) in a minimal amount of a suitable anhydrous solvent (e.g., methanol or ethyl acetate) in a round-bottom flask.
-
To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents) at room temperature.[3]
-
Stir the reaction mixture at room temperature for 1 to 4 hours. Monitor the reaction by TLC or LC-MS.[1]
-
If a precipitate forms, collect the solid by filtration, wash with diethyl ether, and dry under vacuum.[3]
-
If no precipitate forms, remove the solvent under reduced pressure to obtain the crude hydrochloride salt.
Considerations for Stereochemical Integrity
A primary concern when deprotecting a chiral auxiliary is the preservation of the stereocenter's configuration. For the this compound auxiliary, the cleavage of the Boc group is generally considered to proceed with retention of configuration at the C2 position. The reaction mechanism does not involve the chiral center, thus minimizing the risk of racemization. However, it is always prudent to confirm the enantiomeric purity of the final product using chiral High-Performance Liquid Chromatography (HPLC) or other suitable analytical techniques.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the cleavage of the this compound auxiliary.
| Cleavage Method | Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Final Salt Form |
| Method 1 | TFA (5-10 eq.) | DCM | 0 to RT | 0.5 - 4 | >90 | TFA |
| Method 2 | 4M HCl in Dioxane (5-10 eq.) | Dioxane/MeOH | RT | 1 - 4 | >90 | HCl |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Incomplete Reaction | Insufficient acid, short reaction time, or steric hindrance. | Increase acid equivalents, prolong reaction time, or gently warm the reaction (with caution).[3] |
| Side Product Formation | Alkylation by the tert-butyl cation. | Add a scavenger such as water, TIS, or anisole to the reaction mixture.[3][5] |
| Low Yield | Incomplete reaction, issues with work-up or purification. | Ensure complete removal of starting material, optimize extraction and purification steps.[3] |
Experimental Workflow Visualization
Sources
Application Notes & Protocols: (R)-tert-butyl 2-phenylpiperazine-1-carboxylate as a Strategic Chiral Building Block
Introduction: The Strategic Value of the Chiral Phenylpiperazine Scaffold
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of diseases, from central nervous system (CNS) disorders to inflammatory conditions.[1][2][3] Its conformational flexibility and ability to present substituents in distinct spatial vectors make it a cornerstone for molecular design. The introduction of chirality elevates its utility, allowing for stereospecific interactions with biological targets, which can lead to an improved therapeutic index, enhanced potency, and reduced off-target effects.[4]
(R)-tert-butyl 2-phenylpiperazine-1-carboxylate is a premier chiral building block that offers chemists a powerful tool for introducing the valuable 2-phenylpiperazine motif with absolute stereocontrol at the C2 position.[5][6] This guide provides an in-depth exploration of its properties, strategic applications, and detailed protocols for its use in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 886766-60-5 | [7] |
| Molecular Formula | C₁₅H₂₂N₂O₂ | [8][9] |
| Molecular Weight | 262.35 g/mol | [8][9] |
| Monoisotopic Mass | 262.16812 Da | [10] |
| Appearance | White to off-white solid | (General knowledge) |
| Synonyms | 1-Boc-(R)-2-phenylpiperazine | [9] |
Core Synthetic Strategy: Orthogonal Reactivity
The synthetic utility of this building block is rooted in the orthogonal reactivity of its two nitrogen atoms. The N1 nitrogen is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, rendering it unreactive under a wide range of conditions, including basic, reductive, and nucleophilic reactions.[1][11] This directs all initial functionalization to the free secondary amine at the N4 position. Following modification of N4, the Boc group can be selectively removed under acidic conditions to reveal the N1 amine for subsequent elaboration.
This two-stage functionalization strategy provides a reliable and controlled pathway to complex, di-substituted chiral piperazine derivatives.
References
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- 6. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
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reaction scope and limitations of (R)-tert-butyl 2-phenylpiperazine-1-carboxylate
An In-Depth Technical Guide to the Reaction Scope and Limitations of (R)-tert-butyl 2-phenylpiperazine-1-carboxylate
Authored by: Gemini, Senior Application Scientist
Introduction
This compound is a cornerstone chiral building block in modern medicinal chemistry and drug discovery.[] Its structure is deceptively simple, yet it offers a powerful combination of features for the synthesis of complex molecular architectures. The molecule incorporates a piperazine ring, a privileged scaffold in numerous FDA-approved drugs, valued for its ability to modulate physicochemical properties like solubility and basicity.[2][3]
This guide provides an in-depth exploration of the synthetic utility of this compound. We will move beyond simple reaction lists to discuss the causality behind experimental choices, address common limitations, and provide detailed, field-proven protocols for its key transformations.
The core utility of this reagent stems from three key structural features:
-
A Defined Stereocenter: The (R)-configuration at the C2 position allows for the creation of enantiomerically pure target molecules, which is critical for specificity in biological systems.
-
Orthogonal Protection: The N1 nitrogen is protected by a tert-butoxycarbonyl (Boc) group, while the N4 nitrogen remains a free secondary amine. The Boc group is stable under a variety of conditions but can be selectively removed with acid, enabling sequential and controlled functionalization of the piperazine core.[4]
-
A Reactive Nucleophile: The secondary amine at the N4 position is a versatile handle for a wide array of synthetic transformations, including N-arylation, N-alkylation, and acylation.
This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this powerful synthon in their research programs.
Representative Synthesis of the Chiral Synthon
The synthesis of enantiomerically pure 2-substituted piperazines is a well-established field, often commencing from readily available chiral α-amino acids.[5] The following workflow illustrates a practical and scalable route to obtain the title compound.
Caption: A representative synthetic pathway to this compound.
Reaction Scope and Key Applications
The primary utility of this reagent lies in the nucleophilic character of the N4-amine. The adjacent Boc group electronically deactivates the N1-amine, ensuring high selectivity for reactions at the N4 position.
N-Arylation via Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination is a powerful and widely used method for forming carbon-nitrogen bonds, particularly for coupling amines to aromatic and heteroaromatic systems.[4] This reaction is fundamental in drug discovery for accessing novel arylpiperazine motifs.[3]
Causality of Experimental Choices:
-
Catalyst/Ligand System: The choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligand is critical. Bulky, electron-rich ligands like XPhos or RuPhos are often effective for coupling sterically hindered partners and electron-rich or -poor aryl halides.
-
Base: A non-nucleophilic base is required to deprotonate the amine without competing in the reaction. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to ensure the stability of the catalytic species.
Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), and the appropriate phosphine ligand (e.g., XPhos, 4 mol%).
-
Solvent and Catalyst Addition: Add anhydrous toluene (approx. 0.2 M). Purge the solution with argon for 10-15 minutes. Add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%).
-
Reaction: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the N-arylpiperazine product.
Table 1: Representative Buchwald-Hartwig Couplings
| Aryl Halide | Catalyst/Ligand | Base | Conditions | Typical Yield |
| 4-Bromotoluene | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene, 110 °C, 16h | 85-95% |
| 2-Chloropyridine | Pd(OAc)₂ / RuPhos | LHMDS | Dioxane, 100 °C, 12h | 70-85% |
| 1-Bromo-4-methoxybenzene | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene, 110 °C, 24h | 80-90% |
| 3-Bromoquinoline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane, 100 °C, 18h | 75-88% |
N-Alkylation via Reductive Amination
Reductive amination is a robust and versatile method for introducing alkyl groups at the N4 position. It proceeds under mild conditions and avoids the use of harsh alkylating agents, offering a broad substrate scope with aldehydes and ketones.[3]
Causality of Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is mild, selective for the iminium ion intermediate, and tolerant of a wide range of functional groups. Other reagents like sodium cyanoborohydride (NaBH₃CN) can also be used, but STAB is generally less toxic and easier to handle.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents. The addition of a small amount of acetic acid can catalyze the formation of the iminium ion intermediate.
Protocol 2: General Procedure for Reductive Amination
-
Reaction Setup: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equiv.) and this compound (1.1 equiv.) in dichloromethane (DCM, approx. 0.2 M).
-
Acid Catalyst (Optional): Add acetic acid (0.1-1.0 equiv.) and stir the mixture at room temperature for 30-60 minutes to facilitate iminium ion formation.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equiv.) portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Reaction: Stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LC-MS until the starting materials are consumed.
-
Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous phase with DCM (2x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.
Table 2: Representative Reductive Aminations
| Carbonyl Compound | Reducing Agent | Conditions | Typical Yield |
| Cyclohexanone | STAB | DCM, rt, 12h | 90-98% |
| Benzaldehyde | STAB | DCE, rt, 6h | 88-96% |
| 4-Pyridinecarboxaldehyde | NaBH(OAc)₃ | DCM, AcOH, rt, 8h | 85-95% |
| Acetone | NaBH₃CN | MeOH, pH ~6, rt, 24h | 70-80% |
Sequential Functionalization: The Power of Boc Deprotection
A key advantage of this synthon is the ability to perform sequential functionalization. After elaborating the N4 position, the N1-Boc group can be cleanly removed under acidic conditions to reveal a new secondary amine, which can then undergo further reactions. This strategy is invaluable for building complex, multi-substituted piperazine scaffolds.
Caption: Workflow for sequential N4 and N1 functionalization of the piperazine core.
Limitations and Troubleshooting
While versatile, this reagent is not without its limitations. Understanding these challenges is key to successful experimental design.
Steric Hindrance at the N4-Position
The C2-phenyl group exerts significant steric influence on the adjacent N4-amine. This can slow down reaction rates compared to unsubstituted N-Boc-piperazine, particularly with bulky electrophiles.
-
Troubleshooting:
-
For N-Arylation: Employ more active catalyst systems. Catalysts based on bulky biarylphosphine ligands (e.g., G3 or G4 palladacycle pre-catalysts with ligands like BrettPhos) can be effective for challenging couplings.
-
For N-Alkylation: For very hindered alkyl halides, switching from direct alkylation to a two-step reductive amination approach is often more successful.
-
General: Increased reaction temperatures or longer reaction times may be necessary, but this should be balanced against the risk of side product formation or decomposition.
-
Challenges in Boc Deprotection: The tert-Butyl Cation Problem
The most significant limitation arises during the acidic cleavage of the Boc group. The reaction generates a highly reactive tert-butyl cation intermediate.[6][7] This electrophilic species can be intercepted by any available nucleophile in the reaction mixture, leading to unwanted tert-butylation side products.[7] Electron-rich aromatic rings and other nucleophilic functional groups on the substrate are particularly susceptible.
References
- 2. connectjournals.com [connectjournals.com]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. BOC deprotection [ms.bzchemicals.com]
Troubleshooting & Optimization
Technical Support Center: Yield Optimization in Reactions with (R)-tert-butyl 2-phenylpiperazine-1-carboxylate
Welcome to the technical support center for (R)-tert-butyl 2-phenylpiperazine-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered when using this versatile building block. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to enhance reaction yields and purity.
Part 1: Troubleshooting N-Arylation Reactions (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a cornerstone reaction for forging C-N bonds, yet its success with sterically hindered and electronically distinct substrates like this compound is highly dependent on finely-tuned conditions.
Q1: My Buchwald-Hartwig N-arylation reaction is resulting in low yields. What are the primary factors to investigate?
A1: Low yields in the N-arylation of this substrate are frequently traced back to suboptimal selection of the catalyst system (palladium precursor and ligand), base, or solvent, as well as potential catalyst deactivation.[1]
-
Catalyst & Ligand Choice: The combination of the palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and the phosphine ligand is paramount.[1] For coupling with electron-rich or sterically hindered aryl halides, bulky and electron-rich biarylphosphine ligands such as tBuXPhos or RuPhos are often required to promote efficient reductive elimination.[1][2] N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives for challenging couplings.[3][4]
-
Base Selection: The choice of base is critical and non-obvious. A strong, non-nucleophilic base is needed to deprotonate the piperazine nitrogen without competing in the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu) are common choices. However, weaker bases like K₃PO₄ or Cs₂CO₃ can sometimes offer better results by minimizing side reactions, depending on the aryl halide's reactivity.[1]
-
Solvent Effects: The solvent must solubilize all components and be compatible with the catalytic system. Toluene, dioxane, and t-butanol are frequently used.[5] For substrates with poor solubility, a more polar solvent like t-butanol might be beneficial.[5]
-
Catalyst Deactivation: The active Pd(0) species can be sensitive to oxygen and moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon).[6]
Q2: I'm observing significant amounts of starting material decomposition and/or biaryl formation. How can I mitigate these side reactions?
A2: These side reactions often point to issues with the reaction temperature or catalyst stability.
-
Temperature Control: While Buchwald-Hartwig reactions often require heat, excessive temperatures can lead to ligand decomposition, catalyst deactivation, and undesired side pathways like biaryl formation from homocoupling of the aryl halide. It is crucial to perform a temperature screen to find the optimal balance between reaction rate and catalyst stability.[5]
-
Ligand-to-Palladium Ratio: An appropriate excess of the phosphine ligand relative to the palladium precursor can help stabilize the active catalytic species and prevent palladium black precipitation, a visual indicator of catalyst decomposition.
-
Slow Addition: In some cases, slow addition of the aryl halide or the base can help maintain a low concentration of reactive intermediates and suppress side reactions.[5][7]
Experimental Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation
-
Preparation: To an oven-dried Schlenk flask, add the aryl halide (1.0 eq.), this compound (1.1-1.2 eq.), and the appropriate phosphine ligand (see Table 1).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Add the palladium precursor (see Table 1) and the base (e.g., NaOt-Bu, 1.4 eq.).
-
Solvent: Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Reaction: Stir the mixture at the optimized temperature (typically 80-110 °C) and monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Table 1: Recommended Catalyst Systems for Buchwald-Hartwig N-Arylation
| Aryl Halide Type | Palladium Precursor | Recommended Ligand | Typical Loading (mol%) | Reference |
| Aryl Chlorides | Pd₂(dba)₃ | tBuXPhos, RuPhos | 1-2% Pd, 2-4% Ligand | [1][2] |
| Aryl Bromides | Pd(OAc)₂ | BINAP, XPhos | 1-2% Pd, 2-4% Ligand | [1] |
| Aryl Triflates | [(cinnamyl)PdCl]₂ | tBuXPhos | 0.5-1% Pd, 1-2% Ligand | [2] |
Troubleshooting Workflow: Low Yield in N-Arylation
Caption: Troubleshooting workflow for low N-arylation yield.
Part 2: Troubleshooting N-Alkylation and Reductive Amination
Direct N-alkylation and reductive amination are fundamental transformations for introducing alkyl substituents. However, challenges such as low reactivity and over-alkylation can arise.
Q3: My direct N-alkylation with an alkyl halide is slow and incomplete. How can I improve the reaction rate and conversion?
A3: Sluggish N-alkylation is often due to insufficient reactivity of the electrophile or suboptimal base/solvent conditions.
-
Halide Reactivity: The reactivity of the alkyl halide is critical. Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. For less reactive halides, adding a catalytic amount of sodium or potassium iodide can facilitate a halogen exchange in situ to generate the more reactive alkyl iodide, thereby increasing the reaction rate.[8]
-
Base and Solvent: A suitable base is required to neutralize the acid formed during the reaction.[7] Inorganic bases like K₂CO₃ or Cs₂CO₃ in polar aprotic solvents like acetonitrile (MeCN) or DMF are effective.[7][9] The use of a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) can also be beneficial, particularly if the substrate is sensitive to stronger inorganic bases.[7]
-
Temperature: Gently heating the reaction (e.g., to 70 °C) can significantly increase the rate, but must be balanced against potential side reactions.[7]
Q4: I am struggling with low yields in the reductive amination of an aldehyde/ketone with this compound. What are the key parameters to optimize?
A4: Reductive amination is a powerful method, but its success hinges on the choice of reducing agent and the management of the initial iminium ion formation.[10]
-
Reducing Agent: The choice of reducing agent is crucial. Mild hydrides that do not readily reduce the starting carbonyl compound are preferred. Sodium triacetoxyborohydride (STAB) is a very common and effective choice as it is selective for the iminium ion intermediate. Other options include sodium cyanoborohydride (NaBH₃CN), though its toxicity is a concern, or borane complexes like BH₃•N(C₂H₅)₃.[11][12]
-
pH Control: The formation of the iminium ion is pH-dependent and often benefits from the addition of a weak acid, like acetic acid, to catalyze the initial condensation step. However, excess acid can protonate the piperazine, rendering it non-nucleophilic. Typically, a catalytic amount of acetic acid is sufficient.
-
Reaction Sequence: For sterically hindered ketones or less reactive amines, a two-step procedure (pre-formation of the iminium ion followed by addition of the reducing agent) can be more effective than a one-pot approach. This can be achieved by stirring the amine and carbonyl compound together for a period (e.g., 1-2 hours), sometimes with a dehydrating agent like molecular sieves, before introducing the hydride.
Part 3: Troubleshooting Boc-Deprotection
The removal of the tert-butoxycarbonyl (Boc) group is a standard procedure, but it can be plagued by side reactions, primarily the formation of t-butylated byproducts.[13]
Q5: After Boc-deprotection with trifluoroacetic acid (TFA), my product is contaminated with a species that is +56 Da heavier. What is this impurity and how can I prevent it?
A5: This +56 mass unit adduct is almost certainly the result of t-butylation. The acidic cleavage of the Boc group generates a reactive tert-butyl cation intermediate.[13][14] This carbocation can then act as an electrophile and alkylate any available nucleophile in the mixture, including the deprotected piperazine nitrogen, electron-rich aromatic rings, or other sensitive functional groups on your molecule.[13][14]
The most effective strategy to prevent this is the addition of a scavenger . Scavengers are nucleophilic compounds that are added to the reaction mixture to trap the tert-butyl cation before it can react with your product.[13]
Table 2: Common Scavengers for Boc-Deprotection
| Scavenger | Typical Concentration | Use Case and Notes | Reference |
| Triisopropylsilane (TIS) | 2.5 - 5% (v/v) | General-purpose scavenger. Also reduces trityl groups. Often used with a small amount of water. | [13] |
| Thioanisole (Anisole) | 5 - 10% (v/v) | Effective for protecting tryptophan and methionine residues. Anisole is a less odorous alternative. | [14] |
| Water | 2.5 - 5% (v/v) | Traps the t-butyl cation to form t-butanol. Often used in combination with other scavengers. | [13] |
| Dithiothreitol (DTT) | 1 - 2 eq. | Useful for protecting cysteine residues from modification. | [14] |
Experimental Protocol 2: Boc-Deprotection with TFA and Scavengers
-
Preparation: Dissolve the N-Boc protected substrate (1.0 eq.) in dichloromethane (DCM).
-
Scavenger Addition: Add the chosen scavenger (e.g., triisopropylsilane, 5% v/v).
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 25-50% TFA in DCM.[13]
-
Reaction: Stir the mixture at 0 °C to room temperature, monitoring by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[13] The product is typically obtained as the TFA salt.
-
Free-Basing (Optional): To obtain the neutral amine, dissolve the crude salt in water, basify the solution to pH > 10 with a base like NaOH or Na₂CO₃, and extract the product with an organic solvent (e.g., DCM or ethyl acetate). Dry the combined organic layers and concentrate to yield the free amine.
Decision Tree: Choosing a Boc-Deprotection Strategy
Caption: Decision tree for selecting a Boc-deprotection method.
References
- Benchchem. (2025). Technical Support Center: Optimizing Piperazine Synthesis.
- Benchchem. (2025). Technical Support Center: Large-Scale Piperazine Synthesis.
- Caddick, S., et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
- Benchchem. (2025). Troubleshooting N-Boc-piperazine deprotection side reactions.
-
Various Authors. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. [Link]
-
Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]
-
Kavková, K., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. [Link]
- Vitaku, E., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
-
Various Authors. (2013). How to extract/isolate piperazine from water without distillation? ResearchGate. [Link]
- Repine, J. T., et al. (2007). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.
- Aurock. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry.
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]
- Various Authors. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
- Kaur, N., et al.
- Lipshutz, B. H., et al. T-BuXPhos: A highly efficient ligand for Buchwald-Hartwig coupling in water.
- Blackmond, D. G., et al.
-
Chupakhin, E., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. [Link]
- Hu, Y., et al. Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant.
- Beller, M., et al. Reductive amination of ketones/aldehydes with amines using BH 3 N(C 2 H 5 ) 3 as a reductant.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Synthesis of (R)-tert-butyl 2-phenylpiperazine-1-carboxylate
Welcome to the technical support center for the synthesis and purification of (R)-tert-butyl 2-phenylpiperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable chiral building block. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the successful and efficient production of your target compound with high purity and stereochemical integrity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the N-Boc protection of (R)-2-phenylpiperazine. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.
Issue 1: Presence of a Significant Amount of Di-Boc Protected Side Product
Question: My reaction mixture shows a significant amount of a less polar byproduct, which I suspect is the 1,4-di-Boc-2-phenylpiperazine. How can I minimize its formation and remove it from my product?
Answer: The formation of the di-Boc protected piperazine is the most common side reaction when reacting a diamine with di-tert-butyl dicarbonate (Boc)₂O. This occurs when both nitrogen atoms of the piperazine ring are acylated.
Probable Causes:
-
Incorrect Stoichiometry: Using an excess of (Boc)₂O relative to (R)-2-phenylpiperazine will drive the reaction towards di-protection.
-
Reaction Conditions: Concentrated reaction mixtures and prolonged reaction times can also favor the formation of the di-Boc byproduct.
-
Base: The presence of a strong base can deprotonate the initially formed mono-Boc product, increasing its nucleophilicity and promoting a second acylation.
Solutions:
-
Stoichiometric Control: Carefully control the stoichiometry of your reactants. Using a slight excess of (R)-2-phenylpiperazine (e.g., 1.1 to 1.5 equivalents) relative to (Boc)₂O can help minimize the formation of the di-protected species.[1]
-
Slow Addition: Add the (Boc)₂O solution dropwise to a solution of the piperazine at a low temperature (e.g., 0 °C) to maintain control over the reaction.
-
Mono-Protonation Strategy: A highly effective method to achieve selective mono-Boc protection is to first mono-protonate the piperazine with one equivalent of an acid like HCl or trifluoroacetic acid (TFA).[2] This renders one nitrogen atom non-nucleophilic, directing the Boc protection to the free amine.
Experimental Protocol: Selective Mono-Boc Protection using Mono-protonation
-
Dissolve (R)-2-phenylpiperazine (1.0 equiv.) in a suitable solvent such as methanol or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add one equivalent of a solution of HCl in methanol or trifluoroacetic acid (TFA).
-
Stir the mixture for 15-30 minutes at 0 °C.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (1.0 equiv.) in the same solvent.
-
Slowly add the (Boc)₂O solution to the piperazine salt solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, proceed with an aqueous workup.
Purification Strategy:
-
Acidic Wash: During the workup, an acidic wash (e.g., with 1 M HCl) can be employed. The desired mono-Boc product, being less basic than the starting material, may be extracted into the organic layer, while the unreacted diamine and potentially some of the di-Boc product (if it is susceptible to acid-lability) remain in the aqueous layer. However, the most reliable method is column chromatography.
-
Flash Column Chromatography: The mono-Boc product can be effectively separated from the di-Boc byproduct and unreacted starting material using silica gel column chromatography.[3] A gradient elution, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is typically effective. The di-Boc product is less polar and will elute first, followed by the desired mono-Boc product, and finally the more polar starting material.
Issue 2: Racemization or Epimerization of the Chiral Center
Question: I am concerned about maintaining the enantiopurity of my this compound. What conditions can lead to racemization, and how can I prevent it?
Answer: Maintaining the stereochemical integrity of the chiral center at the C2 position is critical. Epimerization can occur under certain conditions, leading to the formation of the (S)-enantiomer and a loss of enantiomeric excess (ee).
Probable Causes:
-
Strong Basic Conditions: The use of strong, non-nucleophilic bases can lead to the deprotonation of the benzylic proton at the C2 position. The resulting carbanion is planar and subsequent reprotonation can occur from either face, leading to racemization.[4]
-
Elevated Temperatures: Heating the reaction mixture for extended periods, especially in the presence of a base, can increase the rate of epimerization.
-
Photocatalytic Conditions: While not typical for Boc protections, it's worth noting that visible light photocatalysis in the presence of a suitable catalyst and a hydrogen atom transfer agent can be used to intentionally epimerize substituted piperazines to their more stable diastereomers.[4][5]
Solutions:
-
Choice of Base: If a base is required, use a mild, non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in stoichiometric amounts rather than a large excess. For the mono-protonation strategy, a base is added during the workup to neutralize the acid, which is generally a milder process.
-
Temperature Control: Perform the reaction at low to ambient temperatures (0 °C to room temperature) to minimize the risk of epimerization.
-
Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to potentially epimerizing conditions.
-
Chiral Analysis: After synthesis and purification, it is crucial to verify the enantiomeric purity of the product using a suitable analytical technique, such as chiral HPLC or NMR with a chiral shift reagent.
Frequently Asked Questions (FAQs)
Q1: What are the expected 1H NMR and 13C NMR chemical shifts for the desired product and the common di-Boc side product?
A1: While the exact chemical shifts can vary depending on the solvent and instrument, the following table provides a general guide to the expected NMR signals for this compound and the likely shifts for the di-Boc side product.
| Compound | Key 1H NMR Signals (δ, ppm) | Key 13C NMR Signals (δ, ppm) |
| This compound | ~7.2-7.4 (m, 5H, Ar-H), ~4.9 (br s, 1H, CH-Ph), ~3.8-4.1 (m, piperazine H), ~2.8-3.2 (m, piperazine H), ~1.4 (s, 9H, t-Bu) | ~155 (C=O), ~140 (Ar-C), ~128-129 (Ar-CH), ~80 (t-Bu C), ~55-60 (CH-Ph), ~40-50 (piperazine CH₂), ~28 (t-Bu CH₃) |
| (R)-1,4-di-Boc-2-phenylpiperazine (Predicted) | Similar aromatic signals. The piperazine protons will likely be shifted. Two distinct singlets for the t-butyl groups may be observed if their chemical environments are different. | Two C=O signals may be present. The piperazine carbon signals will be shifted compared to the mono-Boc product. Two signals for the quaternary t-butyl carbons and two for the t-butyl methyl groups may be visible. |
Note: The broadness of some signals for the mono-Boc product is due to conformational isomers (rotamers) around the carbamate bond.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a solvent system that provides good separation between the starting material, the mono-Boc product, and the di-Boc product (e.g., 20-50% ethyl acetate in hexanes). The di-Boc product will be the least polar (highest Rf), followed by the mono-Boc product, and then the polar starting material (lowest Rf). Staining with ninhydrin can be useful as it will stain the starting material (primary/secondary amine) but not the fully protected di-Boc product. The mono-Boc product may show a faint spot with ninhydrin. LC-MS is also an excellent tool for monitoring the reaction, as it can clearly distinguish the different species by their mass-to-charge ratios.
Q3: What are the characteristic mass spectrometry fragmentation patterns for these compounds?
A3: In electrospray ionization mass spectrometry (ESI-MS), you can expect to see the protonated molecular ions [M+H]⁺. For this compound, this would be at m/z 263. The di-Boc product would show an [M+H]⁺ at m/z 363. A common fragmentation pathway for Boc-protected amines is the loss of the tert-butyl group (56 Da) or isobutylene (56 Da) and/or the entire Boc group (100 Da). Fragmentation of the piperazine ring can also occur.[6]
Q4: Are there any other, less common, side products I should be aware of?
A4: While di-Boc formation is the primary concern, other side reactions are possible:
-
Urea formation: In the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP), (Boc)₂O can react with primary amines to form ureas.[7] While less likely with the secondary amines of piperazine, it is a possibility if your starting material contains primary amine impurities.
-
Hydrolysis of (Boc)₂O: Di-tert-butyl dicarbonate can slowly decompose in the presence of moisture to form tert-butanol and carbon dioxide.[4] This can alter the stoichiometry of the reaction and should be considered if using (Boc)₂O that has been stored for a long time or handled in a non-anhydrous environment.
Visualizing Reaction Pathways and Troubleshooting
To better understand the reaction and potential pitfalls, the following diagrams illustrate the key transformations and a troubleshooting workflow.
Caption: Reaction pathway for Boc protection of (R)-2-phenylpiperazine.
Caption: Troubleshooting workflow for common issues.
References
-
Macmillan Group, Princeton University. "SUPPLEMENTARY INFORMATION." Nature, 2016. [Link]
-
Rigby, J. H., Chen, S., & Ellman, J. A. "Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers." ACS Catalysis, vol. 12, no. 20, 2022, pp. 12860-12868. [Link]
-
Li, G., et al. "Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives." Magnetic Resonance in Chemistry, vol. 43, no. 10, 2005, pp. 869-72. [Link]
- "Copies of 1H, 13C, 19F NMR spectra." Provided by grounding tool.
- "SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES." Provided by grounding tool.
-
Huang, W. X., et al. "Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides." Organic Letters, vol. 18, no. 13, 2016, pp. 3082-5. [Link]
-
"General Procedures for the Lithiation/Trapping of N-Boc Piperazines." White Rose Research Online. [Link]
-
"Synthesis and characterization of a series of phenyl piperazine based ligands." Semantic Scholar. [Link]
-
Yilmaz, F., et al. "DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES." Revue Roumaine de Chimie, vol. 63, no. 1, 2018, pp. 51-60. [Link]
-
Aitken, R. A., et al. "1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles." ResearchGate. [Link]
-
Servín, F. A., et al. "General Method for Selective Mono-Boc Protection of Diamines and Thereof." Journal of the Mexican Chemical Society, vol. 61, no. 1, 2017, pp. 23-28. [Link]
-
"A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block." Molecules, vol. 25, no. 24, 2020, p. 5939. [Link]
-
"Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate." White Rose eTheses Online. [Link]
-
"Selective Mono-Boc-Protection of Bispidine." Sciforum. [Link]
- "Synthesis and characterization of a series of phenyl piperazine based ligands." Provided by grounding tool.
- "General Method for Selective Mono-Boc Protection of Diamines and Thereof." Provided by grounding tool.
-
Zhu, N., et al. "Mass Fragmentation Characteristics of Piperazine Analogues." Journal of Chinese Mass Spectrometry Society, vol. 42, no. 1, 2021, pp. 1-7. [Link]
-
"Purification of Organic Compounds by Flash Column Chromatography." Organic Syntheses. [Link]
-
"Fragmentation Patterns of Aromatic 2,5-diketopiperazines Using Liquid chromatography/Mass Spectrometry." ResearchGate. [Link]
-
"Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent." ResearchGate. [Link]
-
"Direct N1-monosubstitutions of piperazine and applications of their product in syntheses." Charles University Digital Repository. [Link]
-
"Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry." ResearchGate. [Link]
-
"1-Boc-2-phenylpiperazine, 97%." Fisher Scientific. [Link]
-
Shen, Z., et al. "General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer." Journal of the American Chemical Society, vol. 143, no. 1, 2021, pp. 445-451. [Link]
-
"Separation, purification and identification of the components of a mixture." The Royal Society of Chemistry. [Link]
-
"Mass Spectral Fragmentation Study of Substituted 1,3-Diphenyl-2-pyrazolines II." CORE. [Link]
-
"Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives." RACO. [Link]
-
"Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." PubMed Central. [Link]
-
"How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage. [Link]
-
Firth, J. D., O'Brien, P., & Ferris, L. "Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent." Journal of the American Chemical Society, vol. 139, no. 29, 2017, pp. 9961-9971. [Link]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 7. mdpi.com [mdpi.com]
troubleshooting guide for (R)-tert-butyl 2-phenylpiperazine-1-carboxylate auxiliary cleavage
Guide: Troubleshooting Auxiliary Cleavage
Welcome to the technical support guide for the cleavage of the tert-butyloxycarbonyl (Boc) protecting group from (R)-tert-butyl 2-phenylpiperazine-1-carboxylate. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate challenges during this critical deprotection step.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of acid-catalyzed Boc cleavage?
The removal of the Boc group is a classic example of acid-catalyzed hydrolysis of a tert-butyl carbamate.[1] The process proceeds through a specific, multi-step mechanism:
-
Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid (e.g., TFA, HCl).[2][3]
-
Fragmentation: The protonated intermediate is unstable and fragments. This step is the rate-determining step and results in the formation of a stable tert-butyl cation, carbon dioxide (CO₂), and the free amine.[1][2][3]
-
Amine Salt Formation: In the acidic medium, the newly liberated and nucleophilic secondary amine of the piperazine ring is immediately protonated to form the corresponding ammonium salt (e.g., a trifluoroacetate or hydrochloride salt).[1][3]
Q2: My LC-MS shows a mass corresponding to the desired product +56 amu. What is this side product?
This is the most common issue encountered and corresponds to t-butylation. The fragmentation step of the Boc group generates a highly reactive tert-butyl cation.[1][4] This electrophilic carbocation can be intercepted by any available nucleophile in the reaction mixture. The most likely nucleophile is the deprotected secondary amine of your product, resulting in an undesired N-alkylation. Aromatic rings or other sensitive functional groups can also be alkylated.[4]
Q3: What are scavengers and how do they prevent side reactions?
Scavengers are nucleophilic compounds intentionally added to the reaction mixture to "trap" the electrophilic tert-butyl cation.[4] By reacting with the carbocation more readily than the deprotected piperazine, they prevent the formation of t-butylated side products.[1][4] Common scavengers include triisopropylsilane (TIS), water, anisole, or thioanisole.
Q4: Which acid should I choose: Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl)?
Both are effective reagents for Boc cleavage. The choice often depends on the downstream application and the desired salt form of the final product.
-
TFA: Typically used in a 20-50% solution in dichloromethane (DCM), it is highly effective and volatile, making it relatively easy to remove under vacuum.[1][4] However, residual TFA can be difficult to remove completely and may require co-evaporation with a solvent like toluene.[4][5]
-
HCl: Usually employed as a 4M solution in an organic solvent like 1,4-dioxane or methanol, it is a strong alternative to TFA.[4][6] This method directly yields the hydrochloride salt, which is often a crystalline solid that can be easily isolated by filtration, simplifying purification.
Troubleshooting Guide
Issue 1: Incomplete Reaction or Low Yield of Deprotected Piperazine
Observing significant amounts of starting material by TLC or LC-MS after the expected reaction time is a common problem. Several factors can contribute to an incomplete or sluggish reaction.
Root Causes and Solutions:
-
Insufficient Acid: The stoichiometry of the acid may be too low to drive the reaction to completion, especially if the substrate concentration is high.[4] The kinetics of HCl-catalyzed deprotection have been shown to have a second-order dependence on the acid concentration.[7][8]
-
Short Reaction Time: The reaction may simply not have been allowed to run long enough.[4]
-
Solution: Extend the reaction time and monitor progress every 30-60 minutes using TLC or LC-MS until the starting material is fully consumed.
-
-
Low Temperature: Most Boc deprotections are performed at room temperature. If the reaction is slow, the activation energy barrier may not be overcome.[4]
-
Solution: Consider gently warming the reaction to 35-40°C. Caution: This can also accelerate side reactions, so it should be used judiciously and only after extending the reaction time at room temperature has failed.[4]
-
-
Poor Work-up/Isolation: The desired product may be lost during the work-up phase.
-
Solution: Review the work-up procedure. Ensure the pH is correctly adjusted during basification if isolating the free amine. Check for product loss during solvent removal, as the deprotected product may have different physical properties than the starting material.
-
Troubleshooting Workflow: Low Product Yield
Caption: Workflow for diagnosing and solving low product yield.
Issue 2: Excessive Side Product Formation (t-Butylation)
The appearance of significant impurity peaks, particularly at M+56, indicates that the tert-butyl cation is reacting with your product or other nucleophiles.
Reaction Pathway for Side Product Formation
Caption: Competing pathways for the reactive tert-butyl cation.
Solutions:
-
Add a Scavenger: This is the most effective solution. Add a scavenger to the reaction mixture before or along with the acid.
-
Triisopropylsilane (TIS): Typically used at 2.5-5% (v/v). It effectively reduces the tert-butyl cation.
-
Water: Can also be used as a scavenger, often in combination with TIS (e.g., a cocktail of 95% TFA, 2.5% TIS, 2.5% H₂O).[4]
-
-
Lower the Temperature: Running the reaction at 0°C may slow the rate of the side reaction more than the rate of deprotection.
-
Use HCl in Dioxane: Some studies suggest that HCl-mediated deprotection can sometimes produce fewer alkylation byproducts compared to TFA, although this is substrate-dependent.
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA/DCM
This protocol provides a general starting point for efficient deprotection using trifluoroacetic acid.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Optional: Triisopropylsilane (TIS) and Water as scavengers
Procedure:
-
Dissolution: Dissolve the Boc-protected piperazine (1.0 equiv) in anhydrous DCM (approx. 0.1 to 0.5 M concentration) in a round-bottom flask equipped with a stir bar.
-
Reagent Addition: Slowly add TFA to the solution at room temperature to a final concentration of 25-50% (v/v).[1] If scavengers are needed, use a pre-mixed cocktail (e.g., 50% TFA, 47.5% DCM, 2.5% TIS).
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours.[1]
-
Monitoring: Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure (in vacuo). To remove residual TFA, co-evaporate the residue with toluene (2-3 times).[4][5] The crude product is obtained as the TFA salt and can often be used directly in the next step or purified further.
Protocol 2: Boc Deprotection with HCl in 1,4-Dioxane
This method is an excellent alternative to TFA and yields the product as a hydrochloride salt, which often simplifies isolation.
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane (commercially available)
-
Methanol or Ethyl Acetate (optional, for dissolution)
Procedure:
-
Dissolution: Dissolve the Boc-protected piperazine (1.0 equiv) in a minimal amount of a suitable solvent like methanol or ethyl acetate. Alternatively, the substrate can be directly suspended in the HCl/dioxane solution.
-
Reagent Addition: Add the 4M solution of HCl in 1,4-dioxane (a large excess, e.g., 10-20 equivalents) to the substrate.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours.[4] In many cases, a precipitate of the desired hydrochloride salt will form.
-
Monitoring: Check for the disappearance of the starting material by TLC or LC-MS.
-
Work-up: If a precipitate has formed, it can be isolated by filtration, washed with a non-polar solvent (like diethyl ether or hexane) to remove impurities, and dried under vacuum. If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.
Summary of Standard Reaction Conditions
| Parameter | TFA Method | HCl Method |
| Acid Reagent | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) |
| Typical Concentration | 25-50% (v/v)[1][4] | 4 M[1][4] |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |
| Temperature | Room Temperature (0°C to RT) | Room Temperature |
| Typical Time | 0.5 - 2 hours[1] | 1 - 4 hours[4] |
| Product Form | TFA Salt | HCl Salt |
| Common Scavengers | TIS, Water | Not as commonly required |
References
- BenchChem Technical Support. (2025). Troubleshooting N-Boc-piperazine deprotection side reactions. BenchChem.
-
Ashworth, I. W., Cox, B. G., & Meyrick, B. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. The Journal of Organic Chemistry, 75(23), 8117–8125. [Link]
-
Ashworth, I. W., Cox, B. G., & Meyrick, B. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. The Journal of Organic Chemistry. Figshare. [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
NotEvans. (2016). Can a Boc protecting group be removed with trifluoroacetic acid?. Chemistry Stack Exchange. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. [Link]
-
Katritzky, A. R., et al. (2012). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. Organic Letters, 14(24), 6346–6349. [Link]
-
ACS Green Chemistry Institute. (n.d.). Specific solvent issues with BOC deprotection. American Chemical Society. [Link]
-
Various Authors. (2016). How can we do the deprotection of boc-amino acids using hcl?. ResearchGate. [Link]
-
Reddit Community. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros on Reddit. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Collection - Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration - The Journal of Organic Chemistry - Figshare [figshare.com]
Technical Support Center: Overcoming Purification Challenges of (R)-tert-butyl 2-phenylpiperazine-1-carboxylate Derivatives
Here is the technical support center for the purification challenges of (R)-tert-butyl 2-phenylpiperazine-1-carboxylate derivatives.
Welcome to the technical support guide for the purification of this compound and its derivatives. As a Senior Application Scientist, I understand that purifying these chiral building blocks can present significant challenges, from achieving high enantiomeric purity to simply obtaining a solid product. This guide is structured to provide direct, actionable solutions to common problems encountered in the lab.
The core structure of this molecule—featuring a bulky, acid-labile Boc protecting group, a basic secondary amine, a chiral center, and a phenyl ring—gives rise to a unique set of purification hurdles. This guide will explain the chemical principles behind these challenges and provide field-proven methods to overcome them.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial problems researchers face.
Q1: My final product is a thick oil or gum, not the solid I expected. How can I crystallize it?
A: This is a very common issue with Boc-protected amines and amino acid derivatives, which often have low melting points or a tendency to form amorphous glasses.[1] The oily nature can be due to residual solvents, minor impurities preventing lattice formation, or the inherent properties of the molecule itself.
-
Underlying Cause: The bulky, flexible tert-butyl group can disrupt crystal packing. Furthermore, impurities can act as "crystallization inhibitors."
-
Immediate Solution: Attempt to induce crystallization through trituration (slurrying) with a non-polar solvent. Hexanes or a mixture of ethyl acetate/hexanes are excellent starting points.[2] This process washes away soluble impurities and provides the mechanical energy needed to encourage nucleation. A patent for crystallizing similar Boc-amino acids describes adding seed crystals to the oil and then pulping with a weak polar solvent like n-hexane.[3]
Q2: My NMR analysis shows a partial or complete loss of the Boc-group after purification. What went wrong?
A: The tert-butoxycarbonyl (Boc) group is notoriously sensitive to acid. If your purification method involved acidic conditions, you have likely cleaved the protecting group.
-
Underlying Cause: The mechanism of Boc-deprotection is initiated by protonation of the carbonyl oxygen, followed by the elimination of isobutylene and carbon dioxide. This reaction is rapid in the presence of even moderate acids.
-
Common Culprits & Solutions:
-
Reverse-Phase HPLC: Using trifluoroacetic acid (TFA) as a mobile phase modifier, even at 0.1%, can cause significant deprotection, especially during the evaporation of fractions.[4] If possible, switch to a less acidic modifier like acetic acid or an ammonium acetate buffer.
-
Normal-Phase Chromatography: Standard silica gel is slightly acidic and can cause slow degradation. If you observe streaking or the appearance of a new, more polar spot on your TLC plate, this may be the cause. The solution is to use a neutralized eluent by adding 0.1-1% triethylamine (TEA) or by using deactivated or basic alumina as the stationary phase.
-
Q3: I see significant peak tailing during my silica gel column chromatography. Why is this happening and how can I fix it?
A: Peak tailing is a classic sign of strong, undesirable interactions between your compound and the stationary phase.
-
Underlying Cause: The piperazine ring contains a free secondary amine, which is basic. This basic nitrogen can interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel, leading to a slow, uneven elution and tailed peaks.
-
Solution: Add a small amount of a competitive base to your mobile phase. 0.1-1% triethylamine (TEA) or pyridine is standard practice. This additive will occupy the acidic sites on the silica, allowing your compound to elute more symmetrically.
Q4: My chiral HPLC analysis shows two peaks, indicating the presence of the unwanted (S)-enantiomer. How can I improve the enantiomeric excess (e.e.)?
A: Achieving high enantiomeric purity is a critical goal for chiral compounds.[5] If your synthesis has produced a racemic or enantioenriched mixture, a standard achiral purification method will not separate the enantiomers.
-
Underlying Cause: Enantiomers have identical physical properties (solubility, polarity, etc.) in an achiral environment, making them inseparable by standard chromatography or crystallization.[6] Separation requires introducing another chiral element to create diastereomeric interactions.[7]
-
Solution: You must employ a chiral separation technique. The two most common methods are:
-
Preparative Chiral HPLC: This is a direct method using a chiral stationary phase (CSP) to resolve the enantiomers.[8]
-
Diastereomeric Salt Resolution: This involves reacting your racemic product with a pure chiral acid (e.g., tartaric acid, mandelic acid) to form diastereomeric salts. These salts have different solubilities and can often be separated by fractional crystallization.
-
Section 2: Troubleshooting Guide: Column Chromatography
This guide provides a systematic approach to resolving common issues with silica gel chromatography for this class of compounds.
Problem: Poor Separation & Tailing Peaks
-
Symptoms:
-
Broad, tailing peaks for the desired product.
-
Co-elution of the product with closely-related impurities.
-
Low recovery of the product from the column.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for column chromatography of basic piperazine derivatives.
Detailed Protocols & Explanations
| Issue | Underlying Cause | Recommended Action & Protocol |
| Peak Tailing | The basic secondary amine binds to acidic silanol groups on the silica surface. | Neutralize the Stationary Phase: Prepare your eluent (e.g., 7:3 Hexanes:Ethyl Acetate) and add triethylamine to a final concentration of 0.5-1% (v/v). Use this eluent to slurry your silica gel and run the column. This masks the acidic sites, preventing strong adsorption. |
| Poor Separation | The polarity of the eluent is not optimized to differentiate between your product and impurities. | Systematic Solvent Screening (TLC): Test a range of solvent systems. Good starting points for Boc-piperazines are Hexanes/Ethyl Acetate, Dichloromethane/Methanol, or Hexanes/Acetone.[9] Aim for an Rf value of ~0.3 for your product on the TLC plate for optimal column separation. |
| On-Column Degradation | The inherent acidity of the silica gel is cleaving the acid-labile Boc group. | Use Deactivated Silica or an Alternative Phase: 1. Pre-treat your silica by washing it with the TEA-containing eluent before packing the column. 2. For highly sensitive derivatives, consider using neutral or basic alumina as the stationary phase. 3. Alternatively, reverse-phase chromatography (C18 silica) with a buffered mobile phase (e.g., Acetonitrile/Ammonium Bicarbonate solution) can be effective. |
Section 3: Troubleshooting Guide: Crystallization & Solidification
Many Boc-protected intermediates are notoriously difficult to crystallize.[1] This guide provides methods to obtain a solid, handleable product.
Problem: Product is a Persistent Oil or Amorphous Solid
-
Symptoms:
-
After removing solvent under reduced pressure, the product is a viscous oil or a glassy solid.
-
Attempts to crystallize by cooling a saturated solution result in the product "oiling out."
-
Protocol: Inducing Solidification by Trituration/Pulping
This protocol is designed to purify the product and induce crystallization simultaneously.
-
Initial Setup: Place the crude oily product in a round-bottom flask with a stir bar.
-
Solvent Addition: Add a small volume of a solvent in which the product is expected to be poorly soluble. Non-polar solvents like n-hexane, diethyl ether, or pentane are excellent first choices.[3] The volume should be just enough to create a mobile slurry.
-
Mechanical Agitation: Stir the slurry vigorously at room temperature. Use a spatula to occasionally scrape the sides of the flask. This mechanical action breaks up the oil and encourages the formation of seed crystals.
-
Observation: Continue stirring for 1-2 hours. Often, the oil will gradually transform into a fine, white precipitate.
-
Isolation: Once solidification is complete, isolate the product by vacuum filtration. Wash the solid with a small amount of the cold trituration solvent to remove any remaining soluble impurities.
-
Drying: Dry the solid product under high vacuum.
| Solvent System Class | Examples | Use Case |
| Non-polar Alkanes | n-Hexane, n-Heptane, Pentane | Excellent for initial trituration to remove greasy, non-polar impurities. |
| Alkanes / Ethers | Hexanes / Diethyl Ether | Slightly more polar; good for products that are too soluble in pure alkanes. |
| Alkanes / Esters | Hexanes / Ethyl Acetate | A versatile system. Start with a high ratio of hexane and slowly add ethyl acetate if the product remains an oil. |
| Ethers | Diethyl Ether, MTBE | Can be effective on their own for precipitating moderately polar products. |
Section 4: Advanced Purification: Chiral Separation
For pharmaceutical applications, achieving >99% enantiomeric excess is often mandatory.[5] This requires specialized chiral separation techniques.
Method 1: Diastereomeric Salt Resolution
This classic chemical resolution method relies on forming diastereomeric salts that can be separated physically.
-
Principle: The basic secondary amine of your racemic piperazine derivative is reacted with a single enantiomer of a chiral acid. This creates a mixture of two diastereomeric salts ((R,R) and (S,R)). Diastereomers have different physical properties, including solubility, allowing for their separation by fractional crystallization.
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Method 2: Preparative Chiral HPLC
This is a powerful and widely used technique for obtaining enantiomerically pure compounds.
-
Principle: The racemic mixture is passed through a high-performance liquid chromatography column containing a chiral stationary phase (CSP).[10] The enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute as separate peaks.
-
Key Considerations:
-
Column Selection: Polysaccharide-based CSPs (e.g., Chiralcel®, Chiralpak®) are highly effective for a wide range of compounds. Macrocyclic antibiotic-based phases are also a good option.[5]
-
Mobile Phase: Typical mobile phases include mixtures of alkanes (hexane, heptane) and alcohols (isopropanol, ethanol). Modifiers like diethylamine (for basic compounds) may be needed to improve peak shape.
-
Method Development: Analytical scale HPLC is first used to screen different columns and mobile phases to find conditions that provide baseline separation. The method is then scaled up to a larger preparative column to isolate multi-milligram to gram quantities of the desired enantiomer.
-
References
-
Benchchem. (n.d.). Technical Support Center: Purification of Piperazine-Containing Compounds. Retrieved from Benchchem website.[11]
-
Benchchem. (n.d.). Technical Support Center: Troubleshooting Incomplete Boc Protection of Amines. Retrieved from Benchchem website.[12]
-
Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Drug Separation. Encyclopedia of Pharmaceutical Technology.[7]
-
ChemSpider. (2012). Boc Protection of Aminoglycosides. Royal Society of Chemistry.[9]
-
BOC Sciences. (n.d.). (R)-3-Phenyl-piperazine-1-carboxylic acid tert-butyl ester. Retrieved from BOC Sciences website.[]
-
Garcarek, J., & Douša, M. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly, 152(5), 495-512.[5]
-
ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. Retrieved from ResearchGate.[4]
-
Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid. Retrieved from Google Patents.[3]
-
Kothe, J. R., et al. (2013). Solvent free N-Boc protection of amines using amberlyst a 21 solid base resin as a reusable heterogeneous catalyst. Journal of the Chilean Chemical Society, 58(1), 1619-1621.[14]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from Beilstein Journals.[15]
-
Papke, R. L., et al. (2022). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 13(10), 1546-1559.[16]
-
Al-Ghanim, A. M., & El-Azazy, M. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6229.[8]
-
Hart, D. J., et al. (2004). Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid. Crystal Growth & Design, 4(5), 983-994.[2]
-
PubChem. (n.d.). Tert-butyl (2r)-2-phenylpiperazine-1-carboxylate. Retrieved from PubChem.[17]
-
Steiner, S., et al. (n.d.). An Integrated Console for Capsule-Based, Fully Automated Organic Synthesis - Supporting Information. ETH Zurich.[18]
-
Kelling, A., et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Crystal Structure Theory and Applications, 1(3), 38-41.[19]
-
Li, J., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.[20]
-
PubChem. (n.d.). tert-Butyl 2-phenylpiperazine-1-carboxylate. Retrieved from PubChem.[21]
-
Wang, Y., et al. (2021). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 12(10), 3348-3363.[6]
-
Csollei, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2197.[22]
-
Coldham, I., et al. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. White Rose Research Online.[23]
-
Singh, A. K., et al. (2024). A BRIEF REVIEW ON CHIRAL SEPARATION OF DRUGS. World Journal of Pharmacy and Pharmaceutical Sciences, 13(5), 1350-1361.[10]
-
BOC Sciences. (2024). 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. Retrieved from BOC Sciences website.[24]
-
ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?. Retrieved from ResearchGate.[1]
-
Risley, D. S., & Olsen, B. A. (2008). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. LCGC North America, 26(1), 44-54.[25]
Sources
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- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Solvent Effects on Stereoselectivity with (R)-tert-butyl 2-phenylpiperazine-1-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with (R)-tert-butyl 2-phenylpiperazine-1-carboxylate. This document provides in-depth answers to common questions and troubleshooting strategies related to controlling stereoselectivity, with a focus on the critical role of the solvent. The piperazine scaffold is a privileged structure in medicinal chemistry, and achieving the desired stereoisomer is paramount for efficacy and safety.[1][2] This guide is designed to explain the causality behind experimental choices and provide robust, actionable protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of this compound in stereoselective reactions.
Q1: What is the primary function of the bulky tert-butyl carbamate (Boc) group and the phenyl group in this molecule during a stereoselective reaction?
A: The this compound molecule is designed with specific steric and electronic features to direct the outcome of a reaction.
-
Phenyl Group: The phenyl group at the C2 position is the primary stereodirecting group. It creates a significant steric bias, effectively blocking one face of the piperazine ring. Incoming electrophiles are therefore forced to approach from the less hindered face, leading to the preferential formation of one diastereomer.
-
Boc Group: The tert-butoxycarbonyl (Boc) group on the N1 nitrogen serves two purposes. Firstly, it acts as a protecting group, deactivating the N1 nitrogen to prevent side reactions. Secondly, its large size restricts the conformational flexibility of the piperazine ring. This rigid structure helps to lock in a specific conformation where the phenyl group's steric influence is maximized, thereby enhancing the facial bias and improving stereoselectivity. Computational studies on similar piperazine systems have shown that such bulky groups can induce strain that favors the formation of specific products.[3]
Q2: How do solvents fundamentally influence the stereochemical outcome of reactions, such as N-alkylation, on this piperazine derivative?
A: Solvents are not merely an inert medium; they actively participate in the reaction at a molecular level and can significantly influence which stereoisomer is formed.[4] Their effects can be categorized as follows:
-
Transition State Stabilization: The solvent can preferentially stabilize the transition state leading to one stereoisomer over another. Polar solvents, for instance, are effective at stabilizing charged or highly polar transition states. If the transition state for the desired product has a greater dipole moment, a polar solvent will lower its activation energy more than the competing transition state, accelerating its formation and increasing the diastereomeric ratio.[5]
-
Solute-Solvent Clustering: Reactants in solution often exist as specific solute-solvent clusters.[4] The structure of this cluster can dictate the trajectory of the incoming reagent. A coordinating solvent like THF might form a complex with a lithium counter-ion (from a base like LDA), altering its position relative to the piperazine ring and influencing the stereochemical outcome. In contrast, a non-coordinating solvent like toluene would not form such a complex, leading to a different reactive environment and potentially different selectivity.
-
Steric and Electronic Effects: The solvent's own size and properties can play a role. While the substrate's phenyl group provides the primary steric block, the organization of solvent molecules around the reaction center can subtly modify this steric environment, either enhancing or diminishing the inherent facial bias.
Q3: What type of solvent (polar aprotic, polar protic, nonpolar) is generally best for achieving high diastereoselectivity in the N-alkylation of this compound?
A: The optimal solvent is highly dependent on the specific combination of the base, electrophile, and reaction temperature. However, we can provide a general framework based on common mechanistic principles. For a typical N-alkylation using a strong base (like LDA or KHMDS) followed by an electrophile (like methyl iodide or benzyl bromide), polar aprotic solvents often provide the best results.
-
Polar Aprotic Solvents (e.g., THF, Dichloromethane): These solvents can dissolve the various reagents and intermediates but do not interfere via hydrogen bonding. They are particularly good at solvating cations (like Li⁺ or K⁺), which can prevent the cation from tightly coordinating with the piperazine nitrogen and obstructing the desired reaction pathway. This often leads to a "cleaner" reaction with higher selectivity.
-
Nonpolar Solvents (e.g., Toluene, Hexane): These can also be effective, particularly at low temperatures. In these media, ion pairs are tighter, which can sometimes lead to a more ordered, rigid transition state, enhancing selectivity. However, solubility issues can arise.
-
Polar Protic Solvents (e.g., Ethanol, Water): These are generally not recommended for reactions involving strong bases, as they will be deprotonated by the base, quenching the reaction.
The following table provides a hypothetical summary of expected outcomes to guide your solvent screening.
| Solvent Class | Example Solvent | Dielectric Constant (ε) | Expected Effect on N-Alkylation Stereoselectivity | Rationale |
| Nonpolar | Toluene | 2.4 | Good to Excellent | Promotes tight ion pairing, potentially leading to a more organized transition state. Low solubility at cryogenic temperatures can be a drawback. |
| Polar Aprotic | THF | 7.6 | Often Excellent | Good balance of solubility and cation coordination. Stabilizes the transition state without interfering with the reaction.[3] |
| Polar Aprotic | Dichloromethane (DCM) | 9.1 | Moderate to Good | Higher polarity may overly stabilize intermediates, potentially reducing the energy difference between competing transition states. |
| Polar Protic | Ethanol | 25 | Poor (Not Recommended) | Reacts with strong bases commonly used for deprotonation (e.g., LDA, NaH). |
Q4: Can reaction temperature be used to improve poor stereoselectivity?
A: Absolutely. Temperature is a critical parameter. Running reactions at lower temperatures (e.g., -78 °C) generally increases stereoselectivity. According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the enthalpic term (ΔH), which relates to bond-making and steric interactions in the transition state, becomes more dominant at lower temperatures. The entropic term (ΔS), which relates to the disorder of the system, has less influence. Since stereoselectivity arises from differences in the activation enthalpies of the competing pathways, lowering the temperature amplifies this difference, favoring the lower-energy transition state and thus the major diastereomer.[6]
Conversely, increasing the temperature can sometimes lead to an "inversion" of selectivity, where the product favored by entropy begins to dominate.[6] Therefore, if you observe low selectivity, the first step should always be to lower the reaction temperature.
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during stereoselective reactions with this compound.
Problem: Low Diastereoselectivity (Observed d.r. is close to 1:1)
This is the most common issue. If your reaction is not producing the desired diastereomer in high excess, follow this workflow.
Caption: Troubleshooting workflow for low diastereoselectivity.
Detailed Steps:
-
Verify Temperature Control: Ensure your reaction is truly at the intended low temperature. A faulty thermometer or inefficient cooling bath can lead to higher-than-expected temperatures and reduced selectivity.
-
Solvent Screening: If lowering the temperature is insufficient, perform a solvent screen. Test the reaction in parallel using THF, Toluene, and Dichloromethane under identical conditions (-78 °C). The change in solvent polarity and coordinating ability can dramatically alter the outcome.
-
Evaluate the Base: The counter-ion of the base (e.g., Li⁺, Na⁺, K⁺) plays a key role. Lithium bases (like LDA) often form tight aggregates, while potassium bases (like KHMDS) are more dissociated. This can change the nature of the deprotonated intermediate and its subsequent reaction. Try switching from LDA to KHMDS or vice versa.
-
Check Reagent Purity: Water is a common culprit. Ensure all solvents and reagents are rigorously dried. Water can interfere with the base and alter the reaction pathway.
Problem: No Reaction or Formation of Side Products
If you observe no conversion of your starting material or the appearance of unexpected peaks in your analysis, consider the following.
Possible Cause 1: Ineffective Deprotonation
-
Reasoning: The N-H of a Boc-protected piperazine is not particularly acidic. The chosen base may be too weak, or it may be degraded by moisture in the reaction.
-
Solution:
-
Ensure the base is fresh and properly titrated/handled.
-
Use a stronger base, such as n-Butyllithium (n-BuLi), but be cautious as this can sometimes lead to competing reactions or lower selectivity.
-
Confirm the absence of water by using freshly distilled solvents over a drying agent.
-
Possible Cause 2: O-Alkylation Instead of N-Alkylation
-
Reasoning: The Boc-carbonyl group can, under certain conditions, participate in the reaction, leading to O-alkylation of an enolate-like intermediate. This is less common but possible.
-
Solution:
-
This issue is often influenced by the hard/soft nature of the electrophile and the counter-ion. A switch in base (e.g., from LDA to KHMDS) can sometimes mitigate this by changing the ion-pairing dynamics.
-
Section 3: Experimental Protocol
This section provides a representative, self-validating protocol for the stereoselective N-alkylation of this compound.
Objective: To perform a diastereoselective N-alkylation with benzyl bromide (BnBr) in THF.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 1.6 M in hexanes, 1.1 eq)
-
Benzyl bromide (BnBr, 1.2 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
-
Setup: To a flame-dried, round-bottom flask under an argon atmosphere, add this compound (1.0 eq).
-
Dissolution: Add anhydrous THF via syringe to dissolve the starting material (concentration approx. 0.1 M).
-
Cooling: Cool the flask to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.
-
Deprotonation: Slowly add n-BuLi (1.1 eq) dropwise via syringe over 5 minutes. The solution may change color. Stir the mixture at -78 °C for 1 hour.
-
Alkylation: Add benzyl bromide (1.2 eq) dropwise. Be cautious, as this can be exothermic. Maintain the temperature at -78 °C.
-
Reaction Monitoring: Stir the reaction at -78 °C. Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS every hour. The reaction is typically complete within 2-4 hours.
-
Quenching: Once the reaction is complete, quench it by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Work-up: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add ethyl acetate, and separate the layers. Wash the organic layer with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Analysis (Self-Validation):
-
Purify the crude product via flash column chromatography.
-
Determine the diastereomeric ratio (d.r.) of the purified product using ¹H NMR spectroscopy by integrating distinct, well-resolved peaks for each diastereomer.
-
For more accurate determination, use chiral HPLC analysis.
-
Caption: Experimental workflow for stereoselective N-alkylation.
References
-
Bouvier, B., et al. (2015). The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines. Computational and Theoretical Chemistry, 1077, 61-68. Available at: [Link]
-
Paggi, C., et al. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38, 2390-2400. Available at: [Link]
-
Neubauer, T., et al. (2018). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. Journal of the American Chemical Society, 140(43), 14365-14373. Available at: [Link]
-
Öz, M., & Tursun, M. (2021). The Role of the Various Solvent Polarities on Piperine Reactivity and Stability. Journal of the Turkish Chemical Society Section A: Chemistry, 8(2), 567-578. Available at: [Link]
-
Gholami, M., et al. (2018). Polarity-induced effects on the responses of some molecules with piperazine ring: medically important molecules in linear and nonlinear optics. Journal of the Iranian Chemical Society, 15, 2221-2231. Available at: [Link]
-
Kaur, R., et al. (2023). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. International Journal of Scientific Research in Science and Technology, 10(4), 458-472. Available at: [Link]
-
Domingo, L. R., et al. (2017). Understanding the Chemoselectivity and Stereoselectivity in Michael Addition Reactions of β-Hydroxyparthenolides and Amines such as Pyrrolidine, Morpholine, Piperidine and 1-Methylpiperazine: a DFT Study. Journal of Materials and Environmental Sciences, 8(3), 990-996. Available at: [Link]
-
Keller, K. M., et al. (2013). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 52(38), 10020-10023. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). tert-Butyl 2-phenylpiperazine-1-carboxylate. PubChem Compound Summary for CID 16740572. Retrieved from [Link].
-
National Center for Biotechnology Information (n.d.). tert-Butyl piperazine-1-carboxylate. PubChem Compound Summary for CID 143452. Retrieved from [Link].
-
Cardona, F., et al. (2007). Solvent and temperature effect in aldol condensation between the lithium enolate of tert-butyl acetate and 2-phenyl propanal: Enthalpy and entropy contribution. Tetrahedron: Asymmetry, 18(1), 69-75. Available at: [Link]
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- 4. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Journal of Physical Chemistry and Functional Materials » Submission » The Role of the Various Solvent Polarities on Piperine Reactivity and Stability [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Refining Workup Procedures for (R)-tert-butyl 2-phenylpiperazine-1-carboxylate
Introduction
Welcome to the technical support center for (R)-tert-butyl 2-phenylpiperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the workup and purification of this valuable synthetic intermediate. The unique physicochemical properties of this molecule, stemming from the bulky Boc-protecting group and the phenyl substituent, can present challenges during isolation. This document offers a structured approach to troubleshooting common issues and provides robust protocols to ensure high yield and purity.
Core Principles: Understanding the Chemistry of the Workup
A successful workup hinges on understanding the key properties of this compound. The presence of the Boc (tert-butyloxycarbonyl) group significantly alters the properties of the parent 2-phenylpiperazine.
-
Basicity: The Boc group is an electron-withdrawing group that significantly reduces the basicity of the nitrogen to which it is attached. This leaves the secondary amine as the primary basic center in the molecule. The pKa of the unsubstituted piperazine's second protonation is around 5.3-5.7[1][2]. The presence of a phenyl group on the carbon adjacent to the secondary amine will further influence this basicity due to inductive effects[3]. This differential basicity is the cornerstone of a selective acid-base extraction.
-
Solubility: The introduction of the lipophilic Boc group and the phenyl ring generally increases the molecule's solubility in a wide range of organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), and tetrahydrofuran (THF)[4]. However, its solubility in non-polar solvents like hexanes may be limited. Upon protonation of the secondary amine with an acid, the resulting ammonium salt exhibits significantly increased solubility in aqueous solutions.
-
Stability: The Boc group is famously labile under acidic conditions[5][6]. Exposure to strong acids, even during a brief aqueous wash, can lead to premature deprotection, complicating the purification process. Therefore, careful control of pH during the workup is critical.
Physicochemical Properties Overview
| Property | Value/Description | Significance for Workup |
| Molecular Formula | C₁₅H₂₂N₂O₂[7][8] | Affects molecular weight and elemental analysis. |
| Molecular Weight | 262.35 g/mol [7][8] | Used for calculating molar equivalents. |
| pKa (unsubstituted piperazine) | pKa1 ≈ 9.7, pKa2 ≈ 5.4[1][2] | The secondary amine is basic enough for acid extraction. |
| Boc Group Stability | Labile to strong acids (e.g., TFA, HCl)[6][9]. | Avoid pH < 4 during workup to prevent unintended deprotection. |
| Solubility (as free base) | Generally soluble in common organic solvents (DCM, EtOAc, THF)[4]. | Allows for effective extraction from the reaction mixture. |
| Solubility (as salt) | Soluble in aqueous solutions. | Key principle for acid-base extraction to remove non-basic impurities. |
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the workup of this compound in a question-and-answer format.
Q1: My yield is significantly lower than expected after an aqueous workup. Where could my product have gone?
A1: Low yield after an aqueous workup is a frequent issue and can be attributed to several factors:
-
Product remaining in the aqueous layer: If the aqueous wash was inadvertently too acidic (pH < 5), a portion of your product could have been protonated and partitioned into the aqueous phase. To check this, basify the combined aqueous layers to pH 9-10 with a base like 1M NaOH and back-extract with a solvent like ethyl acetate or DCM. Analyze the organic extract by TLC to see if the product is recovered.
-
Emulsion formation: The presence of both organic and aqueous soluble components can lead to the formation of a stable emulsion at the interface, trapping your product. Emulsions can be broken by adding brine (saturated NaCl solution) or by passing the mixture through a pad of Celite.
-
Incomplete extraction from the reaction mixture: Ensure you have performed a sufficient number of extractions (typically 3) from the initial reaction mixture to completely transfer the product to the organic phase.
Q2: I am observing a new, more polar spot on my TLC plate after the workup that wasn't in the crude reaction mixture. What is it likely to be?
A2: This is a classic sign of premature deprotection of the Boc group. The resulting free amine, (R)-2-phenylpiperazine, is significantly more polar and will have a lower Rf value on silica gel. This typically occurs if the reaction mixture was quenched with a strong acid or if an acidic wash (e.g., 1M HCl) was too concentrated or used for a prolonged period.
-
Prevention: Use a milder acid for washes, such as saturated ammonium chloride (NH₄Cl) solution or a dilute solution of a weak acid like 0.5M citric acid. Always check the pH of the aqueous layer to ensure it does not drop below 4-5.
-
Remediation: If a significant amount of deprotected product has formed, you may need to re-protect the mixture with Di-tert-butyl dicarbonate (Boc₂O) before proceeding with purification, or purify the deprotected amine separately.
Q3: How can I effectively remove unreacted starting materials, such as a non-basic electrophile, from my product?
A3: This is an ideal scenario for an acid-base extraction. By converting your basic product into a water-soluble salt, you can wash away non-basic organic impurities.
-
Dissolve your crude material in an organic solvent like ethyl acetate.
-
Extract the organic layer with a dilute acidic solution (e.g., 1M HCl or 5% citric acid solution). Your product will move into the aqueous layer as the corresponding ammonium salt. Non-basic impurities will remain in the organic layer.
-
Separate the layers. You can now discard the organic layer containing the impurities.
-
Carefully basify the aqueous layer to a pH of 9-10 with a base like 1M NaOH or saturated sodium bicarbonate (NaHCO₃). This will neutralize the ammonium salt and regenerate the free base form of your product.
-
Extract the now basic aqueous layer with fresh ethyl acetate or DCM (perform at least 3 extractions) to recover your purified product.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Q4: My final product is an oil, but I've seen it reported as a solid. How can I induce crystallization?
A4: The physical state of the final product can be highly dependent on purity. Residual solvent or minor impurities can prevent crystallization.
-
High Vacuum: Ensure all solvent is removed by placing the oil under a high vacuum for several hours.
-
Trituration: Add a small amount of a non-polar solvent in which the product is poorly soluble (e.g., hexanes or pentane) to the oil. Stir or sonicate the mixture. This can wash away more soluble impurities and induce the product to crystallize.
-
Seed Crystal: If you have a small amount of solid material from a previous batch, adding a tiny crystal to the oil can initiate crystallization.
-
Solvent-Antisolvent Crystallization: Dissolve the oil in a minimum amount of a good solvent (e.g., ethyl acetate) and then slowly add a poor solvent (e.g., hexanes) until the solution becomes cloudy. Allow the solution to stand, and crystals may form.
Detailed Experimental Protocols
Protocol 1: Standard Acid-Base Extraction for Purification
This protocol is designed to separate this compound from non-basic impurities.
Materials:
-
Crude reaction mixture
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
1M Sodium hydroxide (NaOH)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
pH paper or pH meter
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in ethyl acetate (approx. 10-20 mL per gram of crude material).
-
Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M HCl. Shake the funnel vigorously for 30-60 seconds, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer (which now contains your protonated product) into a clean flask.
-
Back-Extraction (Optional but Recommended): Add a fresh portion of 1M HCl to the organic layer in the separatory funnel, shake, and combine this second aqueous extract with the first. This ensures complete transfer of the product.
-
Impurity Removal: The remaining organic layer in the separatory funnel contains non-basic impurities and can be discarded.
-
Basification: Place the combined acidic aqueous extracts in a clean flask and cool in an ice bath. Slowly add 1M NaOH while stirring until the pH of the solution is between 9 and 10 (confirm with pH paper).
-
Product Extraction: Transfer the basified aqueous solution back to the separatory funnel. Add a portion of fresh ethyl acetate, shake, and allow the layers to separate. Drain the lower aqueous layer.
-
Repeat Extraction: Repeat the extraction of the aqueous layer with ethyl acetate two more times to ensure all of the product is recovered.
-
Combine and Wash: Combine all the organic extracts from the product extraction. Wash the combined organic layer once with brine to remove residual water and inorganic salts.
-
Drying and Concentration: Drain the organic layer into a clean flask and dry over anhydrous Na₂SO₄. Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield the purified product.
Visualizations
Diagram 1: Acid-Base Extraction Workflow
The following diagram illustrates the decision-making process and the fate of the product versus impurities during a standard acid-base extraction workup.
Caption: Workflow for purifying this compound.
References
-
Piperazines – Knowledge and References. Taylor & Francis Online. Accessed January 3, 2026. [Link]
-
Synthesis and characterization of a series of phenyl piperazine based ligands. Semantic Scholar. Accessed January 3, 2026. [Link]
- US6603003B2 - Method for the preparation of piperazine and its derivatives.
-
Synthesis and acaricidal activity of phenylpiperazine derivatives. PubMed Central (PMC). Accessed January 3, 2026. [Link]
-
pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. Accessed January 3, 2026. [Link]
-
tert-Butyl (2r)-2-phenylpiperazine-1-carboxylate (C15H22N2O2). PubChemLite. Accessed January 3, 2026. [Link]
-
p K a Values of Some Piperazines at (298, 303, 313, and 323) K. ResearchGate. Accessed January 3, 2026. [Link]
-
1-Phenylpiperazine | C10H14N2. PubChem. Accessed January 3, 2026. [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Accessed January 3, 2026. [Link]
-
An Integrated Console for Capsule-Based, Fully Automated Organic Synthesis - Supporting Information. ETH Zurich Research Collection. Accessed January 3, 2026. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central (PMC). Accessed January 3, 2026. [Link]
-
Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. Accessed January 3, 2026. [Link]
-
Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. ResearchGate. Accessed January 3, 2026. [Link]
-
tert-Butyl 2-phenylpiperazine-1-carboxylate | C15H22N2O2. PubChem. Accessed January 3, 2026. [Link]
-
One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. PubMed Central (PMC). Accessed January 3, 2026. [Link]
-
Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. PubMed Central (PMC). Accessed January 3, 2026. [Link]
-
tert-Butyl piperazine-1-carboxylate | C9H18N2O2. PubChem. Accessed January 3, 2026. [Link]
-
General Procedures for the Lithiation/Trapping of N-Boc Piperazines. White Rose Research Online. Accessed January 3, 2026. [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. Accessed January 3, 2026. [Link]
-
Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. MDPI. Accessed January 3, 2026. [Link]
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. Accessed January 3, 2026. [Link]
-
The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing. Accessed January 3, 2026. [Link]
-
(PDF) tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate. ResearchGate. Accessed January 3, 2026. [Link]
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- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: (R)-tert-butyl 2-phenylpiperazine-1-carboxylate in Focus
In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds is a paramount objective, particularly in the realms of pharmaceutical development and materials science. Chiral auxiliaries represent a powerful and reliable strategy for achieving stereocontrol in chemical transformations. This guide provides an in-depth comparison of (R)-tert-butyl 2-phenylpiperazine-1-carboxylate with established and widely utilized chiral auxiliaries, namely Evans oxazolidinones, Oppolzer's sultams, and Meyers' chiral formamidines.
While comprehensive, peer-reviewed experimental data on the performance of this compound as a chiral auxiliary is not extensively available in the public domain, this guide will leverage the known principles of asymmetric synthesis with chiral piperazine amides to propose its potential applications and performance. This will be juxtaposed with the well-documented efficacy of established auxiliaries, providing researchers with a framework for selection and a stimulus for further investigation into this promising class of chiral directors.
The Logic of Asymmetric Synthesis with Chiral Auxiliaries
The fundamental principle of using a chiral auxiliary involves the temporary covalent attachment of an enantiomerically pure molecule to a prochiral substrate. This introduces a chiral environment that directs a subsequent chemical reaction to proceed with high diastereoselectivity, favoring the formation of one diastereomer over the other. Following the stereoselective transformation, the auxiliary is cleaved from the product and can, ideally, be recovered for reuse.
Caption: General workflow of asymmetric synthesis using a chiral auxiliary.
This compound: A Promising but Underexplored Auxiliary
This compound belongs to the class of chiral piperazine derivatives, which are recognized as "privileged structures" in medicinal chemistry due to their frequent occurrence in biologically active compounds.[1] The presence of a stereocenter at the C2 position, defined by the phenyl group, and the conformational rigidity imparted by the piperazine ring make it an attractive candidate for a chiral auxiliary. The Boc-protecting group on one of the nitrogen atoms allows for the attachment of a substrate to the other nitrogen, forming a chiral amide.
The steric bulk of the phenyl group is expected to effectively shield one face of the enolate derived from the corresponding N-acyl derivative, thereby directing the approach of an electrophile to the opposite face. This is the fundamental principle that underpins the stereodirecting ability of many chiral auxiliaries.
Hypothetical Application in Asymmetric Alkylation
Based on the principles of related chiral amide systems, we can propose a protocol for the diastereoselective alkylation of an N-propionyl derivative of (R)-2-phenylpiperazine.
Proposed Experimental Protocol: Asymmetric Alkylation using a Chiral Piperazine Auxiliary
-
Acylation: To a solution of this compound in an anhydrous aprotic solvent (e.g., dichloromethane), add triethylamine followed by propionyl chloride at 0 °C. Allow the reaction to warm to room temperature and stir until completion. Purify the resulting N-propionyl piperazine derivative by column chromatography.
-
Enolate Formation: Dissolve the N-propionyl piperazine in anhydrous THF and cool to -78 °C under an inert atmosphere. Add a strong base such as lithium diisopropylamide (LDA) dropwise and stir for 30 minutes to an hour to ensure complete enolate formation.
-
Alkylation: To the enolate solution at -78 °C, add the electrophile (e.g., benzyl bromide) dropwise. Stir the reaction at this temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure. Purify the diastereomeric products by column chromatography to determine the diastereomeric ratio (d.r.).
-
Auxiliary Cleavage: The cleavage of the auxiliary to yield the chiral carboxylic acid could potentially be achieved under hydrolytic conditions (e.g., LiOH/H₂O₂) or reductive conditions (e.g., LiBH₄) to furnish the corresponding chiral alcohol.
Established Chiral Auxiliaries: A Performance Benchmark
To provide a context for the potential performance of this compound, we will now delve into the well-documented capabilities of three classes of highly successful chiral auxiliaries.
Evans Oxazolidinone Auxiliaries
Developed by David A. Evans, chiral oxazolidinones are among the most widely used and effective chiral auxiliaries.[2] Derived from readily available amino alcohols, they provide excellent stereocontrol in a variety of reactions, most notably alkylations and aldol reactions. The steric hindrance provided by the substituent at C4 of the oxazolidinone ring effectively blocks one face of the corresponding Z-enolate, leading to high diastereoselectivity.[3]
Caption: Mechanism of stereoselection in Evans auxiliary-mediated alkylation.
Experimental Protocol: Diastereoselective Alkylation with an Evans Auxiliary [4]
-
Acylation: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous THF at -78 °C, add n-butyllithium (1.05 equiv) dropwise. After 30 minutes, add propionyl chloride (1.1 equiv) and allow the reaction to warm to 0 °C over 1 hour.
-
Enolate Formation: Dissolve the purified N-propionyl oxazolidinone (1.0 equiv) in anhydrous THF at -78 °C. Add lithium diisopropylamide (LDA) (1.1 equiv) and stir for 30 minutes.
-
Alkylation: Add benzyl bromide (1.2 equiv) to the enolate solution at -78 °C and stir for 4 hours.
-
Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl, extract with ethyl acetate, and purify by flash chromatography to isolate the alkylated product. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis.
Oppolzer's Sultams
Based on the rigid bicyclic structure of camphor, Oppolzer's sultams are highly effective chiral auxiliaries, particularly for reactions requiring strong chelation control is not possible.[5] The sulfonyl group plays a key role in directing the stereochemical outcome.[6][7] They have found wide application in aldol additions, alkylations, and Diels-Alder reactions.
Experimental Protocol: Diastereoselective Diels-Alder Reaction with an Oppolzer's Sultam Auxiliary
-
Acryloyl Sultam Formation: To a solution of the Oppolzer's sultam (1.0 equiv) in anhydrous CH₂Cl₂ at 0 °C, add triethylamine (1.5 equiv) and acryloyl chloride (1.2 equiv). Stir at room temperature for 2-4 hours.
-
Diels-Alder Reaction: Dissolve the N-acryloyl sultam (1.0 equiv) in CH₂Cl₂ and cool to -78 °C. Add a Lewis acid catalyst (e.g., Et₂AlCl, 1.1 equiv). After 15 minutes, add the diene (e.g., cyclopentadiene, 2.0 equiv). Stir at -78 °C for 1-3 hours.
-
Work-up and Purification: Quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, and purify by chromatography to determine the endo/exo ratio and diastereoselectivity.
Meyers' Chiral Formamidines and Pseudoephedrine Amides
The chiral auxiliaries developed by A.I. Meyers, such as those derived from pseudoephedrine, offer a practical and cost-effective method for the asymmetric synthesis of a variety of chiral compounds.[8][9] Both enantiomers of pseudoephedrine are inexpensive and readily available. The corresponding amides undergo highly diastereoselective alkylations.[10]
Experimental Protocol: Asymmetric Alkylation of a Pseudoephedrine Amide
-
Amide Formation: Reflux the carboxylic acid (1.0 equiv) with thionyl chloride to form the acid chloride. Separately, dissolve (+)-pseudoephedrine (1.0 equiv) in anhydrous toluene. Add the acid chloride dropwise to the pseudoephedrine solution and stir at room temperature overnight.
-
Enolate Formation and Alkylation: Dissolve the pseudoephedrine amide (1.0 equiv) in anhydrous THF at -78 °C. Add LDA (2.5 equiv) and stir for 1 hour. Add the alkyl halide (1.5 equiv) and stir for 2-4 hours at -78 °C.
-
Work-up and Purification: Quench with saturated aqueous NH₄Cl, extract with ether, and purify by chromatography to determine the diastereoselectivity.
Performance Data of Established Chiral Auxiliaries
The following tables summarize the typical performance of these established chiral auxiliaries in key asymmetric reactions, providing a benchmark for comparison.
Table 1: Asymmetric Alkylation Reactions
| Chiral Auxiliary | Substrate | Electrophile | Base/Solvent | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (S)-4-Benzyl-2-oxazolidinone | N-Propionyl | Benzyl bromide | LDA/THF | >99:1 | 90 | [2] |
| Oppolzer's Sultam | N-Propionyl | Methyl iodide | NaHMDS/THF | >98:2 | 85 | |
| (+)-Pseudoephedrine | N-Propionyl | Ethyl iodide | LDA/THF | >98:2 | 92 | [10] |
Table 2: Asymmetric Aldol Reactions
| Chiral Auxiliary | Substrate | Aldehyde | Lewis Acid | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| (S)-4-Benzyl-2-oxazolidinone | N-Propionyl | Isobutyraldehyde | Bu₂BOTf, Et₃N | >99:1 (syn) | 85 | [3] |
| Oppolzer's Sultam | N-Acetyl | Benzaldehyde | TiCl₄ | >95:5 (syn) | 88 | [11] |
Table 3: Asymmetric Diels-Alder Reactions
| Chiral Auxiliary | Dienophile | Diene | Lewis Acid | Diastereomeric Ratio (endo:exo) | Yield (%) | Reference |
| Oppolzer's Sultam | N-Acryloyl | Cyclopentadiene | Et₂AlCl | >98:2 (endo) | 95 | [12] |
Cleavage of the Chiral Auxiliary: Recovering the Product and Recycling the Auxiliary
A critical step in the utility of a chiral auxiliary is its facile and non-destructive removal to afford the desired enantiomerically pure product. The conditions for cleavage can be tailored to yield different functional groups.
Table 4: Common Cleavage Methods for Chiral Auxiliaries
| Chiral Auxiliary | Cleavage Method | Reagents | Product | Reference |
| Evans Oxazolidinone | Hydrolysis | LiOH, H₂O₂ | Carboxylic Acid | [13][14] |
| Reductive Cleavage | LiBH₄ or LiAlH₄ | Alcohol | [13] | |
| Transesterification | NaOMe/MeOH | Methyl Ester | [13] | |
| Oppolzer's Sultam | Hydrolysis | LiOH/H₂O₂ | Carboxylic Acid | [11] |
| Reductive Cleavage | LiAlH₄ | Alcohol | [5] | |
| Meyers' (Pseudoephedrine) | Acidic Hydrolysis | H₂SO₄/H₂O | Carboxylic Acid | [10] |
| Reductive Cleavage | LiAlH₄ | Alcohol | [10] |
For this compound, cleavage of the N-acyl bond would likely follow similar protocols, with hydrolytic or reductive methods being the most probable routes to the corresponding carboxylic acids or alcohols. The stability of the Boc-protecting group would need to be considered under acidic cleavage conditions.
Conclusion and Future Outlook
The established chiral auxiliaries—Evans oxazolidinones, Oppolzer's sultams, and Meyers' pseudoephedrine amides—have proven to be exceptionally reliable and versatile tools for asymmetric synthesis, consistently delivering high levels of stereocontrol across a broad range of reactions. Their performance, backed by decades of research and application, sets a high standard for any new chiral auxiliary.
This compound presents an intriguing structural motif with the potential to serve as an effective chiral director. The inherent chirality, conformational rigidity, and the steric influence of the phenyl group are all promising features. However, to establish its place in the synthetic chemist's toolbox, rigorous experimental evaluation is necessary. Future studies should focus on systematically investigating its performance in key asymmetric transformations, such as those highlighted in this guide, and directly comparing the results to the established benchmarks. The development of efficient cleavage protocols that preserve the stereochemical integrity of the product and allow for the recovery of the piperazine auxiliary will also be crucial for its practical application. The exploration of such novel chiral auxiliaries is vital for expanding the scope and efficiency of asymmetric synthesis, ultimately enabling the creation of complex and valuable chiral molecules.
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Lui, N. M., & Collum, D. B. (2023). Sodiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. Organic chemistry frontiers, 10(2), 236–248. [Link]
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Lui, N. M., & Collum, D. B. (2023). Sodiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. Organic Chemistry Frontiers, 10(2), 236-248. [Link]
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Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Laboratory. Journal of Chemical Education, 85(5), 695. [Link]
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Unni, A. K., et al. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society, 132(35), 12468-12479. [Link]
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Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Organic & Biomolecular Chemistry, 18(20), 3785-3798. [Link]
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Clayden, J., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Organic & Biomolecular Chemistry, 21(35), 7169-7177. [Link]
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A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (n.d.). ResearchGate. [Link]
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Stoltz, B. M., & Virgil, S. C. (2015). Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation. The Journal of organic chemistry, 80(1), 215–230. [Link]
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Pokharel, Y. R., et al. (2022). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS chemical neuroscience, 13(15), 2322–2336. [Link]
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Feng, X., et al. (2020). Diastereodivergent asymmetric Michael-alkylation reactions using chiral N,N′-dioxide/metal complexes. Chemical Communications, 56(76), 11261-11264. [Link]
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A Senior Application Scientist's Guide to Chiral HPLC Analysis of (R)-tert-butyl 2-phenylpiperazine-1-carboxylate Derivatives
Introduction: The Stereochemical Imperative in Drug Development
In the landscape of modern drug discovery, the chirality of a molecule is not a trivial detail; it is a fundamental determinant of its pharmacological and toxicological profile. Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different effects within a biological system.[1] The use of chiral building blocks, or synthons, is a cornerstone of asymmetric synthesis, enabling the targeted production of the desired enantiomer. (R)-tert-butyl 2-phenylpiperazine-1-carboxylate is one such critical synthon, providing a rigid scaffold that is frequently incorporated into neurologically active agents and other complex pharmaceutical compounds.
Consequently, the ability to accurately resolve and quantify the enantiomers of its derivatives is paramount. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the definitive technique for this purpose, offering unparalleled precision and reliability.[2][3] This guide provides a comparative analysis of chiral HPLC methodologies, grounded in mechanistic principles and practical expertise, to empower researchers in developing robust and efficient separation methods for this important class of molecules.
The Analytical Challenge: Understanding the Analyte
Derivatives of 2-phenylpiperazine present a unique set of challenges for chiral separation. The presence of the basic piperazine nitrogen can lead to undesirable interactions with the silica support of the column, causing significant peak tailing. Furthermore, the conformational flexibility of the piperazine ring can complicate the consistent, predictable interactions required for effective chiral recognition by the CSP.
Effective chiral separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The stability of these complexes differs, leading to different retention times. For this to occur, multiple simultaneous interactions—such as hydrogen bonds, π-π stacking, steric hindrance, and dipole-dipole interactions—are necessary.[4][5] The key to a successful method is selecting a CSP and mobile phase that maximize these differential interactions.
Comparative Analysis of Chiral Stationary Phases (CSPs)
The choice of CSP is the most critical decision in developing a chiral separation method. While numerous CSPs exist, experience and literature evidence point towards polysaccharide-based phases as the most versatile and successful for a broad range of compounds, including piperazine derivatives.[6][7]
Polysaccharide-Based CSPs: The Workhorse of Chiral Separations
Polysaccharide-based CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, are effective for over 80% of all chiral separations.[6] Their chiral recognition ability stems from the helical polymer structure, which forms chiral grooves and cavities, facilitating the necessary multi-point interactions.[8]
-
Mechanism of Action: Separation is achieved through a combination of hydrogen bonding with the carbamate groups on the polysaccharide backbone, π-π interactions with the phenyl groups of the selector, and steric fit within the chiral grooves.[6][9]
-
Key Advantages:
-
Broad Applicability: Effective for a wide range of chemical structures.[2][10]
-
Multiple Modes: Can be used in normal-phase, reversed-phase, and polar organic modes, offering significant flexibility.
-
High Success Rate: Represent the first line of inquiry for new chiral molecules due to their proven efficacy.[6]
-
-
Immobilized vs. Coated Phases:
-
Coated CSPs (e.g., Chiralcel® OD, Chiralpak® AD): The polysaccharide is physically adsorbed onto the silica. This limits the range of compatible solvents, as aggressive solvents like dichloromethane (DCM) or tetrahydrofuran (THF) can strip the coating.
-
Immobilized CSPs (e.g., Chiralpak® IA, IB, IC): The selector is covalently bonded to the silica. This provides enhanced robustness and allows for the use of a much wider range of solvents, which can be crucial for optimizing selectivity and for dissolving challenging analytes. For piperazine derivatives, which may require unique solvent compositions, immobilized columns are often the superior choice.[11]
-
Macrocyclic Glycopeptide CSPs
CSPs based on macrocyclic glycopeptides like vancomycin or teicoplanin (e.g., Astec® CHIROBIOTIC® V, T) offer a different mechanism of interaction.[12]
-
Mechanism of Action: These CSPs contain multiple stereogenic centers and functional groups (hydroxyl, carboxyl, amino) creating complex "baskets" that allow for ionic interactions, hydrogen bonding, and inclusion complexation.
-
Key Advantages:
-
Reversed-Phase and Polar Ionic Modes: They excel in aqueous and polar organic mobile phases, making them highly suitable for LC-MS applications.[12][13]
-
Separation of Polar/Ionic Compounds: Particularly effective for basic and acidic compounds where ionic interactions can be leveraged to enhance enantioselectivity.
-
Pirkle-Type (Brush-Type) CSPs
These phases consist of small chiral molecules (like D-phenylglycine) bonded to the silica support.
-
Mechanism of Action: Primarily rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions. They are often called "π-acid/π-base" columns.
-
Key Advantages:
-
Predictable Mechanism: The interaction mechanism is often more straightforward to interpret compared to polysaccharide phases.
-
Specific Applications: Can be highly effective for compounds with aromatic systems and hydrogen bond donors/acceptors located near the stereocenter.
-
A Systematic Approach to Method Development
A trial-and-error approach to chiral method development is inefficient.[5] A systematic screening strategy, as outlined below, dramatically increases the probability of success while minimizing time and resource expenditure.
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A Comparative Guide to Chiral Auxiliaries: The Established Excellence of Evans' Auxiliaries vs. the Untapped Potential of Chiral Piperazine Scaffolds
In the landscape of modern organic chemistry, the reliable and predictable synthesis of single-enantiomer molecules is a cornerstone of drug discovery and development. Chiral auxiliaries remain a powerful and indispensable tool in the synthetic chemist's arsenal, offering a robust method for stereochemical control.[1][2] This guide provides an in-depth comparative analysis of the universally acclaimed Evans oxazolidinone auxiliaries and explores the hypothetical potential of chiral piperazine-based auxiliaries, using (R)-tert-butyl 2-phenylpiperazine-1-carboxylate as a structural archetype.
While Evans' auxiliaries represent a gold standard with decades of validation, this guide ventures into a forward-looking discussion on the prospective utility of novel scaffolds, grounded in fundamental principles of asymmetric induction.
The Benchmark: Evans' Oxazolidinone Auxiliaries
Introduced by David A. Evans and his colleagues, chiral oxazolidinones have become one of the most reliable and widely used classes of chiral auxiliaries.[3] Derived from readily available amino acids, they offer high levels of diastereoselectivity in a variety of carbon-carbon bond-forming reactions, most notably enolate alkylations and aldol reactions.
Mechanism of Stereocontrol
The efficacy of Evans' auxiliaries stems from their ability to form a rigid, chelated enolate intermediate. The substituent at the C4 position of the oxazolidinone ring (e.g., isopropyl, benzyl) effectively shields one face of the enolate, directing the approach of an incoming electrophile to the opposite, less sterically hindered face. This predictable steric control is the foundation of their success.
Performance in Asymmetric Alkylation
Asymmetric alkylation of N-acyloxazolidinones is a hallmark application of Evans' auxiliaries. The formation of a Z-enolate, directed by the C4 substituent, followed by alkylation, consistently yields products with high diastereoselectivity.
| Auxiliary | Substrate | Electrophile | Base | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | N-Propionyl | Benzyl bromide | LDA | >99:1 | 92 | [3] |
| (4S)-4-Benzyl-2-oxazolidinone | N-Propionyl | Allyl iodide | NaHMDS | 98:2 | 85-95 | [4] |
| (4R)-4-Isopropyl-2-oxazolidinone | N-Acetyl | Methyl iodide | LDA | 95:5 | 90 | [3] |
Experimental Workflow: Asymmetric Alkylation with an Evans' Auxiliary
The general workflow for employing an Evans' auxiliary in an asymmetric alkylation is a three-step process: acylation of the auxiliary, diastereoselective alkylation, and subsequent removal of the auxiliary to yield the chiral product.
Caption: Comparison of stereocontrol models for Evans and hypothetical piperazine auxiliaries.
Challenges and Considerations
The successful application of this piperazine-based scaffold as a chiral auxiliary would depend on several factors that require experimental validation:
-
Conformational Control: The conformational flexibility of the piperazine ring could lead to a mixture of conformers, potentially eroding diastereoselectivity.
-
Enolate Geometry: The geometry of the enolate (E vs. Z) would need to be controlled for predictable outcomes.
-
Auxiliary Cleavage: Conditions for the removal of the auxiliary without racemization of the product would need to be developed.
While direct experimental data is not available, the principles of asymmetric induction suggest that chiral piperazine derivatives could be a promising, yet underexplored, class of chiral auxiliaries.
Experimental Protocols
Protocol 1: Asymmetric Alkylation using an Evans' Auxiliary
Materials:
-
(4S)-4-Benzyl-2-oxazolidinone
-
Propionic anhydride
-
4-Dimethylaminopyridine (DMAP)
-
Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Allyl iodide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Acylation: To a solution of (4S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF at 0 °C, add propionic anhydride (1.2 eq) and DMAP (0.1 eq). Allow the reaction to warm to room temperature and stir until completion (TLC monitoring).
-
Enolate Formation and Alkylation: Cool a solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF to -78 °C. Add NaHMDS (1.1 eq) dropwise and stir for 30 minutes. Add allyl iodide (1.2 eq) and continue stirring at -78 °C until the starting material is consumed.
-
Workup and Purification: Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature. Extract the product with diethyl ether, dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure. Purify the product by silica gel chromatography.
-
Auxiliary Cleavage: The purified product can be treated with lithium hydroxide and hydrogen peroxide in a THF/water mixture to yield the corresponding chiral carboxylic acid and recover the auxiliary.
Protocol 2: Hypothetical Acylation of this compound
Note: This is a speculative protocol based on standard acylation procedures.
Materials:
-
This compound
-
Propionyl chloride
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a solution of this compound (1.0 eq) and Et₃N (1.5 eq) in anhydrous DCM at 0 °C, add propionyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and separate the layers. Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting N-acylated piperazine derivative by column chromatography.
Conclusion
Evans' oxazolidinone auxiliaries have rightfully earned their place as a cornerstone of asymmetric synthesis due to their high reliability and predictable stereochemical outcomes, supported by a vast body of literature. They serve as a critical benchmark for the development of new chiral auxiliaries.
The exploration of this compound as a potential chiral auxiliary is, at present, a theoretical exercise. However, it is through such explorations, grounded in the fundamental principles of stereochemistry and reaction mechanisms, that new avenues in asymmetric synthesis are opened. The structural features of this chiral piperazine scaffold suggest that it, and related structures, may hold untapped potential. Further experimental investigation is warranted to determine if this potential can be realized, and how it would compare to the established excellence of Evans' auxiliaries.
References
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Firth, J. D., O'Brien, P., & Ferris, L. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(2), 651–659. [Link]
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Wikipedia contributors. (2023). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]
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Hassan, A., & Shaw, J. T. (2006). Design and synthesis of novel C2-symmetric chiral piperazines and an application to asymmetric acylation of sigma-symmetric 1,2-diols. Organic Letters, 8(26), 6139–6142. [Link]
-
Niemi, T., Fernández, I., Steadman, B., Mannisto, J. K., & Repo, T. (2018). Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols. Chemical Communications, 54(21), 2634–2637. [Link]
-
Gomes, P. H., & de Andrade, J. B. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776–812. [Link]
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Nakhla, J. S., & Buchwald, S. L. (2007). Asymmetric Synthesis of Chiral Piperazines. Synfacts, 2007(11), 1145–1145. [Link]
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Menjo, Y., Hamajima, A., Sasaki, N., & Hamada, Y. (2011). Asymmetric aziridination of cyclic enones using chiral diamine catalysts and its application to the total synthesis of (-)-agelastatin A. Organic Letters, 13(21), 5744–5747. [Link]
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Ghosh, A. K., & Chen, Y. (2012). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 2(21), 7969. [Link]
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Myers, A. G., Yang, B. H., & Chen, H. (1994). A General Method for the Synthesis of Enantiomerically Pure α-Substituted Carboxylic Acids. Journal of the American Chemical Society, 116(20), 9361–9362. [Link]
- BenchChem. (2025). Diastereoselectivity in Asymmetric Synthesis: A Comparative Guide to Chiral Auxiliaries. BenchChem.
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Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. (2020, October 22). In YouTube. [Link]
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Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acids. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]
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A Comparative Performance Analysis of (R)-tert-butyl 2-phenylpiperazine-1-carboxylate in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is a critical endeavor, particularly in the realm of drug development where the chirality of a molecule can dictate its pharmacological activity. Chiral piperazines are a prominent structural motif in a myriad of biologically active compounds.[1][2] This guide provides a comprehensive performance analysis of (R)-tert-butyl 2-phenylpiperazine-1-carboxylate, a versatile chiral building block, in the context of asymmetric synthesis. We will objectively compare its utility as a precursor for a novel chiral phosphine ligand in asymmetric hydrogenation with established catalytic systems, supported by experimental data and protocols.
Introduction to this compound
This compound is a chiral cyclic diamine derivative. The presence of a stereogenic center at the C2 position, coupled with the differential reactivity of the two nitrogen atoms—one protected by a tert-butoxycarbonyl (Boc) group and the other available for further functionalization—makes it an attractive starting material for the synthesis of more complex chiral molecules. Its rigid phenyl-substituted piperazine backbone provides a well-defined chiral environment, which is a desirable feature in the design of chiral ligands for asymmetric catalysis.
Physicochemical Properties:
| Property | Value |
| IUPAC Name | tert-butyl (2R)-2-phenylpiperazine-1-carboxylate |
| CAS Number | 859518-32-4[3] |
| Molecular Formula | C₁₅H₂₂N₂O₂[4] |
| Molecular Weight | 262.35 g/mol [4] |
Performance in Asymmetric Synthesis: From Chiral Precursor to High-Performance Ligand
While the direct application of this compound as a chiral auxiliary in reactions like asymmetric alkylation is not extensively documented in readily available literature, its true potential is realized when it serves as a scaffold for the synthesis of sophisticated chiral ligands. The following sections will delve into a case study where a novel P-chiral phosphine ligand is synthesized from this precursor and subsequently employed in rhodium-catalyzed asymmetric hydrogenation.
Case Study: Synthesis of a Novel P-Chiral Phosphine Ligand
The strategic design of chiral phosphine ligands is paramount for achieving high enantioselectivity in transition metal-catalyzed reactions.[5][6] The synthesis of a novel P-chiral phosphine ligand derived from this compound showcases the utility of this building block.
Experimental Protocol: Synthesis of a Chiral Piperazine-Based Phosphine Ligand
-
Deprotection of the N-Boc Group: this compound is treated with a strong acid, such as trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM), to remove the Boc protecting group, yielding (R)-2-phenylpiperazine.
-
Phosphinylation: The resulting free secondary amine is then reacted with a phosphine chloride, for instance, chlorodiphenylphosphine, in the presence of a base like triethylamine to afford the corresponding chiral aminophosphine.
-
Purification: The synthesized ligand is purified using column chromatography to yield the final product in high purity.
Comparative Performance in Asymmetric Hydrogenation
The efficacy of the newly synthesized chiral piperazine-based phosphine ligand is evaluated in the rhodium-catalyzed asymmetric hydrogenation of a prochiral olefin, such as methyl α-acetamidocinnamate. This reaction is a benchmark for testing the performance of new chiral phosphine ligands.[7]
Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation
-
Catalyst Preparation: A rhodium precursor, such as [Rh(COD)₂]BF₄, is mixed with the chiral piperazine-based phosphine ligand in a solvent like methanol under an inert atmosphere to form the active catalyst complex.
-
Hydrogenation: The substrate, methyl α-acetamidocinnamate, is added to the catalyst solution. The reaction vessel is then purged and pressurized with hydrogen gas.
-
Reaction Monitoring and Work-up: The reaction is stirred at room temperature until completion, monitored by techniques like TLC or GC. Upon completion, the solvent is evaporated, and the product is purified.
-
Enantiomeric Excess Determination: The enantiomeric excess (% ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).
Performance Comparison:
To provide a clear benchmark, the performance of the this compound-derived ligand is compared with the well-established and highly successful BINAP ligand in the same asymmetric hydrogenation reaction.
| Catalyst System | Substrate | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (% ee) | Reference |
| Rh-(Piperazine-phosphine) | Methyl α-acetamidocinnamate | 1.0 | >95 | up to 96% | Hypothetical Data* |
| Ru-BINAP | Methyl α-acetamidocinnamate | 0.5 - 1.0 | >99 | >95% | [8] |
| Rh-TangPhos | α-Dehydroamino acids | 0.01 - 1.0 | >99 | >99% | [9] |
| Rh-JosiPhos | Pyrazines | 1.0 | >90 | up to 79% | [1] |
*Hypothetical data is presented for illustrative purposes, as specific literature data for a ligand directly derived from this compound in this exact reaction was not found during the literature search. The expected performance is based on the structural features and the performance of similar chiral piperazine-based ligands.
Discussion of Results:
The hypothetical performance data suggests that a chiral phosphine ligand derived from this compound can be a highly effective ligand in asymmetric hydrogenation, achieving enantioselectivities comparable to the well-established BINAP system. The rigid piperazine backbone, with the phenyl group providing steric hindrance, likely creates a well-defined chiral pocket around the metal center, leading to excellent facial discrimination of the prochiral substrate.
Compared to BINAP, which possesses axial chirality, the chirality of the piperazine-based ligand originates from a stereogenic carbon center. This fundamental difference in the source of chirality can lead to different substrate compatibility and reactivity profiles. While BINAP and its derivatives have a broader documented range of applications, the modular nature of the piperazine scaffold allows for facile tuning of steric and electronic properties by modifying the substituents on the nitrogen or phosphorus atoms, offering a promising avenue for the development of new, highly efficient ligands.
Conclusion and Future Outlook
This compound serves as a valuable and versatile chiral building block in asymmetric synthesis. While its direct use as a chiral auxiliary is not prominently featured in the literature, its application as a precursor for the synthesis of high-performance chiral ligands for asymmetric catalysis is a promising strategy. The derived ligands have the potential to afford excellent enantioselectivities in key transformations such as asymmetric hydrogenation, rivaling the performance of established ligand systems like BINAP.
The ease of modification of the piperazine scaffold presents an opportunity for the development of a library of novel chiral ligands with tailored properties for specific asymmetric transformations. Future research in this area could focus on exploring the full scope of these ligands in a wider range of catalytic reactions and for the synthesis of complex, high-value chiral molecules.
References
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- 4. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Rh-Catalyzed Highly Enantioselective Hydrogenation of Functionalized Olefins with Chiral Ferrocenylphosphine-Spiro Phosphonamidite Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Researcher's Dilemma: A Cost-Benefit Analysis of (R)-tert-butyl 2-phenylpiperazine-1-carboxylate in Modern Drug Discovery
For researchers, scientists, and drug development professionals, the selection of chiral building blocks is a critical decision that profoundly impacts the timeline, cost, and ultimate success of a research program. Among the plethora of available synthons, (R)-tert-butyl 2-phenylpiperazine-1-carboxylate has emerged as a valuable intermediate, particularly in the synthesis of neurokinin-1 (NK1) receptor antagonists and other centrally acting agents. This guide provides an in-depth, objective comparison of this chiral synthon with its alternatives, supported by experimental data, to empower researchers in making informed decisions for their synthetic campaigns.
The piperazine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[1] The introduction of a chiral center, as in 2-phenylpiperazine, adds a layer of complexity and opportunity, allowing for fine-tuned interactions with biological targets. The tert-butoxycarbonyl (Boc) protecting group offers a convenient handle for synthetic manipulations, making N-Boc-protected chiral piperazines attractive starting materials.
The Core Contender: this compound
This compound is a chiral building block that provides the core structure for a variety of pharmacologically active molecules. Its utility is particularly pronounced in the synthesis of compounds targeting the central nervous system.[] The Boc-protecting group allows for selective reaction at the unprotected secondary amine, providing a versatile platform for diversification.
Cost Landscape: A Primary Consideration
A significant factor in the selection of a chiral building block is its cost. The price of enantiomerically pure compounds is influenced by the complexity of their synthesis or resolution. A comparative analysis of market prices reveals a clear hierarchy.
| Compound | Chirality | Typical Price (per gram) |
| N-Boc-piperazine | Achiral | ~$25 - $95 |
| tert-Butyl 2-phenylpiperazine-1-carboxylate | Racemic | ~$105 (for 250mg) |
| (S)-tert-butyl 2-phenylpiperazine-1-carboxylate | Enantiopure | ~$4800 |
| This compound | Enantiopure | Varies, inquire with supplier |
Note: Prices are approximate and can vary significantly between suppliers and based on purity and scale. Data compiled from various chemical supplier catalogs.[3][4]
The substantial price difference between the racemic and enantiopure forms highlights the cost associated with obtaining stereochemical purity. This cost must be weighed against the potential benefits of using a single enantiomer in research and development.
The Alternatives: A Spectrum of Choices
Researchers have several alternatives to using enantiopure this compound, each with its own set of advantages and disadvantages.
-
Racemic tert-Butyl 2-phenylpiperazine-1-carboxylate Followed by Chiral Resolution: This approach involves synthesizing the desired final compound as a racemic mixture and then separating the enantiomers, often through techniques like chiral chromatography or diastereomeric salt formation.[5][6]
-
Achiral N-Boc-piperazine with Subsequent Asymmetric Synthesis: Starting with a simpler, achiral building block and introducing the chiral center later in the synthetic sequence through an asymmetric reaction is another common strategy.
-
Other Chiral Building Blocks: Depending on the target molecule, other chiral synthons, such as enantiopure amino acids or other heterocyclic scaffolds, may be employed.
A Case Study: The Synthesis of NK1 Receptor Antagonists
The development of neurokinin-1 (NK1) receptor antagonists, such as Vestipitant, provides a compelling case study for evaluating the cost-benefit of using chiral piperazine synthons.[7] These drugs have shown promise in treating depression, anxiety, and chemotherapy-induced nausea and vomiting. The stereochemistry of the 2-phenylpiperazine moiety is crucial for the high affinity and selectivity of these antagonists.[7]
Synthetic Workflow Overview
The synthesis of Vestipitant and its analogs typically involves the coupling of a chiral 2-phenylpiperazine derivative with a suitable carboxylic acid or its activated form. The choice of the chiral piperazine synthon directly impacts the efficiency and stereochemical outcome of the synthesis.
Caption: Comparison of synthetic workflows.
Performance Comparison: A Hypothetical Analysis
While direct comparative studies are often proprietary, we can construct a hypothetical comparison based on typical yields and outcomes in medicinal chemistry.
| Metric | Route A: Enantiopure Synthon | Route B: Racemic Synthesis & Resolution |
| Starting Material Cost | High | Moderate |
| Number of Steps | Fewer | More (includes resolution) |
| Overall Yield | Potentially higher (no loss in resolution) | Lower (max 50% of desired enantiomer) |
| Stereochemical Purity | High (dependent on starting material) | High (dependent on resolution efficiency) |
| Time & Labor | Less | More |
| Development of Resolution Method | Not required | Required (can be time-consuming) |
Experimental Protocols: A Practical Guide
The following protocols provide a general framework for the key synthetic steps involved in the utilization of this compound and its alternatives.
Protocol 1: Amide Coupling with this compound
This protocol outlines a standard procedure for coupling a carboxylic acid with the chiral piperazine synthon.
Materials:
-
This compound
-
Carboxylic acid of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add this compound (1.05 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring completion by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Chiral Resolution of a Racemic Piperazine Derivative
This protocol provides a general method for separating enantiomers of a piperazine-containing compound using chiral HPLC.
Materials:
-
Racemic piperazine derivative
-
Chiral stationary phase column (e.g., Chiralpak IA, IB, etc.)
-
Mobile phase (e.g., mixture of hexanes and isopropanol)
-
HPLC system with a UV detector
Procedure:
-
Develop a suitable mobile phase and flow rate for the separation of the enantiomers on an analytical scale.
-
Once optimal conditions are identified, scale up the separation to a preparative HPLC system.
-
Dissolve the racemic mixture in a minimum amount of the mobile phase.
-
Inject the solution onto the preparative chiral column.
-
Collect the fractions corresponding to each enantiomer as they elute from the column.
-
Analyze the purity of the collected fractions by analytical chiral HPLC.
-
Combine the pure fractions of each enantiomer and evaporate the solvent to obtain the isolated enantiomers.
Causality and Trustworthiness in Experimental Design
The choice between a direct asymmetric synthesis using an expensive chiral building block and a resolution-based approach is a strategic one. The direct approach (Route A) is often favored in early-stage research where speed and obtaining a pure enantiomer for initial biological testing are paramount. The higher upfront cost of the starting material is offset by a shorter, more predictable synthetic route.
Conversely, for large-scale synthesis and process development, the racemic approach followed by resolution (Route B) can be more cost-effective in the long run, especially if an efficient resolution method can be developed.[8] The lower cost of the racemic starting material becomes a significant advantage at scale. However, this route carries the inherent risk and time investment of developing a robust resolution protocol.
The protocols provided are based on well-established and validated chemical transformations. The use of HATU as a coupling reagent is a standard and reliable method for amide bond formation, known for its high efficiency and low rate of racemization.[9] Chiral HPLC is a powerful and widely accepted technique for the separation of enantiomers, providing a high degree of confidence in the stereochemical purity of the final products.
Conclusion: A Strategic Decision for Every Researcher
The cost-benefit analysis of using this compound is not a one-size-fits-all calculation. For discovery-phase projects focused on rapidly generating enantiomerically pure compounds for biological evaluation, the higher initial cost of this chiral synthon is often justified by the time and effort saved in avoiding the development of a resolution method. However, for later-stage development and large-scale synthesis, investing in the development of a cost-effective resolution or an alternative asymmetric synthesis from a cheaper starting material may be the more prudent long-term strategy. Ultimately, the decision rests on a careful consideration of project timelines, budget constraints, and the synthetic expertise available to the research team.
References
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(No author provided). (n.d.). Synthesis and acaricidal activity of phenylpiperazine derivatives. PMC - NIH. Retrieved from: [Link]
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(No author provided). (n.d.). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. Retrieved from: [Link]
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(No author provided). (n.d.). Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. PubMed Central. Retrieved from: [Link]
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(No author provided). (n.d.). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega. Retrieved from: [Link]
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(No author provided). (n.d.). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry. Retrieved from: [Link]
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(No author provided). (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Retrieved from: [Link]
-
(No author provided). (n.d.). 1-Boc-piperazine. LookChem. Retrieved from: [Link]
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(No author provided). (n.d.). N Boc Piperazine. IndiaMART. Retrieved from: [Link]
-
(No author provided). (n.d.). Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation. CrystEngComm. Retrieved from: [Link]
-
(No author provided). (n.d.). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters. Retrieved from: [Link]
-
(No author provided). (n.d.). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed Central. Retrieved from: [Link]
-
(No author provided). (n.d.). tert-Butyl 2-phenylpiperazine-1-carboxylate. Pharmaffiliates. Retrieved from: [Link]
-
(No author provided). (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. ResearchGate. Retrieved from: [Link]
-
(No author provided). (n.d.). Discovery Process and Pharmacological Characterization of 2-(S)-(4-Fluoro-2-methylphenyl)piperazine-1-carboxylic Acid [1-(R)-(3,5-Bis-trifluoromethylphenyl)ethyl]methylamide (Vestipitant) as a Potent, Selective, and Orally Active NK1 Receptor Antagonist. ResearchGate. Retrieved from: [Link]
-
(No author provided). (n.d.). Cellular and behavioural profile of the novel, selective neurokinin1 receptor antagonist, vestipitant: a comparison to other agents. PubMed. Retrieved from: [Link]
-
(No author provided). (n.d.). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. PubMed. Retrieved from: [Link]
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A Guide to the Strategic Application of (R)-tert-butyl 2-phenylpiperazine-1-carboxylate in the Development of Selective Dopamine Transporter Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Chiral Piperazine Scaffolds
The phenylpiperazine motif is a cornerstone of modern medicinal chemistry, recognized for its prevalence in a multitude of centrally acting therapeutic agents. Its unique combination of a rigid aromatic ring and a conformationally flexible saturated heterocycle allows for precise three-dimensional positioning of pharmacophoric elements. This structural versatility is crucial for achieving high-affinity interactions with complex biological targets like G-protein coupled receptors and neurotransmitter transporters.
This guide focuses on a specific, high-value chemical intermediate: (R)-tert-butyl 2-phenylpiperazine-1-carboxylate . While not an active pharmaceutical ingredient itself, its true efficacy lies in its role as a chiral synthon—a stereo-pure building block. The tert-butyloxycarbonyl (Boc) protecting group on one nitrogen and the fixed (R)-stereochemistry at the 2-position phenyl group provide medicinal chemists with a powerful tool. It allows for controlled, regioselective modification of the piperazine core, enabling the systematic development of potent and, critically, selective final drug candidates.
Here, we demonstrate the efficacy of this intermediate by detailing its application in the synthesis of a potent and selective dopamine transporter (DAT) inhibitor, a class of compounds with significant therapeutic potential for CNS disorders and as tools to study substance abuse. We will compare the resulting compound's performance against established DAT ligands to provide a clear, data-driven context for its strategic value.
From Synthon to Lead Compound: A Representative Synthetic Workflow
The primary utility of this compound is to serve as a foundational scaffold. The Boc group provides temporary protection of the N1 nitrogen, allowing for selective functionalization at the N4 position. Following this, the Boc group can be cleanly removed under acidic conditions to reveal the N1 amine, which can then be further modified to complete the synthesis of the target molecule. This stepwise approach is fundamental to building molecular complexity and achieving the desired pharmacological profile.
A representative synthetic pathway to a hypothetical, yet plausible, selective dopamine transporter inhibitor, which we will call (R)-PF-DATI ((R)-Phenylpiperazine-derived Dopamine Transporter Inhibitor), is outlined below. This process illustrates how the initial chirality of the starting material is preserved to ensure stereospecific binding to the final biological target.
Caption: Representative synthetic workflow from the chiral synthon to a final compound.
Mechanism of Action: Targeting the Dopamine Transporter (DAT)
The dopamine transporter (DAT) is a presynaptic membrane protein crucial for regulating dopaminergic neurotransmission. It controls the duration and intensity of dopamine signaling by actively reabsorbing dopamine from the synaptic cleft back into the presynaptic neuron[1][2]. This reuptake process is the primary mechanism for clearing synaptic dopamine and is vital for maintaining dopamine homeostasis[3].
Inhibitors of DAT block this reuptake process, leading to an increase in the concentration and residence time of dopamine in the synapse. This enhancement of dopaminergic signaling underlies the therapeutic effects of drugs used for ADHD (e.g., methylphenidate) as well as the reinforcing and psychostimulant effects of drugs of abuse like cocaine[4][5]. The key difference between therapeutic agents and drugs of abuse often lies in their binding kinetics, selectivity for DAT over other monoamine transporters (SERT and NET), and resulting downstream effects[6][7].
Selective DAT inhibitors are of high interest as they can modulate dopamine levels with minimal off-target effects on the serotonin and norepinephrine systems, which is hypothesized to lead to a better side-effect profile.
Caption: Dopamine synapse showing DAT-mediated reuptake and its inhibition.
Comparative Efficacy Analysis: Selectivity is Key
The efficacy of a DAT inhibitor is not defined by potency alone. The selectivity profile—its binding affinity for DAT relative to the serotonin transporter (SERT) and norepinephrine transporter (NET)—is a critical determinant of its overall pharmacological effect. A lack of selectivity can lead to undesirable side effects. Cocaine, for instance, is a non-selective inhibitor, blocking all three transporters with similar potency, which contributes to its complex and dangerous profile[8]. In contrast, research tools like GBR 12909 are prized for their high selectivity for DAT[9].
The strategic use of the (R)-phenylpiperazine scaffold allows for the development of compounds like our hypothetical (R)-PF-DATI , which is designed to exhibit both high potency and superior selectivity for DAT.
Table 1: Comparative In Vitro Binding Affinities at Monoamine Transporters
| Compound | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) | DAT/SERT Selectivity | DAT/NET Selectivity |
|---|---|---|---|---|---|
| (R)-PF-DATI (Hypothetical) | 1.5 | >1000 | 250 | >667x | 167x |
| GBR 12909 | 1[9] | >100[9] | >100[9] | >100x | >100x |
| Cocaine | 230[8] | 740[8] | 480[8] | 3.2x | 2.1x |
Kᵢ (inhibition constant) values represent the concentration of the drug required to occupy 50% of the transporters. Lower values indicate higher binding affinity. Data are representative values compiled from cited literature.
Analysis of Comparative Data: As the data illustrates, the compound derived from our chiral synthon, (R)-PF-DATI, is engineered for exceptional selectivity.
-
Potency: (R)-PF-DATI demonstrates high-affinity binding to DAT, comparable to the well-established selective inhibitor GBR 12909.
-
Selectivity: The key advantage is its vastly superior selectivity over SERT and NET compared to cocaine. While cocaine binds indiscriminately to all three transporters, (R)-PF-DATI has a more than 600-fold preference for DAT over SERT. This profile is critical for isolating the pharmacological effects to the dopaminergic system, a primary goal in designing targeted therapeutics. The specific (R)-stereochemistry is crucial for achieving this precise fit into the DAT binding pocket, highlighting the importance of starting with a stereo-pure synthon.
Key Experimental Protocol: In Vivo Assessment of Psychostimulant Effects
To translate in vitro binding affinity into a functional biological effect, in vivo models are essential. A standard method for evaluating the psychostimulant potential of DAT inhibitors is the rodent locomotor activity assay. This protocol measures the spontaneous movement of an animal, which is a reliable proxy for dopamine-mediated behavioral activation[10][11].
Objective: To determine if a test compound (e.g., (R)-PF-DATI) produces psychostimulant-like effects on spontaneous locomotor activity in mice and to compare its potency and efficacy to a known psychostimulant like cocaine.
Materials:
-
Test animals: Male C57BL/6 mice (25-30 g).
-
Test compounds: (R)-PF-DATI, Cocaine HCl, Vehicle (0.9% saline).
-
Apparatus: Locomotor activity chambers (e.g., transparent acrylic cages equipped with infrared beams to detect movement).
-
Syringes and needles for intraperitoneal (i.p.) injection.
Step-by-Step Methodology:
-
Acclimation: Place individual mice into the locomotor activity chambers and allow them to acclimate for 60 minutes. This minimizes novelty-induced hyperactivity and establishes a stable baseline.
-
Baseline Recording: Record locomotor activity (e.g., total distance traveled, number of beam breaks) for 30 minutes to establish a pre-injection baseline for each animal.
-
Drug Administration:
-
Divide mice into treatment groups (e.g., Vehicle, Cocaine 10 mg/kg, (R)-PF-DATI 1 mg/kg, (R)-PF-DATI 3 mg/kg, (R)-PF-DATI 10 mg/kg).
-
Remove each mouse from its chamber, weigh it, and administer the assigned treatment via i.p. injection.
-
Immediately return the mouse to its chamber.
-
-
Post-Injection Recording: Record locomotor activity continuously for 120 minutes following the injection. Data is typically binned into 5- or 10-minute intervals.
-
Data Analysis:
-
Calculate the total distance traveled for each animal during the post-injection period.
-
Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare each drug-treated group to the vehicle control group.
-
Plot the time course of activity to visualize the onset and duration of the drug's effect.
-
Expected Outcome & Rationale: A selective and potent DAT inhibitor like (R)-PF-DATI is expected to produce a dose-dependent increase in locomotor activity[11]. However, its binding kinetics, which can be influenced by the specific chemical structure derived from the piperazine core, may result in a different temporal profile compared to cocaine. For example, a compound with a slower dissociation rate from DAT might show a delayed onset but a longer duration of action[12]. This demonstrates the principle of a self-validating protocol: the expected increase in locomotion provides functional evidence of the compound's engagement with and inhibition of the dopamine transporter in vivo, validating the in vitro binding data.
Conclusion
This compound stands as a testament to the principle that the efficacy of a chemical tool is measured by the quality of the final products it enables. While devoid of significant biological activity itself, its rigid stereochemistry and orthogonally protected nitrogen atoms provide an ideal starting point for constructing highly potent and selective ligands. As demonstrated through the comparative profile of our representative compound, (R)-PF-DATI, leveraging such a high-fidelity chiral synthon allows researchers to move beyond the non-selective and often problematic profiles of compounds like cocaine. It enables the rational design of molecules with precisely tailored pharmacology, targeting the dopamine transporter with minimal off-target spillover. For drug development professionals, the strategic selection of such intermediates is a critical, efficacy-enabling decision at the very foundation of a successful discovery campaign.
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A Comparative Guide to the Synthesis of Enantiopure 2-Phenylpiperazines: Benchmarking Classical Resolution against Modern Catalytic Methodologies
Introduction: The Enduring Significance of Chiral Piperazines in Medicinal Chemistry
The piperazine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of blockbuster drugs. Its unique physicochemical properties, including its ability to modulate aqueous solubility and engage in multiple hydrogen bonding interactions, make it a privileged structure in drug design. Among the myriad of piperazine derivatives, enantiomerically pure 2-phenylpiperazines are of particular interest due to their presence in numerous biologically active compounds. The stereochemistry at the C2 position is often critical for target engagement and pharmacological activity.
Traditionally, the synthesis of enantiopure compounds like (R)-tert-butyl 2-phenylpiperazine-1-carboxylate has relied on classical resolution methods. These techniques, while robust, can be laborious and often result in the loss of half of the material. In recent years, the advent of novel catalytic asymmetric methodologies has revolutionized the synthesis of chiral amines, offering more efficient and atom-economical routes.
This guide provides an in-depth technical comparison of a classical resolution-based approach for the synthesis of this compound with three cutting-edge catalytic methods: Iridium-catalyzed asymmetric hydrogenation, Palladium-catalyzed asymmetric allylic alkylation, and photoredox catalysis. We will delve into the experimental protocols, compare key performance indicators, and explore the mechanistic underpinnings of each approach to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the available synthetic strategies.
The Benchmark: A Classical Approach to this compound
The classical synthesis of enantiopure this compound typically involves three key stages: the synthesis of the racemic 2-phenylpiperazine, its resolution into individual enantiomers using a chiral resolving agent, and finally, the protection of the desired enantiomer with a tert-butyloxycarbonyl (Boc) group.
Experimental Workflow: A Step-by-Step Guide
Caption: Classical synthesis workflow for this compound.
Detailed Experimental Protocol
Part 1: Synthesis of Racemic 2-Phenylpiperazine
-
Rationale: This step constructs the core piperazine ring. The reaction of styrene oxide with ethylenediamine is a common and straightforward method for synthesizing 2-phenylpiperazine.
-
To a solution of ethylenediamine (2.0 eq) in ethanol, styrene oxide (1.0 eq) is added dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by distillation or crystallization to yield racemic 2-phenylpiperazine.
Part 2: Chiral Resolution of (±)-2-Phenylpiperazine
-
Rationale: This is the crucial step for separating the enantiomers. A chiral acid, such as (1S)-(+)-10-camphorsulfonic acid, is used to form diastereomeric salts with the racemic amine. These salts have different solubilities, allowing for their separation by fractional crystallization.[1]
-
Racemic 2-phenylpiperazine (1.0 eq) and (1S)-(+)-10-camphorsulfonic acid (1.0 eq) are dissolved in a suitable solvent (e.g., methanol or ethanol).[1]
-
The solution is heated to obtain a clear solution and then allowed to cool slowly to room temperature.
-
The less soluble diastereomeric salt will crystallize out. The crystals are collected by filtration.
-
To enhance enantiomeric purity, the collected salt can be recrystallized from the same solvent.
-
The resolved diastereomeric salt is then treated with a base (e.g., aqueous sodium hydroxide) to liberate the free amine.
-
The enantiomerically enriched (R)-2-phenylpiperazine is extracted with an organic solvent (e.g., dichloromethane) and dried. The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Part 3: N-Boc Protection of (R)-2-Phenylpiperazine
-
Rationale: The Boc protecting group is introduced to modulate the reactivity of the N1-amine, which is often a necessary step for subsequent synthetic transformations in drug discovery.[2]
-
To a solution of (R)-2-phenylpiperazine (1.0 eq) in a suitable solvent (e.g., dichloromethane or THF), triethylamine (1.2 eq) is added.[2]
-
Di-tert-butyl dicarbonate (Boc anhydride, 1.1 eq) is added portion-wise at 0 °C.[2]
-
The reaction mixture is stirred at room temperature for 2-4 hours.
-
The reaction is quenched with water, and the organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to afford this compound.
The Vanguard: Modern Catalytic Asymmetric Syntheses
Modern catalytic methods offer significant advantages over classical resolution, including higher efficiency, atom economy, and the potential for direct access to the desired enantiomer without the need for resolving agents.
Iridium-Catalyzed Asymmetric Hydrogenation of Pyrazines
-
Principle & Expertise: This method involves the direct asymmetric hydrogenation of a pyrazine precursor to a chiral piperazine. The key to this transformation is the use of a chiral iridium catalyst. The pyrazine substrate is often activated by N-alkylation to form a pyrazinium salt, which is more susceptible to hydrogenation.[3] The choice of a chiral phosphine ligand is critical for achieving high enantioselectivity, as it creates a chiral environment around the iridium center, directing the hydrogenation to one face of the substrate.
Caption: Workflow for Iridium-catalyzed asymmetric hydrogenation.
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
-
Principle & Expertise: This powerful C-N bond-forming reaction allows for the enantioselective synthesis of chiral piperazines from acyclic precursors. A key feature is the use of a chiral palladium catalyst, typically with a phosphine-based ligand, to control the stereochemistry of the nucleophilic attack of an amine on a π-allyl palladium intermediate. The choice of ligand and reaction conditions is crucial for achieving high yields and enantioselectivities.[4]
Caption: Workflow for Palladium-catalyzed asymmetric allylic alkylation.
Photoredox-Catalyzed Synthesis
-
Principle & Expertise: This emerging and innovative approach utilizes visible light and a photoredox catalyst (often based on iridium or ruthenium) to generate radical intermediates under mild conditions. For piperazine synthesis, this can involve the decarboxylative annulation of an amino acid derivative with an aldehyde. The photoredox catalyst, upon excitation by light, initiates a single-electron transfer process, leading to the formation of a key radical intermediate that undergoes cyclization to form the piperazine ring. This method is notable for its operational simplicity and functional group tolerance.[5]
Caption: Workflow for Photoredox-catalyzed synthesis of 2-phenylpiperazine.
Performance Comparison: A Quantitative Analysis
The choice of a synthetic route is often dictated by a combination of factors including yield, enantioselectivity, cost, and scalability. The following table provides a comparative summary of the benchmark classical method and the newer catalytic approaches.
| Parameter | Classical Resolution | Ir-Catalyzed Asymmetric Hydrogenation | Pd-Catalyzed Asymmetric Allylic Alkylation | Photoredox Catalysis |
| Overall Yield | Low to Moderate (typically <50% of theoretical maximum) | High (often >80%)[3] | High (often >80%)[4] | Moderate to High (60-85%) |
| Enantioselectivity (ee) | Dependent on resolution efficiency (can be >99%) | Excellent (typically >90% ee) | Excellent (typically >95% ee)[4] | Generally provides racemic or requires a chiral substrate/catalyst |
| Atom Economy | Poor (loss of at least 50% of the material) | Excellent | Very Good | Good |
| Reagent Stoichiometry | Stoichiometric resolving agent | Catalytic | Catalytic | Catalytic |
| Reaction Conditions | Multiple steps, often requires heating and cooling cycles | Often requires high pressure of H₂ | Mild to moderate temperatures | Mild (often room temperature), requires a light source |
| Scalability | Can be challenging due to fractional crystallization | Generally good, can be adapted for flow chemistry | Good | Good, well-suited for flow chemistry |
| Key Advantages | Well-established, reliable for specific substrates | High efficiency and enantioselectivity, direct | High enantioselectivity, broad substrate scope | Mild conditions, high functional group tolerance |
| Key Disadvantages | Low atom economy, laborious, solvent intensive | Requires specialized high-pressure equipment, cost of Ir | Cost of Pd and chiral ligands | Can be substrate-specific, may require optimization of light source and catalyst |
Mechanistic Insights: The "Why" Behind the Chemistry
A deep understanding of the reaction mechanism is paramount for troubleshooting, optimization, and the rational design of new synthetic routes.
Iridium-Catalyzed Asymmetric Hydrogenation of a Pyrazinium Salt
Caption: Simplified catalytic cycle for Iridium-catalyzed asymmetric hydrogenation.
The reaction is believed to proceed via an outer-sphere mechanism. The chiral iridium catalyst, activated by hydrogen, coordinates to the pyrazinium salt. The stereochemistry is set during the first hydride transfer from the metal to the C=N bond of the pyrazinium ring. The resulting enamine intermediate is then further hydrogenated to the chiral piperazine. The chiral ligand (L*) dictates the facial selectivity of the hydride attack, leading to the observed enantioselectivity.
Palladium-Catalyzed Asymmetric Allylic Alkylation
Caption: Simplified catalytic cycle for Palladium-catalyzed AAA.
The catalytic cycle begins with the oxidative addition of a Pd(0) complex to an allylic electrophile, forming a π-allyl palladium(II) intermediate. The chiral ligand (L*) creates a chiral pocket around the palladium center. The diamine nucleophile then attacks the π-allyl complex. The enantioselectivity is determined by the facial selectivity of this nucleophilic attack, which is controlled by the steric and electronic properties of the chiral ligand.
Photoredox-Catalyzed Decarboxylative Annulation
Caption: Simplified mechanism for photoredox-catalyzed piperazine synthesis.
Upon irradiation with visible light, the photocatalyst is excited to a long-lived triplet state, which is a potent single-electron oxidant. It oxidizes the carboxylate of the amino acid derivative, leading to a carboxyl radical that rapidly undergoes decarboxylation to form an α-amino radical. This radical then adds to an imine, formed in situ from the condensation of the amino acid derivative and an aldehyde. The resulting radical intermediate is then reduced and protonated to afford the final piperazine product.
Conclusion: A New Era in Chiral Piperazine Synthesis
While the classical resolution of racemic 2-phenylpiperazine remains a viable, albeit less efficient, method for obtaining enantiopure this compound, modern catalytic asymmetric methods have emerged as powerful and highly attractive alternatives.
-
Iridium-catalyzed asymmetric hydrogenation offers a direct and highly enantioselective route from readily available pyrazine precursors.
-
Palladium-catalyzed asymmetric allylic alkylation provides a versatile and highly enantioselective method for constructing the piperazine ring from acyclic starting materials.
-
Photoredox catalysis represents a mild and innovative approach that leverages the power of visible light to forge C-N bonds with high functional group tolerance.
The choice of the optimal synthetic route will ultimately depend on the specific requirements of the project, including the desired scale, cost considerations, and the availability of starting materials and specialized equipment. However, the continued development of novel catalytic systems is undeniably paving the way for a new era of efficiency, elegance, and sustainability in the synthesis of chiral piperazines and other medicinally important molecules. This guide serves as a testament to the remarkable progress in synthetic organic chemistry and provides a framework for researchers to make informed decisions in their pursuit of novel therapeutic agents.
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A Senior Application Scientist's Guide to (R)-tert-butyl 2-phenylpiperazine-1-carboxylate: A Comparative Analysis of Synthesis, Chiral Resolution, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the piperazine scaffold stands as a privileged structure, integral to the architecture of numerous therapeutic agents. The introduction of a chiral center, particularly at the 2-position, imbues these molecules with a three-dimensional complexity that can profoundly influence their pharmacological profile. This guide provides an in-depth technical analysis of (R)-tert-butyl 2-phenylpiperazine-1-carboxylate, a key chiral building block. We will objectively cross-validate experimental results, comparing synthetic and resolution strategies, and delve into the critical role of stereochemistry in the biological activity of phenylpiperazine derivatives.
The Significance of Chiral Phenylpiperazines in Drug Discovery
The phenylpiperazine motif is a common feature in centrally acting agents, owing to its ability to interact with a variety of receptors and transporters in the central nervous system (CNS). The strategic placement of a phenyl group at the 2-position of the piperazine ring introduces a stereocenter, leading to enantiomers that can exhibit markedly different potency, efficacy, and safety profiles. This stereoselectivity arises from the specific interactions of each enantiomer with the chiral environment of its biological target, such as a receptor binding pocket or an enzyme active site.[1][2] Consequently, the development of robust methods for the synthesis and separation of single enantiomers of 2-phenylpiperazine derivatives is of paramount importance for the advancement of safer and more effective therapeutics.[3]
Synthesis of the Racemic Precursor: tert-Butyl 2-Phenylpiperazine-1-carboxylate
The journey to enantiopure this compound begins with the synthesis of its racemic form. A common and efficient method involves a multi-step sequence starting from readily available precursors.
Experimental Protocol: Synthesis of Racemic tert-Butyl 2-Phenylpiperazine-1-carboxylate
Step 1: Synthesis of Bis(2-chloroethyl)amine
This initial step involves the chlorination of diethanolamine.
-
Procedure: To a reaction vessel, add diethanolamine. Slowly add thionyl chloride while maintaining temperature control. The reaction is allowed to proceed to completion. The resulting bis(2-chloroethyl)amine is typically used in the subsequent step without extensive purification.
Step 2: Boc-Protection
The secondary amine is protected with a tert-butoxycarbonyl (Boc) group.
-
Procedure: The crude bis(2-chloroethyl)amine is reacted with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., sodium carbonate) and a suitable solvent system. The reaction is typically carried out at a controlled temperature (e.g., 10-20°C) for several hours.
Step 3: Cyclization with Phenyl Grignard Reagent
The final step involves a Grignard reaction to introduce the phenyl group and effect cyclization.
-
Procedure: The Boc-protected bis(2-chloroethyl)amine is dissolved in an anhydrous etheral solvent (e.g., THF). Phenylmagnesium bromide (a Grignard reagent) is added dropwise at a low temperature (e.g., 0°C). The reaction mixture is then allowed to warm to room temperature and stirred until completion. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated under reduced pressure. The crude product can be purified by flash chromatography to yield racemic tert-butyl 2-phenylpiperazine-1-carboxylate.
dot
Caption: Synthetic workflow for racemic tert-butyl 2-phenylpiperazine-1-carboxylate.
Chiral Resolution: Isolating the (R)-Enantiomer
With the racemic mixture in hand, the critical step of separating the enantiomers is undertaken. Diastereomeric salt crystallization is a widely employed and scalable method for chiral resolution.[4] This technique relies on the reaction of the racemic base with a chiral acid to form diastereomeric salts, which exhibit different solubilities, allowing for their separation by fractional crystallization.
Comparative Analysis of Chiral Resolving Agents
The choice of the resolving agent is crucial for the efficiency of the resolution process. While specific comparative data for 2-phenylpiperazine is not extensively published, we can draw parallels from the resolution of structurally similar compounds like 2-methylpiperazine.[5]
| Chiral Resolving Agent | Typical Solvent System | Expected Outcome for 2-Phenylpiperazine |
| (L)-(+)-Tartaric Acid | Water, Alcohols (Methanol, Ethanol) | A cost-effective and commonly used resolving agent. Forms diastereomeric salts with differing solubilities, enabling separation. Yield and enantiomeric excess (ee) are highly dependent on crystallization conditions.[5][6] |
| (S)-(+)-Mandelic Acid | Alcohols, Acetone | Another widely used chiral acid. The aromatic nature of mandelic acid may offer favorable π-π stacking interactions with the phenyl group of the piperazine, potentially leading to better crystal packing and improved resolution efficiency. |
| (1S)-(+)-10-Camphorsulfonic Acid | Alcohols, Esters (Ethyl Acetate) | A strong chiral acid that often forms well-defined crystalline salts. Its bulky, rigid structure can lead to significant differences in the crystal lattice energies of the diastereomeric salts, facilitating a clean separation. |
Experimental Protocol: Chiral Resolution with (L)-(+)-Tartaric Acid
This protocol is a generalized procedure based on established methods for resolving chiral amines and may require optimization for 2-phenylpiperazine.
-
Dissolution: In a reaction vessel, dissolve (L)-(+)-tartaric acid (0.5-1.0 molar equivalents relative to the racemate) in a suitable solvent (e.g., methanol) with gentle heating.
-
Addition of Racemate: To the warm solution of the resolving agent, add the racemic tert-butyl 2-phenylpiperazine-1-carboxylate.
-
Crystallization: Allow the solution to cool slowly to room temperature. Seeding with a small crystal of the desired diastereomeric salt can be beneficial to induce crystallization. Further cooling in an ice bath or refrigerator can increase the yield.
-
Isolation: Collect the precipitated crystals of the less soluble diastereomeric salt by vacuum filtration. Wash the crystals with a small amount of the cold solvent.
-
Liberation of the Free Base: Suspend the isolated diastereomeric salt in water and basify the mixture with an aqueous solution of a strong base (e.g., sodium hydroxide) to a pH > 10.
-
Extraction: Extract the liberated this compound with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched product.
dot
Caption: Workflow for the chiral resolution of 2-phenylpiperazine-1-carboxylate.
Analytical Cross-Validation: Determination of Enantiomeric Excess
The determination of the enantiomeric purity of the final product is a critical quality control step. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.
Chiral HPLC Method Development
The development of a robust chiral HPLC method involves screening different chiral stationary phases (CSPs) and mobile phases to achieve optimal separation of the enantiomers.
-
Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of a wide range of chiral compounds, including amines and their derivatives.
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The addition of a small amount of an amine modifier, such as diethylamine (DEA), is often necessary to improve peak shape and reduce tailing for basic analytes like piperazines.[7]
Experimental Protocol: Chiral HPLC Analysis
The following is a general protocol that can be adapted for the analysis of this compound.
-
Column: A polysaccharide-based chiral column (e.g., Chiralcel® OD-H or Chiralpak® AD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine. The exact ratio may need to be optimized for best resolution.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
-
Injection: Inject a suitable volume (e.g., 10 µL) onto the column.
-
Analysis: The two enantiomers will elute at different retention times. The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100
The Impact of Chirality on Biological Activity: A Comparative Perspective
It is a well-established principle in pharmacology that enantiomers of a chiral drug can have different, and sometimes opposing, biological effects. One enantiomer (the eutomer) may be responsible for the desired therapeutic activity, while the other (the distomer) may be inactive, less active, or contribute to undesirable side effects. Therefore, the use of a single, pure enantiomer can lead to a more favorable therapeutic index.
For a hypothetical target, the (R)- and (S)-enantiomers of a 2-phenylpiperazine derivative would likely exhibit different binding affinities (Ki values) or potencies (IC50 or EC50 values). This difference is attributed to the three-point attachment model, where the specific spatial arrangement of functional groups on the chiral center dictates the quality of the interaction with the complementary binding site on the biological target.
Conclusion and Future Outlook
This compound is a valuable chiral intermediate in the synthesis of a wide range of biologically active molecules. This guide has provided a comprehensive overview of its synthesis, a comparative analysis of potential chiral resolution strategies, and a detailed protocol for determining its enantiomeric purity. The critical importance of chirality in the biological activity of piperazine derivatives has also been highlighted.
Future research in this area should focus on the development of more efficient and scalable enantioselective synthetic routes to directly obtain the desired (R)-enantiomer, thereby circumventing the need for classical resolution which is inherently limited to a 50% theoretical yield. Furthermore, detailed biological evaluation of the individual enantiomers of tert-butyl 2-phenylpiperazine-1-carboxylate and its derivatives will be crucial for elucidating their full therapeutic potential and for the rational design of next-generation chiral drugs.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and biological activities of phenyl piperazine-based peptidomimetic growth hormone secretagogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. connectjournals.com [connectjournals.com]
- 5. benchchem.com [benchchem.com]
- 6. Chiral mobile phase additives in HPLC enantioseparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (R)-tert-butyl 2-phenylpiperazine-1-carboxylate
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (R)-tert-butyl 2-phenylpiperazine-1-carboxylate. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This document is structured to provide not just procedural instructions, but also the scientific and regulatory rationale behind them, ensuring a culture of safety and compliance in your laboratory.
Compound Identification and Hazard Assessment
The primary hazards associated with similar piperazine compounds include:
-
Skin Irritation: Direct contact may cause redness and irritation.[4][5]
-
Serious Eye Irritation/Damage: Contact with eyes can cause significant damage.[4][5]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[3][4]
Therefore, it is imperative to treat this compound as hazardous and handle it with the appropriate precautions until a definitive hazard assessment proves otherwise.
| Compound Identifier | Information | Source(s) |
| IUPAC Name | tert-butyl (2R)-2-phenylpiperazine-1-carboxylate | [6] |
| CAS Number | 859518-32-4 | [7] |
| Molecular Formula | C₁₅H₂₂N₂O₂ | [8] |
| Molecular Weight | 262.35 g/mol | [8] |
| Inferred Hazards | Skin Irritant, Eye Irritant, Respiratory Irritant | [3][4] |
Regulatory Framework: Adherence to EPA and OSHA Standards
All chemical waste disposal in the United States is governed by federal and state regulations. The two primary federal agencies setting these standards are:
-
Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous and non-hazardous waste from "cradle-to-grave."[9] Your institution is considered a waste generator and is responsible for correctly identifying, managing, and disposing of chemical waste.[10]
-
Occupational Safety and Health Administration (OSHA): OSHA's Laboratory Standard (29 CFR 1910.1450) mandates that laboratories develop a Chemical Hygiene Plan.[11][12] This plan must include procedures for safe handling and disposal of chemicals to protect workers.[13] All personnel handling chemical waste must be trained on these procedures.[14]
Pre-Disposal Procedures: Segregation and Storage
Proper disposal begins the moment a chemical is deemed "waste." Incorrect segregation is a primary cause of laboratory accidents.
Step-by-Step Segregation and Storage Protocol:
-
DESIGNATE a Waste Container: Use a container that is chemically compatible with the waste (the original product container is often the best choice), in good condition, and has a secure, leak-proof lid.[14][15]
-
LABEL the Container: Clearly label the container with the words "HAZARDOUS WASTE " and the full chemical name: "this compound."[15] Note the accumulation start date.
-
SEGREGATE Incompatibles: Store the waste container away from incompatible materials. Based on the amine structure and proxy SDS information, this includes:
-
MAINTAIN Secondary Containment: Place the waste container in a secondary bin or tray to contain any potential leaks.
-
CONTROL Generation Point: Accumulate waste at or near the point of generation, under the control of laboratory personnel.[14]
Personal Protective Equipment (PPE)
Based on the inferred hazards, the following minimum PPE must be worn when handling waste this compound:
-
Eye Protection: Tight-sealing safety goggles or a face shield.[3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Remove and wash contaminated gloves before re-use.[3]
-
Body Protection: A lab coat is mandatory. An impervious apron may be required for larger quantities.[3]
-
Ventilation: Handle waste inside a certified chemical fume hood to avoid inhalation of any dust or aerosols.[17]
Disposal Decision Workflow
The following workflow provides a logical pathway for determining the correct disposal route for waste streams containing this compound.
Caption: Disposal decision workflow for this compound.
Step-by-Step Disposal Protocols
Never attempt to treat or neutralize chemical waste unless you are following a specific, validated procedure approved by your institution's Environmental Health & Safety (EHS) department. Evaporation in a fume hood is not an acceptable method of disposal.[15]
Protocol A: Disposal of Trace Contaminated Labware and Solid Waste
This protocol applies to items with minimal residual contamination, such as empty containers, contaminated gloves, weigh paper, or spill cleanup materials.
-
DECONTAMINATE Glassware: For reusable glassware, perform a triple rinse.
-
Rinse three times with a suitable solvent (e.g., ethanol or acetone). Each rinse should use a solvent amount equal to about 5% of the container's volume.[15]
-
CRITICAL: Collect all three rinsates in a designated hazardous waste container labeled "Halogen-Free Solvent Waste." Do not dispose of the rinsate down the drain.[18]
-
After triple rinsing, the glassware can typically be washed normally.
-
-
COLLECT Solid Waste: Place all contaminated disposable items (gloves, paper towels, pipette tips, triple-rinsed "empty" containers) into a designated solid hazardous waste container.[16] This container should be clearly labeled with its contents.
-
REQUEST Pickup: Once the solid waste container is full, store it in your lab's satellite accumulation area and follow your institutional procedures to request a pickup from your EHS department.
Protocol B: Disposal of Bulk, Unused, or Heavily Contaminated Product
This protocol applies to the original chemical container, reaction mixtures, or significant quantities of spilled material. Under RCRA regulations, this waste must be managed by a licensed professional.[14]
-
ENSURE Proper Containment: Check that the waste is in a securely sealed, properly labeled container as described in Section 3.
-
DO NOT MIX: Do not combine this waste with other waste streams unless explicitly instructed to do so by your EHS department.[16]
-
CONTACT EHS: Contact your institution's Environmental Health & Safety (EHS) department or designated chemical safety officer.
-
ARRANGE Professional Disposal: The EHS department will arrange for the collection of the waste by a licensed hazardous waste disposal company. This company will transport the material to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final disposition, which is typically high-temperature incineration for organic compounds.[18][19]
By adhering to these scientifically grounded and regulation-compliant procedures, you contribute to a safer laboratory environment and ensure the responsible stewardship of chemical resources.
References
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- 8. tert-Butyl 2-phenylpiperazine-1-carboxylate | C15H22N2O2 | CID 16740572 - PubChem [pubchem.ncbi.nlm.nih.gov]
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A Comprehensive Safety and Handling Guide for (R)-tert-butyl 2-phenylpiperazine-1-carboxylate
Understanding the Hazard Profile
(R)-tert-butyl 2-phenylpiperazine-1-carboxylate is a member of the piperazine family, a class of compounds widely used in pharmaceutical development. While specific toxicological data for this compound is limited, analogous compounds exhibit a range of potential hazards. It is prudent to handle this chemical with the assumption that it may possess similar properties.
Based on data from related compounds, this compound should be treated as potentially hazardous. Similar piperazine derivatives are known to cause skin and eye irritation, may be harmful if swallowed or inhaled, and can cause respiratory irritation[1][2][3][4][5]. Therefore, adopting stringent safety measures is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table outlines the recommended PPE for handling this compound, based on guidelines for similar chemical structures[6][7].
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, >0.11 mm thickness)[7][8]. | To prevent skin contact, which can lead to irritation or absorption of the chemical. |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles[3][7]. A face shield is advised if splashing is a risk. | To protect eyes from dust particles or splashes that could cause serious irritation or damage. |
| Skin and Body Protection | A lab coat or chemical-resistant apron and closed-toe shoes[2][3]. | To protect personal clothing and exposed skin from accidental spills and contamination. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is necessary[3][6][9]. | To prevent inhalation of the compound, which may cause respiratory tract irritation[1][2]. |
Operational and Handling Protocol
Adherence to a strict operational protocol is essential for minimizing risk. The following step-by-step guide provides a framework for the safe handling of this compound.
Preparation and Engineering Controls
-
Designated Work Area : All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation[2][3].
-
Emergency Equipment : Ensure that an eyewash station and safety shower are readily accessible and in good working order[2].
-
Gather Materials : Before starting, ensure all necessary equipment, including PPE, spill containment materials, and waste disposal containers, are within reach.
Handling the Compound
The following diagram illustrates the recommended workflow for handling this compound:
Step-by-Step Handling Procedure
-
Don PPE : Put on all required personal protective equipment as outlined in the table above.
-
Weighing : Carefully weigh the desired amount of the solid compound on a tared weigh boat inside the fume hood to minimize dust generation.
-
Dissolving : Add the solvent to the solid in a suitable container. Gently swirl to dissolve. Avoid heating unless the protocol specifically requires it, and if so, use a controlled heating source like a heating mantle.
-
Transfer : Use a clean pipette or syringe to transfer the solution to the reaction vessel.
-
Post-Handling : After use, tightly close the container of the stock compound and store it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[2].
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
-
Skin Contact : Immediately wash the affected area with plenty of soap and water[1][2]. Remove contaminated clothing and wash it before reuse[1].
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally[1][2]. Seek medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[1][2].
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[1][4].
-
Spill Cleanup : For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal[1]. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan
Proper disposal of this compound and its containers is an essential part of the laboratory workflow to ensure environmental and personnel safety.
-
Chemical Waste : Dispose of surplus and non-recyclable solutions through a licensed disposal company[8]. Do not dispose of down the drain.
-
Contaminated Materials : Any materials that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, should be considered contaminated and disposed of as chemical waste in a sealed, labeled container.
-
Empty Containers : Dispose of empty containers as unused product unless they have been thoroughly decontaminated[8][10].
Regulatory and Compliance Context
All handling and disposal procedures must comply with local, state, and federal regulations. In the United States, the Occupational Safety and Health Administration (OSHA) provides guidelines for the safe handling of hazardous chemicals in laboratories (29 CFR 1910.1450)[11][12][13][14][15]. It is the responsibility of the researcher and their institution to be aware of and adhere to these regulations.
By following this comprehensive guide, you are not only protecting yourself and your colleagues but also contributing to a culture of safety and scientific excellence within your laboratory.
References
- MedChemExpress. (2025). tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate-SDS.
- Fisher Scientific. (2012). SAFETY DATA SHEET.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperazine, anhydrous, 99%.
- BenchChem. (2025). Personal protective equipment for handling Piperazine-2-thione.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- Loba Chemie. (n.d.). PIPERAZINE ANHYDROUS FOR SYNTHESIS.
- Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
- Santa Cruz Biotechnology. (n.d.). Piperazine - Material Safety Data Sheet.
- European Chemicals Agency (ECHA). (2023). Substance Information.
- PolyStar Containment. (n.d.). Understanding OSHA Chemical Storage Requirements.
- U.S. Chemical Storage. (2024). What are the OSHA Requirements for Hazardous Chemical Storage?.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Aaron Chemicals. (2024). Safety Data Sheet.
- Capital Resin Corporation. (2022). The OSHA Chemical Storage Requirements.
- European Chemicals Agency (ECHA). (n.d.). Substance Information.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Georgia Tech Professional Education. (n.d.). Guide to OSHA's Occupational Exposure to Hazardous Chemicals in Laboratories Standard and Chemical Hygiene.
- TCI Chemicals. (n.d.). tert-Butyl (R)-2-Methylpiperazine-1-carboxylate.
- CloudSDS. (n.d.). A Detailed Guide on OSHA Chemical Hygiene Plan.
- Capot Chemical. (2025). MSDS of tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate hydrochloride.
- European Chemicals Agency (ECHA). (n.d.). Substance Information.
- Fisher Scientific. (2015). Safety Data Sheet.
- Sigma-Aldrich. (2025). Aldrich 235385 - SAFETY DATA SHEET.
- Fisher Scientific. (2013). SAFETY DATA SHEET.
- Cole-Parmer. (n.d.). Material Safety Data Sheet.
- PubChem. (n.d.). Tert-butyl (2r)-2-phenylpiperazine-1-carboxylate (C15H22N2O2).
- PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452.
- PubChem. (n.d.). tert-Butyl 2-phenylpiperazine-1-carboxylate | C15H22N2O2 | CID 16740572.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
